molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

Methyl 3-(4-methylphenyl)benzoate

Cat. No.: B184856
CAS No.: 114772-33-7
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Description

Methyl 3-(4-methylphenyl)benzoate, also known as this compound, is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-methylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-6-8-12(9-7-11)13-4-3-5-14(10-13)15(16)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLHRKOAGCJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362736
Record name Methyl 3-(4-methylphenyl)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-33-7
Record name Methyl 3-(4-methylphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathways leading to Methyl 3-(4-methylphenyl)benzoate, a biaryl compound of significant interest in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the prevalent synthetic strategies, mechanistic details, and practical experimental protocols. The guide focuses on the robust and versatile Suzuki-Miyaura cross-coupling reaction as the primary synthetic route, while also exploring the Negishi coupling as a viable alternative. Detailed experimental procedures, causality behind methodological choices, and thorough characterization data are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Biaryl Motif

Biaryl structures are fundamental scaffolds in a vast array of organic molecules, including pharmaceuticals, natural products, and advanced materials. The carbon-carbon bond connecting two aromatic rings imparts unique conformational and electronic properties, making these compounds privileged structures in drug design and materials science. This compound, with its substituted biphenyl core, serves as a valuable building block for more complex molecular architectures. The efficient and selective synthesis of such compounds is therefore a critical endeavor in modern organic chemistry. This guide elucidates the key methodologies for the preparation of this compound, with a strong emphasis on palladium-catalyzed cross-coupling reactions.

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of its organoboron reagents.[1] This powerful palladium-catalyzed reaction is the preferred method for constructing the C-C bond in this compound.

The synthesis can be approached in two ways:

  • Route A: Coupling of 3-bromobenzoic acid with 4-methylphenylboronic acid, followed by esterification of the resulting 3-(p-tolyl)benzoic acid.

  • Route B: Direct coupling of methyl 3-bromobenzoate with 4-methylphenylboronic acid.

Route B is often more convergent and is the focus of the detailed protocol below.

Mechanistic Insights into the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X (Palladacycle) Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (methyl 3-bromobenzoate), forming a Pd(II) intermediate.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium center. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species.[2][3]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product (this compound), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The choice of ligands, base, and solvent significantly impacts the efficiency of the catalytic cycle. Bulky, electron-rich phosphine ligands often enhance the rates of both oxidative addition and reductive elimination.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the synthesis of this compound from methyl 3-bromobenzoate and 4-methylphenylboronic acid.

Materials:

  • Methyl 3-bromobenzoate

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Weigh_Reactants Weigh Reactants: - Methyl 3-bromobenzoate - 4-Methylphenylboronic acid - K₂CO₃ Combine Combine reactants and catalyst in flask. Purge with N₂/Ar. Weigh_Reactants->Combine Weigh_Catalyst Weigh Catalyst System: - Pd(OAc)₂ - PPh₃ Weigh_Catalyst->Combine Add_Solvents Add Toluene/Ethanol/Water Combine->Add_Solvents Heat Heat to reflux (e.g., 80-90 °C) and stir for 12-24 hours. Add_Solvents->Heat Cool_Extract Cool, dilute with EtOAc/H₂O, extract, and wash with brine. Heat->Cool_Extract Dry_Concentrate Dry organic layer (MgSO₄) and concentrate. Cool_Extract->Dry_Concentrate Purify Purify by flash column chromatography. Dry_Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The biphasic system is often beneficial for the Suzuki coupling.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Parameter Condition/Reagent Rationale
Aryl Halide Methyl 3-bromobenzoateReadily available starting material. The C-Br bond is sufficiently reactive for oxidative addition.
Boronic Acid 4-Methylphenylboronic acidCommercially available and stable coupling partner.
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki couplings. Pd(OAc)₂ is a stable Pd(II) precursor that is reduced in situ to the active Pd(0) species. PPh₃ serves as the ligand.
Base K₂CO₃A moderately strong inorganic base, effective in promoting the transmetalation step.[2]
Solvent Toluene/Ethanol/WaterA biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.

Alternative Synthetic Pathway: The Negishi Coupling Reaction

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organohalide with an organozinc compound.[4] This method offers a valuable alternative to the Suzuki-Miyaura coupling, particularly when the corresponding boronic acid is unstable or difficult to prepare.

Mechanistic Overview of the Negishi Coupling

The catalytic cycle of the Negishi coupling is analogous to that of the Suzuki coupling and involves oxidative addition, transmetalation, and reductive elimination. The key difference lies in the use of an organozinc reagent in the transmetalation step.

Caption: Catalytic cycle of the Negishi cross-coupling reaction.

Negishi_Cycle Pd(0)L_n Pd(0)L_n (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L_n->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-ZnX) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L_n)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Experimental Considerations for Negishi Coupling

The synthesis of this compound via Negishi coupling would involve the reaction of methyl 3-bromobenzoate with a (4-methylphenyl)zinc halide reagent.

Key Steps:

  • Preparation of the Organozinc Reagent: The (4-methylphenyl)zinc halide can be prepared from 4-bromotoluene either through direct insertion of zinc metal or via transmetalation from the corresponding Grignard or organolithium reagent.

  • Cross-Coupling Reaction: The in situ generated or pre-formed organozinc reagent is then reacted with methyl 3-bromobenzoate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor and a suitable phosphine ligand. Anhydrous conditions are typically required for Negishi couplings.

Parameter Condition/Reagent Rationale
Aryl Halide Methyl 3-bromobenzoateSame as in the Suzuki protocol.
Organometallic (4-Methylphenyl)zinc halideHighly reactive nucleophile for transmetalation.
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/LigandEffective for Negishi cross-coupling reactions.
Solvent Anhydrous THF or DioxaneAprotic polar solvents are typically used to maintain the reactivity of the organozinc reagent.
Temperature Room temperature to refluxReaction temperature depends on the reactivity of the substrates and the catalyst system.

Product Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected analytical data for this compound.

Technique Expected Data
¹H NMR Signals corresponding to the aromatic protons of both phenyl rings, the methyl ester protons (singlet, ~3.9 ppm), and the tolyl methyl protons (singlet, ~2.4 ppm). The aromatic region will show a complex splitting pattern due to the meta-substitution.
¹³C NMR Resonances for all carbon atoms in the molecule, including the ester carbonyl carbon (~166-167 ppm), the methyl ester carbon (~52 ppm), the tolyl methyl carbon (~21 ppm), and the aromatic carbons.
Mass Spec. The molecular ion peak corresponding to the exact mass of this compound (C₁₅H₁₄O₂). Fragmentation patterns may include loss of the methoxy group or cleavage of the biaryl bond.
IR Spec. Characteristic absorption bands for the C=O stretch of the ester (~1720 cm⁻¹), C-O stretch, and aromatic C-H and C=C stretches.

Conclusion

This technical guide has detailed the primary and alternative synthetic pathways for this compound, with a focus on the Suzuki-Miyaura and Negishi cross-coupling reactions. The Suzuki-Miyaura coupling is presented as the more practical and widely used method due to its operational simplicity and the stability of the boronic acid reagents. By understanding the underlying mechanisms and carefully selecting the reaction parameters, researchers can efficiently synthesize this valuable biaryl compound. The provided protocols and characterization data serve as a robust foundation for the successful synthesis and validation of this compound in a laboratory setting.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from .

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • ResearchGate. (n.d.). Synthesis of 4-{[(4-methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968).
  • PubChem. (n.d.). Methyl 3-((p-tolyloxy)methyl)benzoate.
  • National Institutes of Health. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.
  • NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester.
  • Organic Chemistry Portal. (n.d.). Negishi Coupling.
  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(20), 5919-5926.
  • The Royal Society of Chemistry. (n.d.). . Retrieved from .

  • PubChem. (n.d.). (3-Methylphenyl)methyl benzoate.
  • Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
  • Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction.
  • PubMed Central. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, predicted) (NP0196804).
  • ChemicalBook. (n.d.). Methyl 3-methylbenzoate(99-36-5) 1H NMR spectrum.
  • ResearchGate. (n.d.). Kinetic profile in the Suzuki–Miyaura cross-coupling with....
  • ResearchGate. (n.d.). 3,4-Dimethylphenyl benzoate.
  • Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from the Andrew G. Myers Research Group website.
  • Wiley Online Library. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) 13C NMR spectrum.
  • PrepChem.com. (n.d.). Synthesis of 4-amidino-3-methylphenyl benzoate.
  • University of Wisconsin-Platteville. (n.d.). Methyl Benzoate (NMR).
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • SIELC Technologies. (2018, February 16). p-Tolyl benzoate.
  • National Institutes of Health. (n.d.). Methyl 1-methyl-3-p-tolyl-1,2,3,3a,4,11c-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester.
  • ChemicalBook. (n.d.). Methyl benzoate (93-58-3) MS spectrum.

Sources

A Technical Guide to the Chemical Properties, Structure, and Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of Methyl 3-(4-methylphenyl)benzoate, a biaryl compound of significant interest in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, and spectroscopic signature. A central focus is the detailed exploration of its synthesis via the Suzuki-Miyaura cross-coupling reaction, including a mechanistic overview and a field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable molecular scaffold.

Molecular Structure and Physicochemical Properties

This compound, also known as Methyl 3-(p-tolyl)benzoate, possesses the molecular formula C₁₅H₁₄O₂. Its structure is characterized by two phenyl rings linked by a carbon-carbon single bond, forming a biphenyl core. One ring is substituted with a methyl ester group at the meta-position, while the other features a methyl group at the para-position. This arrangement makes the molecule a key example of an unsymmetrical biaryl ester.

The biaryl motif is a privileged structure in medicinal chemistry and materials science, frequently found in natural products, pharmaceuticals, and liquid crystalline materials.[1] The rotational freedom around the C-C bond connecting the two aryl rings is a critical structural feature, though significant steric hindrance can lead to atropisomerism in more substituted analogs. The ester functionality provides a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
Synonyms Methyl 3-(p-tolyl)benzoate, 3-(4-Methylphenyl)benzoic acid methyl ester-
Molecular Formula C₁₅H₁₄O₂[2]
Molecular Weight 226.27 g/mol [2]
CAS Number 884497-33-2-
Physical State Oil or low-melting solidInferred from similar compounds[3]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane)[3][4]

Synthesis via Palladium-Catalyzed Cross-Coupling

The construction of the C(sp²)-C(sp²) bond in biaryl systems is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is preeminent among these methods due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][5]

The synthesis of this compound is archetypally performed by coupling Methyl 3-bromobenzoate with 4-methylphenylboronic acid. The palladium(0) catalyst is the engine of the reaction, cycling through three key mechanistic steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The choice of a palladium catalyst, ligand, and base is critical for achieving high yield and purity. The ligand (e.g., triphenylphosphine) stabilizes the palladium center and facilitates the elementary steps of the cycle. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species required for efficient transmetalation.

Suzuki_Mechanism cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd_complex1 Ar¹-Pd(II)L₂-X pd0->pd_complex1 reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration product Ar¹-Ar² (Product) reductive_elim->product oxidative_add->pd_complex1 transmetalation Transmetalation pd_complex2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_complex2 aryl_halide Ar¹-X (Methyl 3-bromobenzoate) aryl_halide->oxidative_add organoboron Ar²-B(OH)₂ (4-Methylphenylboronic acid) boronate Ar²-B(OH)₃⁻ (Activated Boronate) organoboron->boronate base Base (e.g., K₂CO₃) base->boronate pd_complex1->transmetalation pd_complex1->pd_complex2 pd_complex2->pd0 pd_complex2->reductive_elim boronate->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a reliable method for the synthesis and purification of this compound. The self-validating nature of this procedure lies in the in-process checks (TLC monitoring) and the final analytical characterization, which confirms the identity and purity of the product.

Reagents and Equipment:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Toluene and Water (4:1 solvent mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel, Ethyl acetate, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add Methyl 3-bromobenzoate, 4-methylphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed toluene/water solvent mixture to the flask via cannula or syringe.

  • Heating and Monitoring: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure product.

Experimental Workflow Diagram

Workflow start 1. Charge Reagents & Catalyst (Ar-Br, Ar'-B(OH)₂, Pd(0), Base) inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) start->inert solvents 3. Add Degassed Solvents (Toluene/H₂O) inert->solvents reaction 4. Heat and Stir (90 °C, 4-6h) solvents->reaction tlc 5. Monitor by TLC reaction->tlc In-process check tlc->reaction Incomplete workup 6. Aqueous Work-up (EtOAc Extraction, Wash) tlc->workup Complete dry 7. Dry and Concentrate (MgSO₄, Rotovap) workup->dry purify 8. Column Chromatography (Silica Gel) dry->purify analyze 9. Characterize Pure Product (NMR, MS, IR) purify->analyze end This compound analyze->end

Caption: Step-by-step workflow for the synthesis and purification.

Spectroscopic and Spectrometric Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The combination of NMR, IR, and Mass Spectrometry provides unambiguous evidence of its identity.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR ~8.0-7.2 ppm (m, 8H, Ar-H), ~3.9 ppm (s, 3H, -OCH₃), ~2.4 ppm (s, 3H, Ar-CH₃)
¹³C NMR ~167 ppm (C=O), ~140-125 ppm (Ar-C), ~52 ppm (-OCH₃), ~21 ppm (Ar-CH₃)
IR (cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1720 (C=O Ester), ~1600 (Ar C=C), ~1250 (C-O)
Mass Spec (EI) m/z 226 [M]⁺, 195 [M-OCH₃]⁺, 167 [M-COOCH₃]⁺, 165
  • ¹H NMR Spectroscopy: The aromatic region will display a complex multiplet due to the coupling of eight distinct protons. The two singlets are diagnostic: one for the ester methyl group, deshielded by the adjacent oxygen, and one for the tolyl methyl group.

  • Infrared (IR) Spectroscopy: The most prominent feature is the strong carbonyl (C=O) stretch of the ester group around 1720 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches further confirms the structure.

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will show a clear molecular ion peak at m/z = 226. Characteristic fragmentation patterns include the loss of the methoxy radical (•OCH₃) and the carbomethoxy group (•COOCH₃), which are indicative of the methyl ester functionality.[6]

Applications and Future Directions

While this compound may not be a final drug product, its structural core is highly relevant to drug development. Biaryl structures are known to exhibit a wide range of biological activities, including acting as anti-inflammatory and analgesic agents.[1] This molecule serves as an ideal starting point or intermediate for the synthesis of more complex derivatives.

Potential Research Applications:

  • Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.

  • Intermediate for Novel Ligands: The biaryl structure can be further functionalized to create novel ligands for catalysis or materials science applications.

  • SAR Studies: It can serve as a parent compound in structure-activity relationship (SAR) studies to probe the effects of substitution on biological activity.

References

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-methylphenyl)benzoate is a biaryl compound featuring a benzoate core substituted with a p-tolyl group at the meta position. The structural elucidation of such molecules is fundamental in organic synthesis and medicinal chemistry, where unambiguous characterization is paramount. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into the connectivity of atoms, the electronic environment of functional groups, and the overall molecular formula. This guide will delve into the predicted spectroscopic signature of this compound, providing a valuable reference for its identification and characterization.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the two rings and the methyl protons.

Rationale for Predicted Chemical Shifts:

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The ester group (-COOCH₃) is electron-withdrawing, which deshields the protons on the benzoate ring, shifting their signals downfield. Conversely, the methyl group (-CH₃) on the tolyl ring is electron-donating, causing a slight shielding effect and shifting the signals of its associated aromatic protons upfield relative to unsubstituted benzene.

Predicted ¹H NMR Data Summary:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~8.2 - 8.1s-
H-6'~8.0 - 7.9d~7.8
H-4'~7.6 - 7.5d~7.8
H-5'~7.5 - 7.4t~7.8
H-2, H-6~7.5 - 7.4d~8.0
H-3, H-5~7.2 - 7.1d~8.0
O-CH₃~3.9s-
Ar-CH₃~2.4s-

Note: The assignments of H-2', H-4', H-5', and H-6' are based on the expected deshielding effects of the carbonyl group and the tolyl substituent.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.

Rationale for Predicted Chemical Shifts:

The carbonyl carbon of the ester group is significantly deshielded and will appear at a high chemical shift. The quaternary carbons (C-1, C-3', C-1', C-4) will also have characteristic shifts. The chemical shifts of the other aromatic carbons are influenced by the substitution pattern.

Predicted ¹³C NMR Data Summary:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~166
C-1'~141
C-4~138
C-3'~137
C-1~131
C-5'~130
C-2, C-6~129.5
C-3, C-5~129
C-6'~128
C-2'~127
C-4'~125
O-CH₃~52
Ar-CH₃~21

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the C=O stretch of the ester, C-O stretches, and various vibrations of the aromatic rings.

Key Predicted IR Absorptions:

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch2980 - 2850Medium to Weak
C=O Stretch (Ester)1725 - 1705Strong
Aromatic C=C Stretch1600 - 1450Medium
C-O Stretch (Ester)1300 - 1100Strong
C-H Out-of-Plane Bending900 - 675Strong

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (C₁₅H₁₄O₂), the molecular weight is approximately 226.27 g/mol .

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 226. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 195, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 167. Another significant fragmentation would be the cleavage of the bond between the two aromatic rings.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are standard protocols for obtaining NMR, IR, and MS spectra.

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Employ a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Accumulate 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Use a spectral width of approximately 240 ppm.

    • Set the relaxation delay to 2-5 seconds.

    • Accumulate several hundred to a few thousand scans depending on the sample concentration.

IR Spectroscopy:

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the compound in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plate.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry:

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Instrument: A mass spectrometer equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

  • Acquisition:

    • For EI, use a standard electron energy of 70 eV.

    • Acquire the spectrum over a mass range of m/z 50-500.

    • For high-resolution mass spectrometry (HRMS), use an appropriate instrument (e.g., TOF or Orbitrap) to determine the exact mass and elemental composition.

Visualizations

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

Hypothetical Mass Spectrometry Fragmentation Workflow:

fragmentation_workflow cluster_ionization Ionization cluster_fragmentation Fragmentation Molecule C₁₅H₁₄O₂ MolecularIon [C₁₅H₁₄O₂]⁺˙ m/z = 226 Molecule->MolecularIon -e⁻ Fragment1 [C₁₄H₁₁O]⁺ m/z = 195 MolecularIon->Fragment1 -OCH₃ Fragment2 [C₁₃H₁₁]⁺ m/z = 167 MolecularIon->Fragment2 -COOCH₃ Fragment3 [C₇H₇]⁺ m/z = 91 Fragment2->Fragment3 -C₆H₄

Caption: Predicted EI-MS fragmentation of this compound.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Unlocking the Potential of Methyl 3-(4-methylphenyl)benzoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Biphenyl Scaffold as a Privileged Structure in Innovation

In the landscape of chemical research, the biphenyl moiety stands out as a "privileged scaffold"—a core structure that consistently appears in a diverse array of functional molecules, from life-saving pharmaceuticals to cutting-edge materials.[1][2][3] Its unique combination of structural rigidity, conformational flexibility, and tunable electronic properties makes it a versatile building block for molecular design. This technical guide focuses on a specific, yet underexplored, member of this family: Methyl 3-(4-methylphenyl)benzoate .

While direct research on this precise molecule is nascent, its structural components—a biphenyl core, a methyl ester, and a strategic methyl substitution—suggest a wealth of potential applications. This document serves as an in-depth exploration of these possibilities, providing a scientifically grounded rationale for future research endeavors. We will delve into its potential as a novel therapeutic agent and as a functional material, offering detailed, actionable experimental protocols to empower researchers in drug discovery and materials science to unlock its latent capabilities.

I. Synthesis of this compound: A Gateway to Innovation

The synthesis of this compound is readily achievable through well-established and robust chemical reactions. The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming the pivotal carbon-carbon bond between the two aryl rings.[2]

A. Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

This synthetic approach offers high yields and tolerance to a wide range of functional groups.

Diagram 1: Synthetic Workflow for this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A Methyl 3-bromobenzoate C Pd(PPh3)4 (catalyst) Na2CO3 (base) Toluene/Water (solvent) A->C Suzuki-Miyaura Coupling B 4-Methylphenylboronic acid B->C D This compound C->D

Caption: A proposed synthetic workflow for this compound via Suzuki-Miyaura coupling.

B. Detailed Experimental Protocol for Synthesis
  • Reaction Setup: In a nitrogen-flushed round-bottom flask, combine methyl 3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Solvent Addition: Add a 3:1 mixture of toluene and water.

  • Catalyst Introduction: Degas the mixture with nitrogen for 15 minutes, then add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature, and partition the mixture between ethyl acetate and water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product.

II. Potential Applications in Medicinal Chemistry

The biphenyl scaffold is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][4][5]

A. As an Anticancer Agent

The structural rigidity of the biphenyl core allows for precise positioning of functional groups to interact with biological targets. Derivatives of biphenyl carboxylic acids have shown promise as anticancer agents.[5]

Hypothesized Mechanism of Action: We hypothesize that this compound could act as a kinase inhibitor. Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[6] The biphenyl moiety can anchor the molecule in the ATP-binding pocket of a kinase, while the methyl ester and methylphenyl groups can form specific interactions that lead to inhibition.

Diagram 2: Hypothetical Kinase Inhibition Pathway

G A This compound B Kinase ATP-Binding Pocket A->B Binds to D Kinase Inhibition B->D C ATP C->B Blocked by A E Downstream Signaling Blocked D->E F Apoptosis Induction E->F

Caption: Hypothesized mechanism of anticancer activity via kinase inhibition.

Experimental Protocol: In Vitro Anticancer Activity Screening

This protocol outlines the use of the MTT assay to assess the cytotoxicity of this compound against a panel of cancer cell lines.[6][7][8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Parameter Description
Cell LinesMCF-7 (breast), A549 (lung), HCT116 (colon)
Seeding Density5,000 cells/well
Compound Conc.0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
AssayMTT
B. As an Anti-inflammatory Agent

Chronic inflammation is implicated in numerous diseases. Biphenyl derivatives have been investigated as anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX).[10][11][12]

Hypothesized Mechanism of Action: this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins in macrophages. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and COX-2.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to assess anti-inflammatory activity.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

  • Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent. A decrease in nitrite levels indicates inhibition of NO production.

  • Cytokine Analysis (ELISA): Measure the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant using ELISA kits.

  • Cell Viability: Perform an MTT assay on the treated cells to ensure the observed effects are not due to cytotoxicity.

C. As an Antimicrobial Agent

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Biphenyl compounds have demonstrated promising antibacterial activity.[4][13][14]

Hypothesized Mechanism of Action: The lipophilic nature of the biphenyl core could enable this compound to disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Protocol: Antibacterial Susceptibility Testing

The Kirby-Bauer disk diffusion method is a standard technique for screening antimicrobial activity.[15][16][17]

  • Bacterial Culture: Prepare a standardized inoculum of bacteria (e.g., Staphylococcus aureus and Escherichia coli).

  • Agar Plate Inoculation: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. A larger zone indicates greater antibacterial activity.

Parameter Description
Bacterial StrainsS. aureus (Gram-positive), E. coli (Gram-negative)
Agar MediumMueller-Hinton Agar
Compound Conc.1 mg/disk
Incubation37°C for 24 hours
MeasurementDiameter of the zone of inhibition (mm)

III. Potential Applications in Materials Science

The rigid, elongated structure of biphenyl esters makes them excellent candidates for applications in liquid crystals and organic electronics.[18][19][20][21]

A. As a Liquid Crystal Mesogen

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Biphenyl esters are a well-known class of calamitic (rod-shaped) liquid crystals.[18][19][21]

Hypothesized Properties: The molecular structure of this compound, with its elongated biphenyl core, suggests it could exhibit nematic liquid crystal phases. The methyl groups may influence the packing and transition temperatures of these phases.

Diagram 3: Characterization Workflow for Liquid Crystal Properties

G A Synthesized Compound B Polarized Optical Microscopy (POM) A->B Observe Textures C Differential Scanning Calorimetry (DSC) A->C Measure Thermal Transitions D X-Ray Diffraction (XRD) A->D Determine Molecular Packing E Identification of Mesophases and Transition Temperatures B->E C->E D->E

Caption: A workflow for the characterization of liquid crystalline properties.

Experimental Protocol: Characterization of Liquid Crystalline Properties

  • Polarized Optical Microscopy (POM): Place a small sample of the compound on a microscope slide and heat it on a hot stage. Observe the sample through crossed polarizers while heating and cooling to identify the characteristic textures of different liquid crystal phases (e.g., nematic, smectic).[22][23][24][25][26]

  • Differential Scanning Calorimetry (DSC): Heat a small, sealed sample of the compound in a DSC instrument. The resulting thermogram will show peaks corresponding to the enthalpy changes at phase transitions (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid), allowing for the precise determination of transition temperatures.[22][23][24][25][26]

  • X-Ray Diffraction (XRD): Perform temperature-dependent XRD studies to determine the molecular arrangement and layer spacing in any identified liquid crystal phases.[23][24][25]

B. As a Component in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are frequently used in OLEDs as host materials, charge transport layers, or fluorescent emitters due to their excellent thermal and electrochemical stability.[27][28][29]

Hypothesized Role: this compound could potentially serve as a host material in the emissive layer of an OLED or as a hole-blocking material. Its biphenyl core provides a good scaffold for charge transport, and its electronic properties can be tuned for efficient energy transfer.[28]

Experimental Protocol: Fabrication and Characterization of a Bilayer OLED Device

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate.

  • Layer Deposition: Sequentially deposit the organic layers and the metal cathode via thermal evaporation in a high-vacuum chamber. A typical bilayer device structure would be: ITO / Hole Transport Layer (e.g., NPB) / Emissive Layer (e.g., Alq3 doped with a fluorescent dye, or potentially a layer containing this compound) / Electron Transport Layer (e.g., Alq3) / Metal Cathode (e.g., Al).[30][31][32][33][34]

  • Encapsulation: Encapsulate the device to protect it from oxygen and moisture.

  • Characterization:

    • Current-Voltage-Luminance (I-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage.

    • Electroluminescence (EL) Spectrum: Measure the spectrum of the emitted light to determine the color coordinates.

    • Efficiency Measurement: Calculate the external quantum efficiency (EQE) and power efficiency.

IV. Conclusion and Future Outlook

This compound, while currently under the radar of mainstream chemical research, presents a compelling case for exploration. Its synthesis is straightforward, and the structural motifs it contains are well-established indicators of potential in both medicinal chemistry and materials science. This guide has laid out a series of testable hypotheses and detailed experimental frameworks to initiate this exploration. The journey from a promising molecule to a functional application is arduous, but the potential rewards—be it a novel therapeutic agent or a next-generation electronic material—are substantial. It is our hope that this technical guide will serve as a catalyst for innovative research into this and other promising, yet overlooked, chemical entities.

V. References

  • Lumen Learning. (n.d.). Testing the Effectiveness of Antimicrobials. Microbiology.

  • Khan, M. W., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.

  • Abser, M. N., et al. (n.d.). Synthesis and Liquid Crystal Properties of Alkyloxy-4,4'-biphenyl Esters.

  • (n.d.). characterization techniques for liquid crystal materials and its application in optoelectronics devices.

  • (n.d.). Various techniques have been used to characterize liquid crystals. The main factors to be c.

  • Wang, R., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - PubMed Central.

  • Cloutier, M., et al. (2021). How Do We Determine the Efficacy of an Antibacterial Surface? A Review of Standardised Antibacterial Material Testing Methods. MDPI.

  • Sreenivasulu, R., et al. (2011). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. TSI Journals.

  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.

  • Mohamed, A. A., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI.

  • Nagaraj, M., et al. (2016). Synthesis and characterization of three-arm star-shaped glassy liquid crystal containing biphenyl esters. SciSpace.

  • Microchem Laboratory. (n.d.). Antimicrobial Efficacy Screening.

  • Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI-MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate.

  • Borg, C., et al. (2020). Flurbiprofen as a biphenyl scaffold for the design of small molecules binding to PD-L1 protein dimer. PubMed.

  • LibreTexts, B. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs.

  • The University of New South Wales, et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. PubMed.

  • IOSR Journal. (2020). Preparation, Characterization and Applications of Liquid Crystals: A Review.

  • (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW.

  • BenchChem. (2025). A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.

  • (n.d.). Antimicrobial activity and synergy of antibiotics with two biphenyl compounds, protosappanins A and B from Sappan Lignum against methicillin-resistant Staphylococcus aureus strains. Oxford Academic.

  • BenchChem. (2025). Application Notes and Protocols for Studying the Anti-inflammatory Activity of Dimeric Phenolic Compounds.

  • RIT Digital Institutional Repository. (2009). Fabrication and characterization of organic light emitting diodes for display applications.

  • (2023). Investigation of biphenyl enamines for applications as p-type semiconductors.

  • PubMed. (n.d.). Bioassays for anticancer activities.

  • Thakor, A., et al. (2021). Synthesis and characterization of biphenyl-based azo liquid crystals and its optical properties: effect of lateral and tail group.

  • Taylor & Francis Online. (n.d.). Full article: Intermolecular Interactions Studied by Crystal Structure Analysis I. Biphenyl-ester Liquid Crystals.

  • ResearchGate. (2025). (PDF) Bioassays for Anticancer Activities.

  • PubMed Central. (n.d.). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity.

  • UKDiss.com. (2021). Fabrication and Characterization of Organic Light Emitting Diode (OLED).

  • ResearchGate. (n.d.). Fabrication and Characterization of Organic Light-Emitting Diodes Containing Small Molecules Blends as Emissive Layer.

  • BenchChem. (2025). Application Notes and Protocols for "Anticancer Agent 72" in Cell Culture.

  • ResearchGate. (2015). How to analyze liquid crystals?.

  • ResearchGate. (2025). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.

  • ResearchGate. (n.d.). (PDF) Guideline for anticancer assays in cells.

  • Baruch S. Blumberg Institute. (n.d.). Phenyl and Biphenyl Molecular Metaphors in Drug Design.

  • RSC Publishing. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

  • NIH. (n.d.). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.

  • Alfa Chemistry. (n.d.). Biphenyls For Semiconductors.

  • Aprofood. (n.d.). Anti-inflammatory Activity Assessment.

  • Researching. (n.d.). Recent Developments of Organic Optoelectronic Functional Materials and Devices Based on Biphenyl Derivatives.

  • Wikipedia. (n.d.). OLED.

  • ResearchGate. (2025). Design and Synthesis of New Benzimidazole–Biphenyl Scaffolds as Anti‐Inflammatory, Antioxidant Agents and Computational Screening.

  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

  • PubMed. (n.d.). Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation.

  • (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

  • MDPI. (n.d.). Bioassay-Guided Assessment of Antioxidative, Anti-Inflammatory and Antimicrobial Activities of Extracts from Medicinal Plants via High-Performance Thin-Layer Chromatography.

  • ResearchGate. (n.d.). Screening of anti‐inflammatory compounds. (A) Anti‐inflammatory....

  • ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene).

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of Methyl 3-(4-methylphenyl)benzoate in common organic solvents. In the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive methodologies, and robust experimental protocols. It is designed to empower researchers, chemists, and formulation scientists in drug development and other fields with the necessary tools to effectively work with this compound. We will delve into the theoretical underpinnings of solubility, explore predictive models such as Hansen Solubility Parameters, and provide detailed, step-by-step experimental procedures for both qualitative and quantitative solubility assessment.

Introduction: The Imperative of Solubility in Scientific Research

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and success of numerous scientific endeavors. From drug delivery and formulation to reaction chemistry and purification, a thorough understanding of a compound's solubility profile is paramount. This compound, an ester with a biphenyl-like structure, presents an interesting case study in solubility due to its combination of polar (ester) and non-polar (aromatic rings) functionalities. This guide will equip the reader with the scientific rationale and practical techniques to navigate its solubility landscape.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. To apply this principle to this compound, we must first analyze its molecular structure and infer its inherent physicochemical properties.

2.1. Molecular Structure Analysis of this compound

The structure of this compound comprises a methyl benzoate moiety linked to a toluene group at the meta position.

  • Methyl Benzoate Core: The ester group (-COOCH₃) introduces polarity to the molecule through its carbonyl (C=O) and ether (C-O) linkages. The oxygen atoms can act as hydrogen bond acceptors.

  • Biphenyl-like System: The two phenyl rings constitute a large, non-polar, and hydrophobic region. The presence of the methyl group on the second phenyl ring further enhances its non-polar character.

This duality in its structure—a polar functional group attached to a significant non-polar backbone—suggests that its solubility will be highly dependent on the nature of the solvent.

2.2. The Role of Solvent Polarity

Organic solvents are broadly classified based on their polarity, which is a measure of the separation of electric charge within their molecules.[2][3] This property is crucial in determining their ability to dissolve a given solute. Solvents can be categorized as:

  • Non-Polar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and are characterized by van der Waals dispersion forces. They are effective at dissolving non-polar solutes.

  • Polar Aprotic Solvents: Solvents like acetone and ethyl acetate possess polar functional groups but lack acidic protons. They can engage in dipole-dipole interactions.

  • Polar Protic Solvents: These solvents, including alcohols and water, have acidic protons and can act as hydrogen bond donors.

Based on the structure of this compound, we can predict that it will exhibit favorable solubility in solvents that can interact effectively with both its non-polar aromatic system and its polar ester group.

Predictive Models for Solubility

While the "like dissolves like" principle provides a qualitative understanding, more quantitative models can offer better predictions.

3.1. Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) provide a more nuanced approach by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5][6] The central concept of HSP is that substances with similar HSP values are likely to be miscible.

The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

Experimental Determination of Solubility

Ultimately, theoretical predictions must be validated by empirical data. The following section provides detailed protocols for determining the solubility of this compound.

4.1. Qualitative Solubility Assessment

A rapid, qualitative assessment can provide initial insights into the solubility profile of the compound.

Protocol 1: Qualitative Solubility Test

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

  • Dispensing Solute: Add approximately 10-20 mg of this compound to each test tube.

  • Solvent Addition: Add the test solvent dropwise (e.g., 0.1 mL at a time) to the corresponding test tube.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., "freely soluble," "soluble," "sparingly soluble," or "insoluble").

Diagram: Qualitative Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Result cluster_class Classification prep1 Label Test Tubes prep2 Add Solute (10-20 mg) prep1->prep2 exp1 Add Solvent Incrementally prep2->exp1 exp2 Vortex/Shake (30-60s) exp1->exp2 exp3 Visually Inspect exp2->exp3 res1 Complete Dissolution? exp3->res1 res1->exp1 No class1 Classify Solubility res1->class1 Yes

Caption: Workflow for qualitative solubility assessment.

4.2. Quantitative Solubility Determination

For more precise measurements, a quantitative method such as the shake-flask method followed by analytical quantification is recommended.

Protocol 2: Quantitative Solubility by the Shake-Flask Method

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • Allow the mixture to stand undisturbed for a period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of the solute in the saturated solution.

  • Calculation:

    • The determined concentration represents the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram: Quantitative Solubility Workflow

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification prep1 Add Excess Solute to Solvent prep2 Equilibrate (24-48h at constant T) prep1->prep2 sep1 Settle Excess Solid prep2->sep1 sep2 Filter Supernatant sep1->sep2 quant2 Analyze via HPLC/GC sep2->quant2 quant1 Prepare Standard Solutions quant1->quant2 quant3 Construct Calibration Curve quant2->quant3 quant4 Determine Concentration quant3->quant4

Caption: Workflow for quantitative solubility determination.

Predicted Solubility Profile and Discussion

Based on the theoretical principles discussed, a predicted solubility profile for this compound in a range of common organic solvents is presented in the table below. This table serves as a starting point for experimental investigation.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, CyclohexaneLowThe large, non-polar aromatic structure will have some affinity, but the polar ester group will be disfavored.
Toluene, BenzeneModerate to HighThe aromatic nature of these solvents will interact favorably with the phenyl rings of the solute.[7][8]
Polar Aprotic Acetone, Ethyl AcetateHighThese solvents can interact with the polar ester group via dipole-dipole interactions without the steric hindrance of hydrogen bonding.
DichloromethaneHighThe polarity and ability to engage in dipole-dipole interactions make it a good candidate.
Tetrahydrofuran (THF)HighThe ether oxygen can interact with the solute, and its overall moderate polarity is suitable.
Polar Protic Methanol, EthanolModerateThe alcohol's ability to hydrogen bond may be less favorable with the ester group compared to dipole-dipole interactions. The non-polar part of the alcohols will interact with the aromatic rings.
WaterVery LowThe large hydrophobic biphenyl-like structure will lead to very poor solubility in water.[9][10]

Conclusion

While specific experimental data for the solubility of this compound is not widely available, a robust understanding of its solubility can be achieved through a combination of theoretical prediction and systematic experimental verification. By analyzing its molecular structure, applying principles of solvent polarity, and utilizing predictive frameworks like Hansen Solubility Parameters, researchers can make informed decisions about solvent selection. The detailed experimental protocols provided in this guide offer a clear path to generating reliable solubility data, which is crucial for the successful application of this compound in various scientific and industrial contexts.

References

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Delgado, D. R., & Martinez, F. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models.
  • Chemistry For Everyone. (2023, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Vlachos, D. G., & Nikolakis, V. (2020). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 66(11), e17013.
  • K-Chem. (2023, June 20). Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1140, Toluene. Retrieved from [Link]

  • Chemistry For Everyone. (2023, April 26). What Are The Physical And Chemical Properties Of Toluene? [Video]. YouTube. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.
  • Wikipedia. (2023, October 27). Hansen solubility parameter. In Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7150, Methyl benzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • University of the West Indies. (n.d.). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Toluene Solvent Properties. (n.d.). Retrieved from [Link]

  • Solvent Miscibility Table. (n.d.). Retrieved from [Link]

  • Polarity of Solvents. (n.d.). Retrieved from [Link]

  • Solvent Polarities. (n.d.). Retrieved from [Link]

  • Solvent Miscibility and Polarity Chart. (n.d.). Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Wikipedia. (2023, November 15). Methyl benzoate. In Wikipedia. [Link]

Sources

A Theoretical and Computational Guide to Methyl 3-(4-methylphenyl)benzoate: A Comparative Analysis of a Biphenyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical and computational overview of Methyl 3-(4-methylphenyl)benzoate, a biphenyl ester of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document employs a comparative analysis approach. By synthesizing established experimental and computational data from closely related structural analogs, we project the physicochemical properties, spectroscopic signatures, and electronic characteristics of the title compound. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the synthesis, characterization, and computational modeling of this and similar biphenyl derivatives.

Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif in medicinal chemistry and materials science, renowned for its conformational flexibility and its ability to engage in various intermolecular interactions. The substitution pattern on the biphenyl rings profoundly influences its electronic properties, molecular conformation, and, consequently, its biological activity or material function. This compound, as a member of this class, presents an intriguing substitution pattern with the potential for unique physicochemical characteristics. This guide aims to elucidate these characteristics through a combination of established synthetic protocols, comparative spectroscopic analysis, and in-depth computational modeling.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a well-established two-step sequence: a Suzuki-Miyaura cross-coupling reaction to construct the biphenyl core, followed by a Fischer esterification.[1][2][3] This approach offers high yields and functional group tolerance.

Step 1: Suzuki-Miyaura Cross-Coupling

The initial step involves the palladium-catalyzed cross-coupling of 3-bromobenzoic acid with 4-methylphenylboronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds between aromatic rings.

Experimental Protocol: Synthesis of 3-(4-methylphenyl)benzoic acid

  • To a reaction vessel, add 3-bromobenzoic acid (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).

  • Add a solvent system, commonly a mixture of toluene and water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Suzuki-Miyaura Coupling 3-bromobenzoic acid 3-bromobenzoic acid 3-(4-methylphenyl)benzoic acid 3-(4-methylphenyl)benzoic acid 3-bromobenzoic acid->3-(4-methylphenyl)benzoic acid Suzuki Coupling 4-methylphenylboronic acid 4-methylphenylboronic acid 4-methylphenylboronic acid->3-(4-methylphenyl)benzoic acid Pd Catalyst & Base Pd Catalyst & Base Pd Catalyst & Base->3-(4-methylphenyl)benzoic acid

Caption: Workflow for the synthesis of the biphenyl carboxylic acid precursor.

Step 2: Fischer Esterification

The resulting 3-(4-methylphenyl)benzoic acid is then converted to its methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.[4][5][6][7]

Experimental Protocol: Synthesis of this compound

  • In a round-bottom flask, dissolve 3-(4-methylphenyl)benzoic acid (1.0 eq.) in an excess of methanol, which also serves as the solvent.

  • Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography on silica gel.

Fischer Esterification 3-(4-methylphenyl)benzoic acid 3-(4-methylphenyl)benzoic acid This compound This compound 3-(4-methylphenyl)benzoic acid->this compound Esterification Methanol Methanol Methanol->this compound Acid Catalyst Acid Catalyst Acid Catalyst->this compound

Caption: The final esterification step to yield the target molecule.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.2 ppm) due to the presence of two substituted phenyl rings. The protons on the benzoate ring will likely appear as a set of multiplets, while the protons on the 4-methylphenyl ring will show a characteristic AA'BB' system (two doublets). The methyl protons of the ester group will be a sharp singlet at around δ 3.9 ppm, and the methyl protons of the tolyl group will appear as a singlet around δ 2.4 ppm.

¹³C NMR: The carbon NMR spectrum will display a carbonyl carbon signal from the ester group at approximately δ 166-167 ppm. The aromatic region will show a number of signals corresponding to the substituted and unsubstituted carbons of the two phenyl rings. The methyl carbon of the ester will resonate around δ 52 ppm, and the tolyl methyl carbon will be at approximately δ 21 ppm.

Table 1: Comparison of ¹H and ¹³C NMR data for related isomers.

CompoundKey ¹H NMR Signals (δ, ppm)Key ¹³C NMR Signals (δ, ppm)Reference
4-Methylphenyl benzoate 8.19 (d), 7.60 (t), 7.48 (t), 7.20 (d), 7.08 (d), 2.35 (s)165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3, 20.8[2]
Methyl 4-methylbenzoate 7.94 (d), 7.24 (d), 3.88 (s), 2.39 (s)167.1, 143.4, 129.5, 129.0, 127.3, 51.8, 21.5[8]
Phenyl benzoate 8.20 (dd), 7.61 (tt), 7.49 (dd), 7.41 (dd), 7.26 (tt), 7.20-7.22 (m)165.1, 150.9, 133.5, 130.0, 129.5, 129.4, 128.5, 125.8, 121.6[9]
Methyl 3-nitrobenzoate 8.76 (s), 8.37 – 8.28 (m), 7.65 – 7.50 (m), 3.93 (s)164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6[8]
Infrared (IR) and UV-Vis Spectroscopy

IR Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration of the ester group, expected in the range of 1720-1740 cm⁻¹. Other characteristic bands will include C-O stretching vibrations around 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹, as well as aromatic C-H and C=C stretching and bending vibrations.

UV-Vis Spectroscopy: Biphenyl derivatives typically exhibit strong UV absorption bands due to π-π* transitions. The exact position and intensity of these bands are sensitive to the substitution pattern and the dihedral angle between the two phenyl rings. For this compound, absorption maxima are expected in the region of 250-300 nm.

Structural and Computational Analysis: Unveiling Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the structural and electronic properties of molecules where experimental data is scarce.

Molecular Geometry

The key structural parameter in biphenyl derivatives is the dihedral angle between the two phenyl rings. This angle is a result of the balance between steric hindrance from ortho substituents and the electronic stabilization of a planar conformation that allows for maximum π-conjugation. For this compound, with no ortho substituents, a non-planar conformation is expected, with a dihedral angle likely in the range of 30-50 degrees.

Computational Methodology

Protocol for DFT Calculations:

  • Construct the 3D structure of this compound using a molecular modeling software.

  • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • From the optimized geometry, calculate various electronic properties such as the HOMO-LUMO energy gap and the Molecular Electrostatic Potential (MEP) map.

DFT Workflow Build Molecule Build Molecule Geometry Optimization (DFT) Geometry Optimization (DFT) Build Molecule->Geometry Optimization (DFT) Frequency Calculation Frequency Calculation Geometry Optimization (DFT)->Frequency Calculation Electronic Properties Electronic Properties Frequency Calculation->Electronic Properties HOMO-LUMO, MEP

Caption: A typical workflow for the computational analysis of the target molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. For biphenyl derivatives, the HOMO is typically delocalized over the π-system of the rings, while the LUMO is also a π* orbital. The substitution pattern will influence the energies of these orbitals.

Table 2: Predicted Electronic Properties of this compound.

PropertyPredicted ValueSignificance
HOMO Energy ~ -6.5 to -7.0 eVRelates to ionization potential and electron-donating ability.
LUMO Energy ~ -1.5 to -2.0 eVRelates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) ~ 4.5 to 5.5 eVIndicates chemical stability and resistance to electronic excitation.

These values are estimations based on DFT studies of similar biphenyl derivatives.[10]

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the most electron-rich regions (negative potential, typically colored red) are expected around the oxygen atoms of the ester group. The electron-poor regions (positive potential, colored blue) will likely be located around the aromatic protons. This information is invaluable for predicting how the molecule will interact with biological targets or other molecules.

Potential Applications

While specific biological activities for this compound have not been reported, the biphenyl scaffold is present in numerous pharmacologically active compounds. The structural and electronic features predicted in this guide suggest that this molecule could be a valuable building block for the synthesis of novel compounds with potential applications in areas such as:

  • Drug Discovery: As a scaffold for the development of enzyme inhibitors or receptor ligands.

  • Materials Science: As a component in the synthesis of liquid crystals or organic light-emitting diodes (OLEDs), where the biphenyl core can contribute to desirable electronic and optical properties.

Conclusion

This technical guide has provided a comprehensive theoretical and computational framework for understanding the properties of this compound. By leveraging a comparative analysis of its structural isomers and related biphenyl derivatives, we have projected its synthetic route, spectroscopic characteristics, and electronic properties. The detailed protocols for synthesis and computational analysis offer a practical roadmap for researchers interested in this and similar molecules. This work underscores the power of combining established chemical principles with modern computational techniques to elucidate the characteristics of novel compounds, thereby accelerating research and development in medicinal chemistry and materials science.

References

  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Semantic Scholar. Available at: [Link]

  • Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... ResearchGate. Available at: [Link]

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. Scirp.org. Available at: [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. Available at: [Link]

  • STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova. Available at: [Link]

  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting information. The Royal Society of Chemistry. Available at: [Link]

  • Torsional barriers of substituted biphenyls calculated using density functional theory: a benchmarking study. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. NIH. Available at: [Link]

  • DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. Journal of The Chemical Society of Pakistan. Available at: [Link]

  • Ultrafast UV−Vis and IR Studies of p-Biphenylyl Acetyl and Carbomethoxy Carbenes. Journal of the American Chemical Society. Available at: [Link]

  • Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. NIH. Available at: [Link]

  • Density functional theory calculations of the effect (CH2, CH3, NH3, NH2, OH, CN, NO2) subgroups on the electronic structure of biphenyl molecule. Semantic Scholar. Available at: [Link]

  • Ultrafast UV-vis and IR studies of p-biphenylyl acetyl and carbomethoxy carbenes. PubMed. Available at: [Link]

  • Fischer–Speier esterification. Wikipedia. Available at: [Link]

  • Molecular electrostatic potential (MEP) map of the compounds. ResearchGate. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules. Wolfram Demonstrations Project. Available at: [Link]

  • The crystal structure of R-2′-amino-N-methyl-N-(1-phenylethyl)-[1,1′-biphenyl]-4-carboxamide, C22H22N2O. ResearchGate. Available at: [Link]

  • Molecular Electrostatic Potential Maps for the studied compounds (Fused... ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Human Metabolome Database. Available at: [Link]

  • Molecular electrostatic potential maps generated with... ResearchGate. Available at: [Link]

  • The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... ResearchGate. Available at: [Link]

  • Synthesis and properties of phenyl benzoate-based and biphenyl-based liquid crystalline thiol-ene monomers. ResearchGate. Available at: [Link]

  • 2-Biphenylcarboxylic acid. NIST WebBook. Available at: [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]

  • Molecular Electrostatic Potential (MEP). University of Hamburg. Available at: [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • Phenyl 4-methylbenzoate. ResearchGate. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Phenyl 4-methylbenzoate. NIH. Available at: [Link]

  • Synthesis of Phenyl benzoate. YouTube. Available at: [Link]

  • Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. PubMed. Available at: [Link]

  • (a) Structure of 4-(4-pyridyl)-biphenyl-4-carboxylic acid (HL); (b)... ResearchGate. Available at: [Link]

  • Methyl 4-biphenylcarboxylate. PubChem. Available at: [Link]

  • Methyl biphenyl-4-carboxylate. NIST WebBook. Available at: [Link]

Sources

A-Technical-Guide-to-the-Synthesis-of-Methyl-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-methylphenyl)benzoate is a biaryl compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic strategies for its preparation, with a core focus on the starting materials required. The Suzuki-Miyaura cross-coupling reaction is highlighted as the predominant and most versatile method. This document offers a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and critical analysis of reagent selection. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute efficient and reliable syntheses of this important molecular scaffold.

Introduction: The Significance of the Biaryl Motif

Biaryl structures are fundamental components in a vast array of functional molecules, including pharmaceuticals, liquid crystals, and organic light-emitting diodes (OLEDs)[1]. The targeted molecule, this compound, exemplifies this structural class and serves as a valuable intermediate in the synthesis of more complex chemical entities. Its synthesis is a practical case study in modern carbon-carbon bond formation methodologies. The principal challenge in synthesizing such compounds lies in the selective and efficient coupling of two aryl rings. Historically, methods like the Ullmann and Gomberg-Bachmann-Hey reactions were employed, but often suffered from low yields and poor selectivity[1]. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized the synthesis of biaryl compounds, offering mild reaction conditions, broad functional group tolerance, and high yields[1][2].

Primary Synthetic Pathway: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is the cornerstone of modern biaryl synthesis and the most direct route to this compound[1][2][3]. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid) and an organic halide or triflate[1][4].

The core starting materials for the synthesis of this compound via this method are:

  • An aryl halide (or triflate) containing the methyl benzoate moiety.

  • An organoboron reagent representing the 4-methylphenyl (p-tolyl) group.

Specifically, the most common disconnection approach involves the reaction between:

  • Methyl 3-halobenzoate (where the halide is typically bromine or iodine).

  • (4-Methylphenyl)boronic acid (also known as p-tolylboronic acid).

Mechanistic Overview of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. The catalytic cycle, as depicted below, generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., Methyl 3-bromobenzoate), forming a Pd(II) intermediate[2].

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide[2]. The base is essential to activate the boronic acid, forming a more nucleophilic boronate species[4].

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle[2].

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products Products Pd0 Pd(0) Catalyst Ox_Add Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->Ox_Add Ar-X (Methyl 3-bromobenzoate) Transmetalation Transmetalation Intermediate (Ar-Pd(II)-Ar') Ox_Add->Transmetalation Ar'-B(OH)₂ / Base (p-Tolylboronic acid) Transmetalation->Pd0 Reductive Elimination Product This compound Transmetalation->Product Product Formation caption Fig. 1: Suzuki-Miyaura Catalytic Cycle.

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3]

In-Depth Analysis of Starting Materials and Reagents

The success of the synthesis is highly dependent on the quality and choice of the starting materials and reagents.

Table 1: Key Reagents and Their Functions

Reagent/ComponentExample(s)Role in the ReactionKey Considerations
Aryl Halide Methyl 3-bromobenzoate, Methyl 3-iodobenzoateElectrophilic partner; provides the methyl benzoate scaffold.Reactivity order: I > Br >> Cl. Bromides offer a good balance of reactivity and cost.[1]
Organoboron Reagent (4-Methylphenyl)boronic acid (p-Tolylboronic acid)Nucleophilic partner; provides the 4-methylphenyl group.Commercially available, stable, and generally low toxicity.[1][4] Pinacol esters can be used for enhanced stability.[5]
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Facilitates the C-C bond formation by cycling between Pd(0) and Pd(II) oxidation states.Pd(PPh₃)₄ is often used directly. Others may require phosphine ligands to generate the active Pd(0) species in situ.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃Activates the boronic acid for transmetalation and neutralizes the acid formed during the cycle.The choice of base can significantly affect the reaction rate and yield. Carbonates are commonly used.[2][6]
Solvent Toluene/Water, Dioxane/Water, DMF, EthanolSolubilizes reactants and facilitates the reaction. Biphasic systems are common.A mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents.[7]
Ligand (if needed) PPh₃ (Triphenylphosphine), PCy₃Stabilizes the palladium center, influences its reactivity, and prevents catalyst decomposition.Often pre-complexed with the palladium source (e.g., in Pd(PPh₃)₄).
Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the synthesis of this compound.

Materials:

  • Methyl 3-bromobenzoate

  • (4-Methylphenyl)boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Methyl 3-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq)[2][7].

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-5 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add toluene and water (e.g., in a 4:1 ratio) to the flask[7].

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for the required reaction time (often 12-24 hours), monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[7].

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water[7].

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product[7].

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Alternative Synthetic Considerations: The Esterification Route

While the Suzuki-Miyaura coupling is the most direct approach, an alternative strategy involves forming the ester after the biaryl core has been assembled. This two-step process involves:

  • Suzuki-Miyaura Coupling: Reacting 3-bromobenzoic acid with (4-methylphenyl)boronic acid to synthesize 3-(4-methylphenyl)benzoic acid [2]. This reaction follows the same principles and a similar protocol to the one described above, yielding the biaryl carboxylic acid. A yield of 95% has been reported for this specific coupling under aqueous conditions at room temperature[2].

  • Fischer Esterification: The resulting 3-(4-methylphenyl)benzoic acid is then esterified using methanol in the presence of an acid catalyst, such as concentrated sulfuric acid, to produce the final product, this compound[8][9][10].

Fischer Esterification: Mechanism and Protocol

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol[9]. To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (methanol) or by removing water as it is formed[8].

Protocol: Fischer Esterification

Materials:

  • 3-(4-methylphenyl)benzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 3-(4-methylphenyl)benzoic acid in a large excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops to ~0.1 eq) to the solution[8][9][11].

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours (typically 1-4 hours)[9][12].

  • Work-up: Cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water, then carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst (caution: CO₂ evolution)[8]. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude ester.

  • Purification: Purify by distillation or column chromatography if necessary.

This two-step approach may be advantageous if 3-bromobenzoic acid is a more readily available or cost-effective starting material than its methyl ester counterpart.

Safety and Handling

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: Toluene, methanol, and chlorinated solvents are flammable and/or toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

  • Reagents: Concentrated sulfuric acid is highly corrosive[11]. Bases like potassium carbonate can be irritants. Boronic acids should be handled with standard laboratory precautions.

  • Inert Atmosphere: Reactions involving organometallic reagents, like the formation of Grignards or lithiated species (sometimes used to prepare boronic acids in situ), require strict anhydrous and inert conditions to prevent quenching by moisture or oxygen[13].

Conclusion

The synthesis of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The primary starting materials for this route are Methyl 3-bromobenzoate and (4-methylphenyl)boronic acid . This method offers high yields, excellent functional group tolerance, and mild reaction conditions, making it the preferred strategy in modern organic synthesis. An alternative, two-step route involving the initial coupling of 3-bromobenzoic acid followed by Fischer esterification provides a viable alternative, dependent on starting material availability and cost. A thorough understanding of the reaction mechanisms and careful execution of the experimental protocols are paramount to achieving a successful and reproducible synthesis.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. BenchChem.
  • BenchChem. (2025). Application Note: Synthesis of Methyl 2-(3-acetylphenyl)benzoate via Suzuki-Miyaura Cross-Coupling. BenchChem.
  • Department of Chemistry, University of Calgary. Lab5 procedure esterification.
  • Google Patents. (2021). Preparation method of methyl benzoate compound. CN113248373A.
  • Millersville University. Preparation of Methyl Benzoate.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI.
  • Nile Chemicals. (2017). How to make methyl benzoate. YouTube.
  • Organic Chemistry Portal. Suzuki Coupling.
  • RSC Publishing. Organic & Biomolecular Chemistry.
  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

The Emergence of a Biaryl Scaffold: A Technical History of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(4-methylphenyl)benzoate, a biaryl methyl ester, represents a class of molecular scaffolds that have grown in significance with the advancement of synthetic organic chemistry. While a singular moment of "discovery" for this specific isomer is not prominently documented in the annals of chemical literature, its existence is intrinsically tied to the evolution of carbon-carbon bond-forming reactions. This technical guide eschews a traditional discovery narrative in favor of a more instructive exploration of the synthetic strategies that have made, and continue to make, molecules like this compound accessible. We will first examine the plausible, albeit challenging, historical routes for its synthesis, reflecting the limitations of early 20th-century organic chemistry. Subsequently, we will provide a detailed exposition of the modern, highly efficient palladium-catalyzed cross-coupling methodologies that now dominate the synthesis of such biaryl compounds. This dual perspective offers valuable insights into the causal relationship between synthetic capability and molecular accessibility, a cornerstone of modern drug discovery and materials science.

Introduction: A Molecule Defined by Method

The story of this compound is not one of a celebrated discovery but rather a testament to the enabling power of synthetic methodology. Its structure, featuring two directly connected phenyl rings, places it in the biaryl class of compounds. Biaryl motifs are crucial pharmacophores in numerous blockbuster drugs and are key components in materials with unique optical and electronic properties.[1] The accessibility of specific isomers, such as the meta-substituted pattern in this compound, has been historically dictated by the available tools for carbon-carbon bond formation. This guide will, therefore, trace the historical context of its synthesis through the lens of evolving chemical technology.

Plausible Historical Synthetic Routes: A Glimpse into Chemistry's Past

Prior to the revolutionary advent of palladium-catalyzed cross-coupling reactions, the construction of a biaryl bond was a formidable challenge, often characterized by harsh reaction conditions and low yields.[2][3] The synthesis of this compound would have likely been a multi-step process, beginning with the formation of the biaryl core, 3-(4-methylphenyl)benzoic acid, followed by esterification.

The Gomberg-Bachmann Reaction: A Radical Approach

One of the earliest methods for creating unsymmetrical biaryls was the Gomberg-Bachmann reaction, first described in 1924.[3][4] This reaction proceeds through a radical mechanism, which, while innovative for its time, often resulted in low yields and a lack of regioselectivity.[3][5]

The hypothetical synthesis of the parent acid via this route would involve the diazotization of 3-aminobenzoic acid followed by its reaction with toluene.

Hypothetical Gomberg-Bachmann Protocol:

  • Diazotization: 3-aminobenzoic acid is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • Coupling: The cold diazonium salt solution is then slowly added to a vigorously stirred, alkaline mixture of toluene.

  • Workup: After the reaction, the organic layer is separated, washed, and the toluene is removed by distillation. The crude product would then require extensive purification to isolate the desired 3-(4-methylphenyl)benzoic acid from a mixture of isomers and byproducts.

The inherent drawbacks of this method, particularly the poor yields and formation of isomeric byproducts, meant that such a synthesis would have been more of an academic curiosity than a practical route to the compound.[3][5]

The Ullmann Condensation: A Copper-Mediated Alternative

The Ullmann reaction, discovered in 1901, provided another avenue for biaryl synthesis, utilizing copper metal or its salts to couple aryl halides.[6][7][8] While generally more reliable than the Gomberg-Bachmann reaction, the traditional Ullmann condensation required high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper.[6][7]

A plausible Ullmann-type synthesis of the precursor acid would involve the coupling of methyl 3-bromobenzoate with a toluene-derived organocopper reagent or, more likely, a two-step sequence starting with 3-bromobenzoic acid and p-tolylboronic acid in a modified Ullmann coupling, though the latter is more of a modern interpretation.

Fischer Esterification: The Final Step

Regardless of the method used to construct the biaryl core, the final step would be the conversion of the carboxylic acid to its methyl ester. This is readily achieved via the Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, first described in 1895.[9][10]

Protocol for Fischer Esterification:

  • 3-(4-methylphenyl)benzoic acid is dissolved in an excess of methanol.

  • A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.[9]

  • The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.[9]

  • After cooling, the excess methanol is removed, and the residue is worked up by extraction and washing to isolate the crude this compound, which is then purified by crystallization or distillation.

The following diagram illustrates the plausible historical synthetic pathway.

G cluster_biaryl Biaryl Formation (Pre-1980s) cluster_ester Esterification A 3-Aminobenzoic Acid C 3-(4-methylphenyl)benzoic acid A->C Gomberg-Bachmann Reaction B Toluene B->C E This compound C->E Fischer Esterification (H+) D Methanol D->E

Caption: Plausible historical synthesis of this compound.

The Modern Era: Palladium-Catalyzed Cross-Coupling

The landscape of organic synthesis was fundamentally transformed by the development of palladium-catalyzed cross-coupling reactions, a body of work recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[11] The Suzuki-Miyaura coupling, first reported in 1979, has become the gold standard for biaryl synthesis due to its mild reaction conditions, high yields, and exceptional functional group tolerance.[11][12][13][14]

The modern synthesis of this compound is most efficiently achieved via a Suzuki-Miyaura coupling between a derivative of 3-bromobenzoic acid and a 4-methylphenylboronic acid derivative.

The Suzuki-Miyaura Coupling: A Paradigm of Efficiency

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.[11] For the synthesis of our target molecule, two primary disconnections are possible, as illustrated below.

G cluster_route1 Route A cluster_route2 Route B Target This compound A1 Methyl 3-bromobenzoate C1 Pd Catalyst + Base A1->C1 B1 4-Methylphenylboronic acid B1->C1 C1->Target A2 3-(Methoxycarbonyl)phenylboronic acid C2 Pd Catalyst + Base A2->C2 B2 4-Bromotoluene B2->C2 C2->Target

Caption: Retrosynthetic analysis for Suzuki-Miyaura coupling.

Route A, coupling commercially available methyl 3-bromobenzoate with 4-methylphenylboronic acid, is often preferred due to the stability and commercial availability of the starting materials.

Detailed Experimental Protocol for Suzuki-Miyaura Synthesis

The following protocol provides a robust and reproducible method for the synthesis of this compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Methyl 3-bromobenzoate215.041.0215 mg
4-Methylphenylboronic acid135.961.2163 mg
Pd(PPh₃)₄1155.560.0335 mg
Potassium Carbonate (K₂CO₃)138.212.0276 mg
Toluene--4 mL
Ethanol--1 mL
Water--1 mL

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (215 mg, 1.0 mmol), 4-methylphenylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.

  • Catalyst and Solvent Addition: Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) is added, followed by toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction: The mixture is heated to 85 °C and stirred vigorously for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

The Catalytic Cycle: A Mechanistic Insight

The efficacy of the Suzuki-Miyaura coupling lies in its well-defined catalytic cycle, which efficiently regenerates the active palladium(0) catalyst.

G Pd0 Pd(0)Ln Ar1PdL2X Ar1-Pd(II)Ln-X Pd0->Ar1PdL2X Oxidative Addition (Ar1-X) Ar1PdL2Ar2 Ar1-Pd(II)Ln-Ar2 Ar1PdL2X->Ar1PdL2Ar2 Transmetalation (Ar2-B(OH)2 + Base) Ar1PdL2Ar2->Pd0 Reductive Elimination (Ar1-Ar2)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of methyl 3-bromobenzoate to form a Pd(II) intermediate.

  • Transmetalation: The 4-methylphenyl group is transferred from the boronic acid (activated by the base) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Conclusion: From Curiosity to Commodity

The journey to synthesize this compound mirrors the broader evolution of organic chemistry. What would have been a low-yielding, arduous process in the early 20th century has become a routine, high-efficiency transformation in the modern laboratory. The development of robust and predictable reactions like the Suzuki-Miyaura coupling has democratized access to complex molecular architectures, empowering researchers in drug discovery, materials science, and beyond. The story of this molecule is, therefore, not about a single point of discovery, but about the continuous innovation that places ever more powerful tools in the hands of scientists, turning once-hypothetical structures into readily accessible building blocks for the next generation of innovation.

References

  • Suzuki, A. (2010). Cross-coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185.
  • Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1469.
  • Gomberg, M., & Bachmann, W. E. (1924). The Synthesis of Biaryl Compounds by Means of the Diazo Reaction. Journal of the American Chemical Society, 46(10), 2339-2343.
  • Chemeurope.com. (n.d.). Gomberg-Bachmann reaction. Retrieved from [Link]

  • Pötsch, W. (1989). Lexikon bedeutender Chemiker. VEB Bibliographisches Institut Leipzig.
  • Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.
  • Fujiwara, Y., & Moritani, I. (1967). Aromatic substitution of olefins. V. The reaction of styrene with benzene in the presence of palladium(II) acetate. Tetrahedron Letters, 8(36), 3755-3758.
  • Walling, C. (1957). Free Radicals in Solution. John Wiley & Sons.
  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
  • Wikipedia contributors. (n.d.). Gomberg–Bachmann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Rahman, M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • OUCI. (n.d.). The Gomberg–Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates.
  • PubChem. (n.d.). Methyl 3-((p-tolyloxy)methyl)benzoate. Retrieved from [Link]

  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.).
  • ResearchGate. (2025). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ResearchGate. (n.d.). 3,4-Dimethylphenyl benzoate.
  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • PrepChem.com. (n.d.). Synthesis of methyl p-(t-butyl)-benzoate. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-(((4-METHYLPHENYL)SULFONYL)AMINO)BENZOIC ACID synthesis. Retrieved from a relevant ChemicalBook product page.
  • PrepChem.com. (n.d.). Synthesis of 4-amidino-3-methylphenyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of methyl benzoate compound.
  • European Patent Office. (2000, April 6). A process for the preparation of 2-(4-methylphenyl) benzoic acid derivatives.
  • PubChem. (n.d.). 2-(4-Methylphenyl)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-(4'-hydroxyphenoxy)benzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The biaryl scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of approved therapeutics and clinical candidates. This technical guide provides an in-depth exploration of the synthesis, characterization, and potential applications of methyl 3-(4-methylphenyl)benzoate and its positional isomers, methyl 2-(4-methylphenyl)benzoate and methyl 4-(4-methylphenyl)benzoate. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of constructing these biaryl esters via the Suzuki-Miyaura cross-coupling reaction. We will dissect the rationale behind experimental choices, provide detailed protocols, and present a comparative analysis of the isomers' structural and spectroscopic properties. The overarching goal is to equip the reader with the foundational knowledge and practical insights required to synthesize and utilize this important class of molecules in a research and development setting.

Introduction: The Significance of the Biaryl Moiety in Drug Discovery

The carbon-carbon bond connecting two aromatic rings, the defining feature of a biaryl structure, imparts a unique combination of rigidity and conformational flexibility to a molecule. This allows for precise spatial orientation of functional groups, which is critical for high-affinity interactions with biological targets. Consequently, biaryl-containing compounds have found success as anti-inflammatory agents, antihypertensives, antivirals, and anticancer drugs.[1][2] The introduction of an ester functionality, as seen in the methyl (4-methylphenyl)benzoate series, provides a versatile handle for further chemical modification and can influence the pharmacokinetic properties of a potential drug candidate.[3]

This guide will focus on the positional isomers of methyl (4-methylphenyl)benzoate, using them as a case study to explore the synthesis and characterization of biaryl esters. We will begin by examining the premier synthetic strategy for their creation: the Suzuki-Miyaura cross-coupling reaction.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds between sp²-hybridized carbon atoms.[4][5] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[6]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps, as illustrated below:[5][7]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the organoboron species (Ar²-B(OR)₂) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[7]

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple, forming the biaryl product (Ar¹-Ar²) and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex Ar¹-Pd(II)L₂-X Pd0->PdII_complex Oxidative Addition (Ar¹-X) PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_complex->PdII_biaryl Transmetalation (Ar²-B(OR)₂ + Base) PdII_biaryl->Pd0 Reductive Elimination product_out Ar¹-Ar² PdII_biaryl->product_out

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.

  • Palladium Catalyst: The choice of palladium source and its associated ligands is critical. Ligands stabilize the palladium center and modulate its reactivity.[8] Bulky, electron-rich phosphine ligands, such as those based on a biaryl backbone, are often employed to enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of even sterically hindered or electron-rich aryl chlorides.[9] Common palladium precursors include Pd(PPh₃)₄, which is a source of both Pd(0) and phosphine ligands, and Pd(OAc)₂, which requires the addition of an external ligand.[5][8]

  • Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] The choice of base can influence reaction rate and selectivity.[4] Inorganic bases such as carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used, often in aqueous solutions.[7] The strength of the base can affect the equilibrium between the boronic acid and the more reactive borate species, thereby influencing which of two competing boronic acids might react preferentially.[4][5]

  • Solvent: A variety of organic solvents are suitable for Suzuki-Miyaura couplings, including toluene, dioxane, and DMF.[4] Often, a biphasic system with water is used to dissolve the inorganic base.

Isomers of Methyl (4-methylphenyl)benzoate: A Comparative Analysis

The positional isomers of methyl (4-methylphenyl)benzoate—ortho, meta, and para—provide an excellent platform for understanding the nuances of their synthesis and characterization.

PropertyMethyl 2-(4-methylphenyl)benzoateThis compoundMethyl 4-(4-methylphenyl)benzoate
Structure
CAS Number 114772-34-8Not definitively assigned720-75-2
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol 226.27 g/mol
Appearance White to light yellow solid--
Melting Point 57.0 to 61.0 °C--

Experimental Protocols

The following section provides a detailed, step-by-step protocol for the synthesis of a methyl (4-methylphenyl)benzoate isomer via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methodologies for the synthesis of biaryl compounds.[10]

General Workflow for Suzuki-Miyaura Synthesis

Synthesis_Workflow cluster_workflow General Synthesis Workflow start Combine Aryl Halide, Boronic Acid, Catalyst, Ligand, and Base in Solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC start->reaction workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent - Wash with Brine reaction->workup purification Purification: - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purification characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy purification->characterization

Figure 2: A generalized workflow for the synthesis and purification of biaryl compounds via Suzuki-Miyaura coupling.

Detailed Protocol: Synthesis of Methyl 2-(4-methylphenyl)benzoate

This protocol describes the synthesis of the ortho-isomer from methyl 2-bromobenzoate and 4-methylphenylboronic acid.

Materials:

  • Methyl 2-bromobenzoate

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-bromobenzoate (1.0 mmol, 1.0 eq.), 4-methylphenylboronic acid (1.2 mmol, 1.2 eq.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Add potassium carbonate (2.0 mmol, 2.0 eq.) dissolved in water (1 mL).

  • Add toluene (10 mL) to the flask.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford methyl 2-(4-methylphenyl)benzoate as a solid.

Spectroscopic Characterization

The structural identity and purity of the synthesized isomers are confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy

Proton NMR provides information about the chemical environment of the hydrogen atoms in the molecule. For the methyl (4-methylphenyl)benzoate isomers, we expect to see signals corresponding to the aromatic protons, the methyl ester protons, and the methyl group on the tolyl ring.

  • Methyl 2-(4-methylphenyl)benzoate: A patent describing the synthesis of this isomer reports the following ¹H NMR data (DMSO-d₆): δ 2.34 (s, 3H), 3.59 (s, 3H), 7.19-7.75 (m, 8H).[10]

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. For the biaryl esters, we expect distinct signals for the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the two methyl carbons. The chemical shifts of the aromatic carbons will be influenced by the position of the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected absorptions for the methyl (4-methylphenyl)benzoate isomers include:

  • A strong C=O stretch for the ester group, typically in the range of 1715-1730 cm⁻¹.

  • C-O stretching bands for the ester group.

  • C-H stretching and bending vibrations for the aromatic rings and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For methyl 2-(4-methylphenyl)benzoate, the expected molecular ion peak (M⁺) would be at m/z = 226.[10]

Applications in Drug Development and Medicinal Chemistry

The biaryl ester scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a wide range of amides—a common functional group in many drugs. The aromatic rings can be further functionalized to optimize binding to a biological target.

While specific drugs containing the exact this compound structure are not prevalent, the broader class of biaryl compounds is well-represented in pharmacology. For example, the non-steroidal anti-inflammatory drug (NSAID) Felbinac contains a biphenylacetic acid core, which can be synthesized using Suzuki-Miyaura coupling.[2] Furthermore, 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters have been investigated as monoamine transporter ligands, with potential applications in the treatment of cocaine abuse.[3] These examples highlight the therapeutic potential of biaryl structures that can be accessed through the synthetic strategies outlined in this guide.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of methyl (4-methylphenyl)benzoate isomers, with a focus on the powerful Suzuki-Miyaura cross-coupling reaction. By understanding the underlying mechanism and the rationale for the choice of reagents, researchers can effectively synthesize these and related biaryl compounds. The detailed protocols and comparative data serve as a practical resource for chemists in the field of drug discovery and development. The versatility of the biaryl ester scaffold ensures its continued importance as a building block in the quest for novel therapeutics.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-((p-tolyloxy)methyl)benzoate. Retrieved from [Link]

  • Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • NIST. (n.d.). m-tolyl benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • The Royal Society of Chemistry. (2012).
  • Torun, L., Madras, B. K., & Meltzer, P. C. (2012). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Bioorganic & Medicinal Chemistry Letters, 22(10), 3466-3470.
  • PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Examples of drugs containing a biaryl moiety. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). Retrieved from [Link]

  • Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • PubMed. (2012, April 15). Synthesis and structure-activity relationship studies of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters. Retrieved from [Link]

  • AVESIS. (n.d.). NIH Public Access. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected biaryl-containing drug compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. (n.d.). Retrieved from [Link]

  • IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-(p-tolyl)propanoate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). p-Tolyl benzoate. Retrieved from [Link]

  • PubMed Central. (n.d.). 2-Methylphenyl 4-methylbenzoate. Retrieved from [Link]

  • Carbon-13 chemical shift assignments of deriv
  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • PubMed Central. (n.d.). Phenyl 4-methylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate.
  • Google Patents. (n.d.). CN101948387A - Preparation technology of methyl benzoate.
  • PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-(4-methylphenyl)benzoate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its prevalence in pharmacologically active compounds and functional materials necessitates robust and efficient synthetic methodologies. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for the construction of carbon-carbon bonds between sp²-hybridized centers, offering mild reaction conditions, broad functional group tolerance, and the use of environmentally benign organoboron reagents.[1][2]

This guide provides a detailed protocol for the synthesis of Methyl 3-(4-methylphenyl)benzoate, a key biaryl intermediate. The synthesis is achieved through the Suzuki-Miyaura coupling of Methyl 3-bromobenzoate and 4-methylphenylboronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and discuss the critical role of each reagent, ensuring a comprehensive understanding for successful execution.

Reaction Scheme

The overall transformation is depicted below:

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Methyl 3-bromobenzoate). This forms a Pd(II) intermediate. This step is often the rate-determining step of the cycle.[1]

  • Transmetalation: In the presence of a base, the organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates this transfer.[4]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, this compound. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_int1 Ar¹-Pd(II)L₂-X pd0->pd_int1 Oxidative Addition pd_int2 Ar¹-Pd(II)L₂-Ar² pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product Ar¹-Ar² (Product) pd_int2->product reactant1 Ar¹-X (Methyl 3-bromobenzoate) reactant1->pd_int1 reactant2 Ar²-B(OH)₂ (4-methylphenylboronic acid) reactant2->pd_int2 base Base (e.g., K₂CO₃) base->pd_int2 activates

Caption: Catalytic cycle for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki coupling of aryl bromides with arylboronic acids.[5][6]

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )Amount (mmol)Mass/VolumePurity
Methyl 3-bromobenzoate215.041.0215 mg≥98%
4-Methylphenylboronic acid135.961.2163 mg≥98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.0558 mg≥98%
Potassium Carbonate (K₂CO₃)138.212.0276 mgAnhydrous
Toluene--8 mLAnhydrous
Water--2 mLDegassed
Ethyl Acetate--As neededReagent Grade
Brine (saturated NaCl solution)--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)--As needed-
Equipment
  • Round-bottom flask or reaction tube

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Methyl 3-bromobenzoate (1.0 mmol, 215 mg), 4-methylphenylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (2.0 mmol, 276 mg).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

    • Rationale: The use of a slight excess of the boronic acid ensures complete consumption of the aryl halide. Potassium carbonate is a common and effective base for this transformation, activating the boronic acid for transmetalation.[5] Pd(PPh₃)₄ is a widely used, reliable catalyst for Suzuki couplings.[4]

  • Inert Atmosphere:

    • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition:

    • Using a syringe, add degassed toluene (8 mL) and degassed water (2 mL) to the reaction mixture.

    • Rationale: A biphasic solvent system of toluene and water is highly effective. The organic phase dissolves the reactants and catalyst, while the aqueous phase dissolves the inorganic base and byproducts. Degassing the solvents removes dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

    • Add water (10 mL) and shake. Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the base, boronic acid byproducts, and any remaining inorganic salts.[7]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the reaction temperature or time. The purity of the boronic acid is crucial, as they can undergo decomposition. Using a different, more active catalyst system, such as one with bulky phosphine ligands, may also improve yields, especially for challenging substrates.[1]

  • Side Products: The formation of homocoupled products can sometimes be an issue. This can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.

  • Catalyst Choice: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ with specialized phosphine ligands (e.g., SPhos, XPhos) can offer higher activity, especially for less reactive aryl chlorides.[1]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of biaryl compounds like this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters as outlined in this protocol, researchers can reliably and efficiently access this valuable synthetic intermediate.

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2024, January 12). Suzuki reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • American Chemical Society. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]

  • Diva-Portal.org. (2015, February 21). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Retrieved from [Link]

Sources

Application Notes: Methyl 3-(4-methylphenyl)benzoate as a Versatile Intermediate in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of Methyl 3-(4-methylphenyl)benzoate, a key biaryl intermediate. Biaryl scaffolds are central to many functional molecules, including pharmaceuticals and organic electronic materials. This guide details a robust and high-yielding protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. Furthermore, it presents a protocol for its subsequent transformation into the corresponding carboxylic acid, expanding its utility as a versatile building block for further synthetic elaborations. The protocols are designed for researchers and professionals in organic synthesis and drug development, with a focus on explaining the underlying chemical principles and experimental rationale.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are a privileged motif in medicinal chemistry and materials science. The controlled rotation around the aryl-aryl bond allows these molecules to adopt specific conformations, enabling precise interactions with biological targets or facilitating desired photophysical properties. This compound is a valuable intermediate that provides a pre-functionalized biaryl core, amenable to a wide range of chemical modifications.

The synthesis of such compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is particularly powerful due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its boronic acid reagents.[1][2] This method allows for the efficient and selective formation of the C-C bond between the two aromatic rings.

This application note provides a detailed, field-proven protocol for the synthesis of this compound and demonstrates its utility through a subsequent hydrolysis reaction to afford 3-(4-methylphenyl)benzoic acid, a precursor for amides, more complex esters, and other derivatives.

Synthesis of this compound via Suzuki-Miyaura Coupling

The core of this synthesis is the palladium-catalyzed reaction between an aryl halide (Methyl 3-bromobenzoate) and an organoboron reagent (4-methylphenylboronic acid).

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 3-bromobenzoate to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the biaryl product and regenerating the Pd(0) catalyst.[1][2]

The base is crucial as it activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[1]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A Methyl 3-bromobenzoate E This compound A->E + B 4-Methylphenylboronic acid B->E Pd(0), Base C Pd(PPh₃)₄ D K₂CO₃ (Base) Workflow_Suzuki A 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) B 2. Purge with N₂/Ar A->B C 3. Add Solvents & Degas B->C D 4. Add Pd(0) Catalyst C->D E 5. Heat to 90°C (4-6h) D->E F 6. TLC Monitoring E->F G 7. Cool to RT & Work-up (EtOAc/Water Extraction) E->G Reaction Complete H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I J 10. Pure Product I->J Hydrolysis_Reaction cluster_start Starting Material cluster_reagents Reagents cluster_final Product A This compound C 3-(4-Methylphenyl)benzoic Acid A->C Hydrolysis B 1. NaOH, MeOH/H₂O 2. HCl (aq)

Sources

Analysis of Methyl 3-(4-methylphenyl)benzoate: Validated HPLC and GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers and Scientists

Abstract

This comprehensive guide details robust and validated analytical protocols for the identification and quantification of Methyl 3-(4-methylphenyl)benzoate. As a key intermediate or potential impurity in various synthetic pathways, its accurate analysis is critical for process control and quality assurance in drug development and chemical manufacturing. This document provides two orthogonal analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for precise quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and confirmation. The methodologies are developed based on the physicochemical properties of the analyte and are presented with detailed, step-by-step protocols. Explanations for instrumental parameter selection are provided to demonstrate the causality behind the experimental design. All methods are structured to align with the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]

Analyte Physicochemical Profile

Understanding the physicochemical properties of this compound is fundamental to selecting and optimizing an appropriate analytical strategy. The structure consists of a methyl benzoate core with a 4-methylphenyl (tolyl) group at the 3-position, creating a biphenyl-like scaffold.

PropertyValue (Estimated/Calculated)Justification for Analytical Approach
Chemical Structure C₁₅H₁₄O₂The presence of two aromatic rings and a carbonyl group forms a strong chromophore, making it ideal for UV detection in HPLC. The structure is largely non-polar.
Molecular Weight 226.27 g/mol Provides the basis for mass spectrometry, with the molecular ion peak (M⁺) expected at m/z 226.
Polarity Low (Hydrophobic)The non-polar nature makes the analyte highly suitable for Reverse-Phase HPLC, where it will be well-retained on a hydrophobic stationary phase like C18.[3]
Volatility Moderately VolatileThe compound's ester structure and molecular weight suggest sufficient volatility and thermal stability for analysis by Gas Chromatography (GC) without derivatization.[4]
UV Absorbance (λmax) ~254-265 nmThe conjugated π-electron system of the aromatic rings results in strong UV absorbance, enabling high sensitivity with a standard photodiode array (PDA) or UV detector.[5]
Solubility Poorly soluble in water; soluble in organic solvents (e.g., Methanol, Acetonitrile).[6]Dictates the choice of sample diluent and mobile phase components. Acetonitrile and methanol are excellent choices for both sample preparation and the organic portion of the mobile phase.[7]

Protocol 1: Quantitative Analysis by Reverse-Phase HPLC

This method is designed for the accurate quantification of this compound and is suitable for purity assessments and stability studies. The choice of a reverse-phase C18 column is based on the analyte's hydrophobic nature, which promotes retention via hydrophobic interactions. Acetonitrile is selected as the organic modifier due to its strong elution strength and low UV cutoff.[8][9]

HPLC Instrumentation and Conditions
ParameterSpecificationRationale
HPLC System Quaternary or Binary Gradient HPLC SystemStandard for robust and reproducible chromatographic separations.
Detector Photodiode Array (PDA) or UV-Vis DetectorTo monitor the analyte's strong UV absorbance for quantification. A PDA detector is preferred for assessing peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA C18 stationary phase provides strong hydrophobic retention for the non-polar analyte. The specified dimensions offer a good balance of resolution and analysis time.[10]
Mobile Phase Isocratic: Acetonitrile:Water (75:25, v/v)A simple isocratic mobile phase ensures method robustness and reproducibility. The high organic content is necessary to elute the hydrophobic analyte in a reasonable time with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Injection Volume 10 µLA typical injection volume to balance sensitivity with the risk of column overloading.
Detection Wavelength 254 nmA common wavelength for aromatic compounds, providing a strong signal for the analyte.
Run Time 10 minutesSufficient time to allow for the elution of the analyte and any potential late-eluting impurities.
HPLC Experimental Protocol

A. Reagent and Standard Preparation:

  • Mobile Phase Preparation: Prepare the Acetonitrile:Water (75:25, v/v) mobile phase by mixing 750 mL of HPLC-grade acetonitrile with 250 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

  • Diluent Preparation: Use the mobile phase as the diluent to ensure compatibility with the chromatographic system.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used to establish the calibration curve.

B. Sample Preparation:

  • Accurately weigh a sample containing an estimated 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature, then dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

C. Chromatographic Analysis Workflow:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no system contamination.

  • Inject the working standard solutions in sequence, from lowest to highest concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phase (ACN:Water 75:25) A1 Equilibrate HPLC System P1->A1 P2 Prepare Standard Stock (1000 µg/mL) P3 Prepare Working Standards (1-100 µg/mL) P2->P3 A3 Inject Standards (Calibration) P3->A3 P4 Prepare Sample Solution A4 Inject Samples P4->A4 A2 Inject Blank (Diluent) A1->A2 A2->A3 A3->A4 D1 Integrate Peak Areas A4->D1 D2 Generate Calibration Curve (Area vs. Concentration) D1->D2 D3 Quantify Analyte in Sample D2->D3

Caption: Workflow for HPLC analysis of this compound.

Method Validation Framework (ICH Q2(R1))

To ensure the method is suitable for its intended purpose, validation should be performed according to ICH guidelines.[2][11]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity The analyte peak is resolved from all potential impurities and matrix components. Peak purity index > 0.995.Demonstrates that the method is selective for the analyte.[12]
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL).Confirms a proportional relationship between detector response and analyte concentration.
Accuracy 98.0% - 102.0% recovery for spiked samples at three concentration levels.Measures the closeness of the experimental value to the true value.[12]
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections of a standard solution.Assesses the consistency of results under the same operating conditions over a short interval.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. The lowest concentration on the calibration curve that meets accuracy and precision criteria.Defines the lowest concentration that can be reliably quantified.

Protocol 2: Confirmatory Analysis by GC-MS

This method provides definitive structural confirmation of this compound. Gas chromatography separates the analyte from the sample matrix, and mass spectrometry provides a unique fragmentation pattern (a "chemical fingerprint") for unambiguous identification. The use of a non-polar capillary column is standard for analyzing aromatic compounds of this type.[4][13]

GC-MS Instrumentation and Conditions
ParameterSpecificationRationale
GC-MS System Gas Chromatograph with a Mass Selective Detector (MSD)Standard instrumentation for volatile and semi-volatile compound analysis.
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-bleed, non-polar column that provides excellent separation for a wide range of compounds, including aromatic esters.[14]
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes the transfer of analyte to the column, enhancing sensitivity. Suitable for trace analysis.
Oven Program Initial 100 °C (hold 1 min), ramp at 20 °C/min to 300 °C (hold 5 min)The temperature program separates the analyte from solvent and lighter impurities, ensuring a sharp peak shape, and cleans the column of heavier components.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp. 230 °CStandard temperature for robust ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy creates reproducible fragmentation patterns that can be compared to mass spectral libraries.
Mass Scan Range 45 - 400 m/zCovers the molecular weight of the analyte and its expected fragment ions.
GC-MS Experimental Protocol

A. Reagent and Standard Preparation:

  • Solvent: Use HPLC-grade or GC-grade Acetonitrile or Ethyl Acetate.

  • Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

B. Sample Preparation:

  • Prepare a sample solution in the chosen solvent at a target concentration of approximately 100 µg/mL.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

C. GC-MS Analysis Workflow:

  • Set up the GC-MS instrument with the conditions specified in the table above.

  • Perform a solvent blank injection to verify system cleanliness.

  • Inject 1 µL of the standard solution to determine the retention time and acquire the reference mass spectrum.

  • Inject 1 µL of the sample solution.

  • Confirm the identity of the analyte in the sample by comparing its retention time and mass spectrum to that of the reference standard.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Standard Solution (100 µg/mL in Acetonitrile) A3 Inject Standard Solution P1->A3 P2 Prepare Sample Solution (~100 µg/mL) A4 Inject Sample Solution P2->A4 A1 Set Up Instrument Conditions A2 Inject Solvent Blank A1->A2 A2->A3 A3->A4 D1 Acquire Total Ion Chromatogram (TIC) and Mass Spectra A4->D1 D2 Compare Sample Retention Time with Standard D1->D2 D3 Compare Sample Mass Spectrum with Standard & Library D1->D3 D4 Confirm Analyte Identity D2->D4 D3->D4

Caption: Workflow for GC-MS analysis of this compound.

Expected Mass Spectrum and Fragmentation

The Electron Ionization (EI) mass spectrum of this compound is expected to show a distinct fragmentation pattern useful for identification.

  • Molecular Ion (M⁺): A prominent peak at m/z 226 , corresponding to the intact molecule.

  • Key Fragments:

    • m/z 195: Loss of a methoxy group (-OCH₃).

    • m/z 167: Fragment corresponding to the biphenyl cation, resulting from cleavage of the ester group.

    • m/z 105: Benzoyl cation [C₆H₅CO]⁺.

    • m/z 91: Tropylium ion [C₇H₇]⁺, characteristic of the tolyl group.

    • m/z 77: Phenyl cation [C₆H₅]⁺.

System Suitability and Quality Control

For both HPLC and GC-MS methods, system suitability tests must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[11] A quality control (QC) standard should be injected periodically throughout the analytical run to monitor system performance.

  • System Suitability Test (SST): Inject a standard solution five times. The %RSD for retention time and peak area should be ≤ 2.0%.

  • Peak Shape: The tailing factor (asymmetry factor) for the analyte peak should be between 0.8 and 1.5.

  • Quality Control (QC): A QC sample should be analyzed every 10-20 sample injections, and the result should be within ±10% of the nominal value.

Conclusion

The HPLC-UV and GC-MS methods presented provide a comprehensive analytical strategy for this compound. The HPLC method offers a robust and precise means for quantification, essential for quality control in pharmaceutical and chemical manufacturing. The GC-MS method provides an orthogonal technique for unequivocal identification, confirming the structure through characteristic retention time and mass spectral fragmentation. Adherence to the described protocols and validation guidelines will ensure the generation of accurate, reliable, and defensible analytical data.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2022). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1).... Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ComplianceIQ. (n.d.). Validation of GC GC-MS Methodologies. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Polychlorinated biphenyl compounds (PCBs) determination from water by gas chromatography coupled with mass spectrometry (GC-MS). Retrieved from [Link]

  • Taylor & Francis Online. (2011). Method Development and Validation of Preservatives Determination...using HPLC. Retrieved from [Link]

  • Environics. (2024). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]

  • ScenTree. (n.d.). Methyl benzoate (CAS N° 93-58-3). Retrieved from [Link]

  • FDA. (2020). Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers. Retrieved from [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Retrieved from [Link]

  • ResearchGate. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • Semantic Scholar. (1981). Possibilities and limitations of capillary gas chromatography and mass spectrometry in the analysis of polychlorinated biphenyls. Retrieved from [Link]

  • USDA. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A Selective Gas Chromatography-Selected Ion Monitoring Mass Spectrometry (GC‑MS/SIM) Method to Determine Polychlorinated Biphenyls in Fuller's Earth. Retrieved from [Link]

  • LCGC. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. Retrieved from [Link]

  • PubChem. (n.d.). (3-Methylphenyl)methyl benzoate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • Stenutz. (n.d.). 4-methylphenyl benzoate. Retrieved from [Link]

  • PubChem. (n.d.). Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester. Retrieved from [Link]

  • ResearchGate. (2007). Determination of benzoic acid in soft drinks by gas chromatography with on-line pyrolytic methylation technique. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • MDPI. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS1*. Retrieved from [Link]

  • ZirChrom. (2004). Method Development Guide. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Methyl benzoate (HMDB0033968). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, methyl ester. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) SIMULTANEOUS DETERMINATION OF BENZOIC ACID AND PARABENS...BY GC-MS. Retrieved from [Link]

  • Simple English Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Honeywell. (n.d.). UV Cutoff. Retrieved from [Link]

  • NIH. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubMed. (2014). 3,4-Di-methyl-phenyl Benzoate. Retrieved from [Link]

Sources

Application Notes & Protocols: Methyl 3-(4-methylphenyl)benzoate as a Versatile Precursor for the Synthesis of Novel Biaryl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Biaryl Moiety

The biphenyl (or biaryl) structural motif is a cornerstone in modern medicinal chemistry and materials science.[1] Its rigid, yet conformationally flexible, nature allows it to serve as a privileged scaffold for positioning functional groups in three-dimensional space, enabling precise interactions with biological targets. Methyl 3-(4-methylphenyl)benzoate is a valuable starting material that provides a pre-assembled biaryl core, ripe for strategic functionalization. This application note details a robust, two-step protocol for the conversion of this compound into novel amide derivatives, which are of significant interest in drug discovery programs targeting a range of therapeutic areas, including inflammation, cancer, and microbial infections.[1]

The methyl ester of this compound serves as a stable, yet readily modifiable, functional handle. The synthetic strategy outlined herein focuses on the saponification of this ester to the corresponding carboxylic acid, followed by a standard and highly efficient amide coupling reaction. This sequence is a fundamental workflow in the generation of chemical libraries for high-throughput screening and lead optimization.

Core Synthetic Workflow

The overall synthetic pathway is a two-stage process designed for efficiency and high yield. It begins with the hydrolysis of the methyl ester to unmask the carboxylic acid, which is then activated for subsequent amidation.

G cluster_workflow Synthetic Workflow A This compound (Starting Material) B Step 1: Saponification (Base-mediated Hydrolysis) A->B NaOH, MeOH/H₂O C 3-(4-methylphenyl)benzoic acid (Carboxylic Acid Intermediate) B->C D Step 2: Amide Coupling (e.g., with a primary amine) C->D Coupling Agent (e.g., HATU), Amine, Base E Novel 3-(4-methylphenyl)benzamide (Final Product) D->E

Caption: A high-level overview of the synthetic workflow from the starting ester to the final amide product.

Part 1: Saponification of this compound

Principle of the Reaction

Saponification is the base-mediated hydrolysis of an ester to yield a carboxylate salt, which is subsequently protonated to give the corresponding carboxylic acid. This reaction is typically quantitative and proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester.

Detailed Experimental Protocol

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in methanol (to achieve a concentration of approximately 0.2 M).

  • Addition of Base: While stirring, add a 2M aqueous solution of sodium hydroxide (2.5 eq.).

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80°C).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 2-4 hours).

  • Workup - Cooldown and Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Acidification: To the remaining aqueous solution, slowly add 2M HCl with stirring until the pH is approximately 2-3. A white precipitate of 3-(4-methylphenyl)benzoic acid should form.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-(4-methylphenyl)benzoic acid. The product can be further purified by recrystallization if necessary.

Parameter Value
Typical Scale 1-10 mmol
Reaction Time 2-4 hours
Temperature 70-80°C
Expected Yield >95%

Part 2: Synthesis of Novel Amides via HATU Coupling

Principle of the Reaction

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the stable amide bond. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is used to mop up the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

G cluster_mechanism Amide Coupling Mechanism Acid R-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Ester Acid->ActiveEster + HATU HATU HATU Amide R-CONH-R' (Amide Product) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Detailed Experimental Protocol

Materials:

  • 3-(4-methylphenyl)benzoic acid (from Part 1)

  • A primary or secondary amine of choice (e.g., benzylamine)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask or similar oven-dried glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3-(4-methylphenyl)benzoic acid (1.0 eq.) and dissolve it in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir for 5 minutes at room temperature to allow for the pre-activation of the acid.

  • Addition of Amine: Add the chosen amine (1.1 eq.) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 4-12 hours).

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amide product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure novel amide.

Parameter Value
Stoichiometry (Acid:HATU:Amine:DIPEA) 1.0 : 1.2 : 1.1 : 3.0
Reaction Time 4-12 hours
Temperature Room Temperature
Expected Yield 70-95%

Trustworthiness and Self-Validation

The protocols described are based on well-established and highly reliable chemical transformations. The progress of each reaction can be easily monitored by standard analytical techniques such as TLC or LC-MS, allowing for real-time assessment of reaction completion and purity of the intermediates and final products. The final compounds should be fully characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm their structure and purity. The expected spectroscopic data for the carboxylic acid intermediate and a representative amide product are provided below for validation purposes.

Expected Characterization Data (Illustrative):

  • 3-(4-methylphenyl)benzoic acid: ¹H NMR spectroscopy would show the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (>10 ppm). The aromatic protons would show characteristic shifts.

  • N-benzyl-3-(4-methylphenyl)benzamide: ¹H NMR would show the characteristic signals for the benzyl group, including a doublet for the benzylic CH₂ protons, in addition to the aromatic signals from the biphenyl core. The amide N-H proton would appear as a broad signal.

Conclusion and Future Applications

This compound is an excellent and cost-effective starting material for the synthesis of diverse libraries of novel biaryl amides. The two-step protocol presented here is robust, scalable, and amenable to parallel synthesis, making it highly suitable for drug discovery and development programs. The resulting amides can be further functionalized or directly screened for biological activity, providing a rapid route to new chemical entities with therapeutic potential.

References

  • Wikipedia. (2023). Methyl benzoate. Retrieved from [Link]

  • Hassan, A., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from a relevant scientific database. (Note: A specific URL was not available in the search results, but the general reference points to the importance of biphenyls).
  • PubChem. (n.d.). Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. Retrieved from [Link]

Sources

Application Note: A Scalable and Robust Suzuki-Miyaura Coupling Protocol for the Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The biaryl motif is a privileged structural element found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Consequently, the development of efficient, scalable, and economically viable synthetic methodologies for the construction of carbon-carbon bonds between sp²-hybridized centers is of paramount importance to the chemical and pharmaceutical industries.[2] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for this purpose, lauded for its operational simplicity, broad functional group tolerance, and the relatively benign nature of its boron-based reagents.[3][4]

This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Methyl 3-(4-methylphenyl)benzoate, a key intermediate for various advanced materials and pharmaceutical candidates. The presented protocol is designed for researchers, scientists, and drug development professionals, focusing on not just the procedural steps, but also the underlying chemical principles and practical considerations essential for successful scale-up. We will delve into the rationale behind the choice of reactants, catalyst system, and reaction conditions, ensuring a scientifically rigorous and reproducible process.

Reaction Scheme

The synthesis of this compound is achieved via a Suzuki-Miyaura cross-coupling reaction between methyl 3-bromobenzoate and 4-methylphenylboronic acid.

Caption: Suzuki-Miyaura coupling for this compound synthesis.

Scientific Rationale and Process Development

The selection of each component and parameter in a scale-up synthesis is critical for ensuring safety, efficiency, and cost-effectiveness. Below, we dissect the key choices for this protocol.

Choice of Starting Materials

For the synthesis of the target molecule, two primary Suzuki-Miyaura disconnection pathways exist:

  • Methyl 3-bromobenzoate + 4-Methylphenylboronic acid

  • Methyl 3-boronobenzoate + 4-Bromotoluene

Both routes are chemically viable. However, the first pathway is often preferred for scale-up due to the generally lower cost and wider commercial availability of aryl bromides compared to the corresponding boronic esters. Furthermore, the purification of the final product can be more straightforward when starting with the bromo-ester, as the removal of excess boronic acid and its byproducts is well-established.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is arguably the most critical factor for a successful Suzuki-Miyaura coupling.[5] While classical catalysts like Pd(PPh₃)₄ can be effective at the bench scale, they often require higher catalyst loadings and may exhibit limited stability under prolonged heating, making them less ideal for industrial applications.

For scale-up, modern catalyst systems employing bulky, electron-rich phosphine ligands are favored. These ligands, such as the Buchwald-type biarylphosphines (e.g., SPhos, XPhos), promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5][6] This leads to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for significantly lower catalyst loadings (typically in the 0.1 to 1 mol% range), which is crucial for minimizing costs and reducing palladium contamination in the final product.[7]

A highly practical approach for large-scale synthesis is the use of pre-formed palladium pre-catalysts, which are air- and moisture-stable, ensuring greater reproducibility and ease of handling in a manufacturing environment.

The Role of the Base and Solvent System

The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8][9] Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]

  • Potassium Carbonate (K₂CO₃): This is a cost-effective and moderately strong base that is highly effective for a wide range of Suzuki couplings, including those with aryl bromides.[6] It is often used in an aqueous solution, creating a biphasic reaction medium.

  • Potassium Phosphate (K₃PO₄): A stronger, non-nucleophilic base that can be advantageous for less reactive coupling partners, such as aryl chlorides.[8]

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often reserved for particularly challenging couplings.[8]

For the coupling of methyl 3-bromobenzoate with 4-methylphenylboronic acid, K₂CO₃ provides an excellent balance of reactivity and cost.

The solvent system must be capable of dissolving, at least partially, both the organic and inorganic reagents. A mixture of an organic solvent and water is standard for Suzuki reactions employing inorganic bases. Toluene is a common choice for the organic phase due to its ability to dissolve the aromatic substrates and its relatively high boiling point, which allows for a convenient reaction temperature. A biphasic toluene/water system is therefore a robust choice for this scale-up protocol.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMolesEquivalents
Methyl 3-bromobenzoate215.0495.0 g0.4421.0
4-Methylphenylboronic acid135.9665.9 g0.4851.1
XPhos Pd G3 Precatalyst849.191.88 g0.002210.005 (0.5 mol%)
Potassium Carbonate (K₂CO₃)138.21122.2 g0.8842.0
Toluene-1.0 L--
Deionized Water-250 mL--
Ethyl Acetate (for workup)-~1.5 L--
Brine (saturated NaCl solution)-~500 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~50 g--
Experimental Procedure
  • Reactor Setup: To a 3 L, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple, add methyl 3-bromobenzoate (95.0 g, 0.442 mol), 4-methylphenylboronic acid (65.9 g, 0.485 mol), and potassium carbonate (122.2 g, 0.884 mol).

  • Inerting the Atmosphere: Add toluene (1.0 L) and deionized water (250 mL) to the flask. Begin stirring to create a slurry. Purge the reactor with nitrogen for 15-20 minutes to remove dissolved oxygen. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive flow of nitrogen, add the XPhos Pd G3 precatalyst (1.88 g, 0.5 mol%) to the reaction mixture.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup - Phase Separation: Once the reaction is complete, cool the mixture to room temperature. Stop the stirring and allow the layers to separate. Transfer the entire mixture to a 4 L separatory funnel. Separate the aqueous layer.

  • Workup - Extraction and Washing: Extract the aqueous layer with ethyl acetate (2 x 250 mL). Combine all organic layers and wash with deionized water (2 x 250 mL) followed by brine (1 x 500 mL). The brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the combined organic phase over anhydrous magnesium sulfate (~50 g). Stir for 20-30 minutes, then filter through a pad of celite to remove the drying agent. Wash the filter cake with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or a semi-solid.

  • Purification: For high purity, the crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum. Alternatively, for larger scales or if the product is an oil, purification can be achieved via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Inputs Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X L₂ Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)-Ar' L₂ PdII_Aryl->PdII_Diaryl Transmetalation Transmetal Transmetalation PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Diaryl->Product RedElim Reductive Elimination Reactant1 Ar-X Reactant1->Pd0 Reactant2_activated Ar'-B(OR)₂R⁻ Reactant2_activated->PdII_Aryl Reactant2 Ar'-B(OH)₂ Reactant2->Reactant2_activated Activation Base Base (OH⁻) Base->Reactant2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Workflow

Workflow A 1. Reactor Charging (Reactants, Base, Solvents) B 2. Inerting (Nitrogen Purge) A->B C 3. Catalyst Addition B->C D 4. Reaction (Heating & Stirring) C->D E 5. Cooldown & Quench D->E F 6. Phase Separation E->F G 7. Extraction (Ethyl Acetate) F->G H 8. Washing (Water & Brine) G->H I 9. Drying & Filtration H->I J 10. Solvent Removal (Rotary Evaporation) I->J K 11. Purification (Recrystallization/Chromatography) J->K L Final Product: This compound K->L

Sources

Application Notes and Protocols: Strategic Derivatization of Methyl 3-(4-methylphenyl)benzoate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Biaryl Scaffold

Methyl 3-(4-methylphenyl)benzoate is a biaryl compound featuring two key functionalities: a methyl ester and a biphenyl core. This structure serves as a versatile starting material in medicinal chemistry and materials science. The strategic modification of this scaffold can lead to a diverse array of novel molecules with tailored biological activities or material properties. The derivatization of this molecule can be approached by targeting three primary regions: the methyl ester, the benzoate ring, and the tolyl ring. This guide provides an in-depth exploration of key derivatization strategies, offering detailed protocols and the scientific rationale behind these transformations.

Core Derivatization Strategies: A Visual Overview

The derivatization of this compound can be systematically approached through several key transformations. The following workflow illustrates the primary pathways for modifying this core structure.

Derivatization_Workflow Primary Derivatization Pathways for this compound start This compound hydrolysis Hydrolysis (3-(4-methylphenyl)benzoic acid) start->hydrolysis NaOH, H₂O/MeOH reduction Reduction ((3-(4-methylphenyl)phenyl)methanol) start->reduction LiAlH₄, THF nitration Nitration (Nitro derivatives) start->nitration HNO₃, H₂SO₄ halogenation Halogenation (Bromo derivatives) start->halogenation NBS or Br₂/FeBr₃ suzuki Suzuki Coupling (New C-C bonds) halogenation->suzuki ArB(OH)₂, Pd catalyst, Base buchwald Buchwald-Hartwig Amination (New C-N bonds) halogenation->buchwald Amine, Pd catalyst, Base

Caption: Primary derivatization pathways for this compound.

I. Transformations of the Methyl Ester Group

The methyl ester is a primary site for initial modifications, offering pathways to carboxylic acids, primary alcohols, and amides.

A. Hydrolysis to 3-(4-methylphenyl)benzoic Acid

Scientific Rationale: The conversion of the methyl ester to a carboxylic acid is a fundamental transformation that opens up a vast number of subsequent reactions, most notably amide bond formation. Alkaline hydrolysis, or saponification, is typically preferred over acid-catalyzed hydrolysis because it is an irreversible process, leading to higher yields.[1] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq.) in a mixture of methanol and water (e.g., 2:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide (2.0-3.0 eq.) in water to the reaction mixture.

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure.

  • Acidification: Dilute the remaining aqueous solution with water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~2. This will precipitate the carboxylic acid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

ParameterValue/ConditionSource
Reagents NaOH, Methanol, Water[1][2]
Temperature Reflux[2]
Typical Time 2-4 hours[2]
Yield >90%[2]
B. Reduction to (3-(4-methylphenyl)phenyl)methanol

Scientific Rationale: The reduction of the ester to a primary alcohol provides a different reactive handle for further derivatization, such as ether synthesis or conversion to an alkyl halide. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to alcohols.[3][4] The reaction involves a two-step mechanism: nucleophilic addition of a hydride to the carbonyl carbon, followed by the elimination of the methoxy group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol.[5]

Experimental Protocol:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).

  • Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

ParameterValue/ConditionSource
Reagents LiAlH₄, Anhydrous THF[3][4]
Temperature 0 °C to Room Temperature[5]
Typical Time 2-4 hours[5]
Yield 85-95%[5]

II. Electrophilic Aromatic Substitution on the Biaryl Core

The two aromatic rings of the core structure are susceptible to electrophilic substitution. The regioselectivity of these reactions is influenced by the directing effects of the substituents on each ring.

A. Nitration

Scientific Rationale: The introduction of a nitro group provides a versatile handle for further transformations, most notably reduction to an amine, which can then undergo a wide range of reactions. The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction.[6] The regioselectivity will be dictated by the existing substituents. The benzoate ring is deactivated by the meta-directing ester group, while the tolyl ring is activated by the ortho, para-directing methyl group. Therefore, nitration is expected to occur primarily on the tolyl ring at the positions ortho to the methyl group.

Experimental Protocol:

  • Dissolution: In a flask, dissolve this compound (1.0 eq.) in concentrated sulfuric acid at 0 °C.

  • Nitrating Mixture: Slowly add a chilled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (1:1 v/v) dropwise to the solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

ParameterValue/ConditionSource
Reagents Conc. HNO₃, Conc. H₂SO₄[7]
Temperature 0-5 °C[7]
Typical Time 1-2 hours
Yield Variable, depends on regioselectivity
B. Halogenation

Scientific Rationale: Introducing a halogen atom, typically bromine, onto the aromatic core is a critical step for enabling subsequent palladium-catalyzed cross-coupling reactions.[8] Similar to nitration, the position of halogenation is governed by the directing effects of the existing substituents. Electrophilic bromination with Br₂ and a Lewis acid catalyst like FeBr₃ will favor substitution on the more activated tolyl ring, ortho to the methyl group. Alternatively, benzylic bromination of the methyl group can be achieved using N-bromosuccinimide (NBS) and a radical initiator.[9]

Protocol for Aromatic Bromination:

  • Setup: To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0 °C, add a catalytic amount of iron filings or anhydrous FeBr₃.

  • Addition of Bromine: Add a solution of bromine (1.1 eq.) in the same solvent dropwise to the reaction mixture in the dark.

  • Reaction: Stir the mixture at room temperature until the bromine color disappears. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: After removing the solvent, the crude product can be purified by column chromatography or recrystallization.

Protocol for Benzylic Bromination:

  • Setup: Dissolve this compound (1.0 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in carbon tetrachloride.

  • Initiation: Add a catalytic amount of a radical initiator, such as benzoyl peroxide or AIBN.

  • Reflux: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Work-up: After the reaction is complete (indicated by the disappearance of the denser NBS), cool the mixture and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with aqueous sodium bicarbonate and water, dry the organic layer, and concentrate to yield the crude product, which can be purified by chromatography.[9]

III. Palladium-Catalyzed Cross-Coupling Reactions

Following the successful halogenation of the biaryl core, the introduced halide serves as a handle for powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

A. Suzuki Coupling

Scientific Rationale: The Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[10][11] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[12][13] A brominated derivative of this compound can be coupled with various aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures.

Suzuki_Mechanism Catalytic Cycle of the Suzuki Coupling Reaction Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdR Ar-Pd(II)L₂-R' ArPdX->ArPdR R'B(OH)₂ Base ArPdR->Pd0 Ar-R' RedElim Reductive Elimination

Caption: Catalytic cycle of the Suzuki coupling reaction.

Experimental Protocol:

  • Setup: In a reaction vessel, combine the brominated this compound derivative (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent and Degassing: Add a mixture of a solvent such as toluene or dioxane and water. Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

B. Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[14][15][16] This reaction has revolutionized the synthesis of arylamines, which are important pharmacophores.[17] A halogenated derivative of this compound can be coupled with a wide variety of primary or secondary amines to introduce diverse nitrogen-containing functionalities.

Buchwald_Hartwig_Mechanism Catalytic Cycle of the Buchwald-Hartwig Amination Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X AmineCoord Amine Coordination ArPdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ ArPdX->ArPdAmine HNR'R'' Deprotonation Deprotonation ArPdAmido Ar-Pd(II)L₂(NR'R'') ArPdAmine->ArPdAmido Base ArPdAmido->Pd0 Ar-NR'R'' RedElim Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol:

  • Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the brominated this compound derivative (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4-2.0 eq.).

  • Addition of Reagents: Add the desired amine (1.2-1.5 eq.) and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

Conclusion

The derivatization of this compound offers a rich field for chemical exploration. By strategically targeting the ester functionality and the aromatic core, a multitude of derivatives can be accessed. The protocols outlined in this guide provide a robust starting point for researchers to synthesize novel compounds for applications in drug discovery and materials science. Careful consideration of reaction conditions and regioselectivity is paramount to achieving the desired synthetic outcomes.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

  • Electrophilic Aromatic Substitution. (n.d.).
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Barrett, A. G. M., et al. (2018).
  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Ma, X., et al. (2020).
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Reddit User Discussion on Electrophilic Aromatic Substitution. (2023). r/OrganicChemistry.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Clark, J. (n.d.). Hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Moreno-Fuquen, R., et al. (2012).
  • Ma, X., et al. (2019).
  • Esters can be reduced to 1° alcohols using LiAlH₄. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Tiong, H. S., Yeap, G.-Y., & Boey, P.-L. (n.d.). Synthesis of 4-{[(4-methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate.
  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. Retrieved from [Link]

  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. (n.d.). Google Patents.
  • 3,4-Dimethylphenyl benzoate. (n.d.). ResearchGate.
  • Ghaffari, M., et al. (2024).
  • An, J., & Li, Z. (2013).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, improve your reaction yields, and ensure the purity of your final product.

The synthesis of this biaryl ester is most effectively achieved via the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its versatility and functional group tolerance.[1] This guide focuses on troubleshooting issues specific to the palladium-catalyzed coupling of Methyl 3-bromobenzoate and (4-methylphenyl)boronic acid .

Section 1: Reaction Overview & Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[2] The reaction involves a palladium catalyst, a base, and suitable solvents to couple an organoborane with an organohalide.

General Reaction Scheme:

The catalytic cycle is a multi-step process involving the palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is critical for diagnosing reaction failures.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar¹-X pd_ii_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd_ii_complex transmetalation Transmetalation pd_ii_complex->transmetalation + (HO)₂B-Ar² + Base pd_ii_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_ii_biaryl reductive_elimination Reductive Elimination pd_ii_biaryl->reductive_elimination reductive_elimination->pd0  Regenerates  Catalyst product Ar¹-Ar² (Product) reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended starting materials for this synthesis?

A: The most common and reliable starting materials are Methyl 3-bromobenzoate and (4-methylphenyl)boronic acid .[4][5] While aryl iodides can be more reactive, bromides offer a good balance of reactivity and stability.[1] Aryl chlorides are less reactive and may require more specialized, electron-rich ligands and stronger bases to achieve good conversion.[3][6] The quality of the boronic acid is crucial; it is prone to degradation and should be fresh or stored properly under inert conditions.[7]

Q: I'm setting up this reaction for the first time. What is a reliable starting protocol?

A: A robust starting point is crucial for success. The following protocol is a well-established set of conditions that can be optimized further.

Initial Recommended Protocol

  • To a reaction flask, add Methyl 3-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2-1.5 eq), and a base such as Potassium Carbonate (K₂CO₃) (2.0-3.0 eq).

  • Add a solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio). The presence of water is often essential for the transmetalation step.[8]

  • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen. An inert atmosphere is critical as oxygen can deactivate the palladium catalyst.[7]

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

Q: My reaction shows no conversion of the starting materials. What are the first things to check?

A: If there is a complete lack of reactivity, the issue is almost always related to the catalyst's activity.

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If your reaction mixture was not properly degassed, oxygen may have oxidized the catalyst to palladium black (insoluble Pd(II) species), which is inactive.[9] Ensure your inert gas technique is flawless.

  • Poor Reagent Quality: The boronic acid may have decomposed (protodeborylated) upon storage.[1] Try using a fresh bottle or a different batch.

  • Incorrect Base or Solvent: Ensure the base is soluble enough in the reaction medium to be effective. Some reactions require specific solvent systems to proceed.[8]

Section 3: Troubleshooting Guide for Low Yield

Problem Cluster 1: Low Conversion & Incomplete Reactions

Q1: My yield is consistently low (<50%). How can I systematically optimize the reaction conditions?

A: Low yield is a common issue that can often be solved by systematically tuning the reaction parameters.[10] Design of Experiments (DoE) can be a powerful tool for this.[11] However, a one-factor-at-a-time approach can also be effective.

ParameterCommon OptionsRationale & Expert Insights
Catalyst/Ligand Pd(PPh₃)₄, Pd(OAc)₂/SPhos, PdCl₂(dppf)For simple substrates, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, or to use less reactive aryl chlorides, advanced Buchwald-type ligands (like SPhos) can dramatically improve yields by promoting the oxidative addition and reductive elimination steps.[12]
Base K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation. Cesium carbonate (Cs₂CO₃) is more soluble and basic, often giving better results, especially in difficult couplings, but is more expensive.[8] Potassium phosphate (K₃PO₄) is another strong alternative.[13]
Solvent Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMFThe solvent system must dissolve the reactants and facilitate the interaction between the organic and aqueous phases (where the base often resides). Dioxane and THF are common choices.[8] Ensure solvents are anhydrous and peroxide-free.[7]
Temperature 80 - 120 °CHigher temperatures generally increase the reaction rate. If the reaction is sluggish, increasing the temperature may help drive it to completion.[14] However, excessively high temperatures can lead to catalyst decomposition or byproduct formation.

Q2: My TLC/LC-MS shows a large amount of unreacted Methyl 3-bromobenzoate. What does this indicate?

A: The persistence of the aryl halide strongly suggests a failure in the first step of the catalytic cycle: oxidative addition .[3]

  • Inactive Catalyst: As mentioned, this is the most common culprit. The Pd(0) species is essential to react with the aryl bromide. If you see a black precipitate (palladium black), your catalyst has likely died.[9] Solution: Improve your degassing procedure. Use fresh, high-purity solvents.

  • Inhibiting Impurities: Ensure your starting materials are pure. Some impurities can act as catalyst poisons.

  • Steric Hindrance: While not a major issue for this specific substrate, highly substituted aryl halides can be slow to react. This would necessitate a more active catalyst system (e.g., one with a bulky, electron-rich phosphine ligand).[15]

Problem Cluster 2: Significant Byproduct Formation

Troubleshooting cluster_causes Identify Primary Issue by Mass Spectrometry cluster_solutions Potential Solutions start Low Yield of Desired Product cause1 Byproduct: Homocoupling (e.g., 4,4'-Dimethyl-1,1'-biphenyl) start->cause1 cause2 Byproduct: Dehalogenation (Methyl Benzoate) start->cause2 cause3 Byproduct: Protodeborylation (Toluene) start->cause3 cause4 Unreacted Starting Materials start->cause4 sol1 Improve Degassing Use Pd(0) Pre-catalyst cause1->sol1 sol2 Use Anhydrous Solvents Avoid Hydride-Donor Solvents cause2->sol2 sol3 Use Fresh Boronic Acid Use Pinacol Ester Derivative cause3->sol3 sol4 Check Catalyst Activity Optimize Conditions (Base, Temp) cause4->sol4

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Q3: I'm observing a significant amount of 4,4'-dimethyl-1,1'-biphenyl. Why is my boronic acid homocoupling?

A: Homocoupling of the boronic acid is a classic side reaction in Suzuki couplings.[1][9] It is typically promoted by the presence of Pd(II) species and oxygen.[1] The mechanism involves the transmetalation of two boronic acid molecules to the palladium center, followed by reductive elimination.

  • Cause: Insufficient degassing is the primary reason. Oxygen in the reaction mixture can oxidize your active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.

  • Solution:

    • Rigorous Degassing: Use the freeze-pump-thaw method for solvents or maintain a steady stream of inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst.

    • Use a Pd(0) Source: Start with a Pd(0) pre-catalyst like Pd(PPh₃)₄. If you use a Pd(II) source (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) to enter the primary catalytic cycle. This reduction process can sometimes favor side reactions if not efficient.

Q4: My mass spec shows a peak for methyl benzoate, indicating dehalogenation of my starting material. What causes this?

A: Dehalogenation is the reduction of the aryl halide (Ar-X) to the corresponding arene (Ar-H).[1] This occurs when the Ar-Pd(II)-X intermediate, formed after oxidative addition, reacts with a hydride source before it can undergo transmetalation.[7]

  • Cause: The source of the hydride can be certain solvents (like alcohols under basic conditions) or impurities in the reagents. Some bases can also facilitate this pathway.

  • Solution:

    • Solvent Choice: Ensure you are using high-purity, anhydrous solvents.

    • Base Selection: While common, some bases can be problematic. Try switching to a different base, such as K₃PO₄.

    • Increase Concentration: Running the reaction at a higher concentration can favor the desired bimolecular transmetalation step over the undesired dehalogenation.

Q5: I suspect my (4-methylphenyl)boronic acid is degrading. What is protodeborylation and how can I minimize it?

A: Protodeborylation is the cleavage of the carbon-boron bond by a proton source, replacing the boronic acid group with a hydrogen atom.[1][7] For your reaction, this would convert (4-methylphenyl)boronic acid into toluene. This is a very common cause of low yields.

  • Cause: Boronic acids are susceptible to hydrolysis, especially at elevated temperatures and in the presence of water.[1] The stability varies greatly between different boronic acids.

  • Solution:

    • Use Fresh Reagents: Use boronic acid from a freshly opened bottle or one that has been stored correctly in a desiccator under an inert atmosphere.

    • Use Boronic Esters: Consider using a more stable derivative, such as the corresponding pinacol ester. These are generally more resistant to protodeborylation and release the boronic acid slowly under the reaction conditions.[7]

    • Control Water Content: While some water is often necessary, excessive amounts can accelerate decomposition. Fine-tune the amount of water in your solvent system.

Section 4: Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices to minimize common side reactions and maximize yield.

Materials:

  • Methyl 3-bromobenzoate (e.g., 2.15 g, 10.0 mmol, 1.0 eq)[16]

  • (4-methylphenyl)boronic acid (e.g., 2.04 g, 15.0 mmol, 1.5 eq)[5]

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (e.g., 4.14 g, 30.0 mmol, 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 0.231 g, 0.20 mmol, 0.02 eq)

  • Toluene (40 mL)

  • Ethanol (10 mL)

  • Deionized Water (10 mL)

Procedure:

  • Combine Methyl 3-bromobenzoate, (4-methylphenyl)boronic acid, and Potassium Carbonate in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add toluene, ethanol, and water to the flask.

  • Fit the condenser with a nitrogen or argon inlet. Submerge the gas line below the solvent surface and bubble the inert gas through the stirred mixture for 30 minutes to ensure thorough degassing.

  • After degassing, raise the gas line above the solvent surface to maintain a positive inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the mixture. The mixture may change color.

  • Heat the reaction to 90 °C in an oil bath and maintain vigorous stirring.

  • Monitor the reaction progress every 1-2 hours using TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or LC-MS until the Methyl 3-bromobenzoate is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (100 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with 100% Hexanes and gradually increasing the polarity with Ethyl Acetate (e.g., from 0% to 5% Ethyl Acetate in Hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent.

  • Load the sample onto the column and begin elution.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or oil.

Section 5: References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.[Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions.[Link]

  • Journal of the American Chemical Society. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki–Miyaura Cross-Coupling.[Link]

  • ChemistryViews. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.[Link]

  • Journal of the American Chemical Society. A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds.[Link]

  • PubMed. Developing Biarylhemiboronic Esters for Biaryl Atropisomer Synthesis via Dynamic Kinetic Atroposelective Suzuki-Miyaura Cross-Coupling.[Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.[Link]

  • Organic Chemistry Frontiers (RSC Publishing). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction.[Link]

  • National Institutes of Health (NIH). Highly Efficient Method for Suzuki Reactions in Aqueous Media.[Link]

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.[Link]

  • YouTube. Common Byproducts in Suzuki Coupling.[Link]

  • ChemBK. (4-Methylphenyl)Boronic Acid.[Link]

  • ResearchGate. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate.[Link]

  • Ottokemi. Methyl 3-bromobenzoate, 98%.[Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]

  • ResearchGate. Synthesis of 4-{[(4-methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate.[Link]

  • Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

  • Harvard University. The Suzuki Reaction.[Link]

  • ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram.[Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?[Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.[Link]

  • PrepChem.com. Synthesis of 4-amidino-3-methylphenyl benzoate.[Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.

  • University of Missouri–St. Louis. Preparation of Methyl Benzoate.[Link]

  • ResearchGate. 3,4-Dimethylphenyl benzoate.[Link]

  • YouTube. Synthesis of Methyl Benzoate Lab.[Link]

  • Google Patents. Preparation method of methyl benzoate compound.

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester.[Link]

Sources

Technical Support Center: Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the most common synthetic route: the Suzuki-Miyaura cross-coupling reaction. As Senior Application Scientists, we aim to move beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues, mitigate side reactions, and optimize your experimental outcomes.

The synthesis of this compound is typically achieved by the palladium-catalyzed cross-coupling of Methyl 3-bromobenzoate and (4-methylphenyl)boronic acid . While robust, this reaction is susceptible to several side reactions that can diminish yield and complicate purification.

Troubleshooting & Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Yield

Q: My Suzuki coupling reaction to synthesize this compound has a very low yield or is not working at all. What are the most probable causes?

A: Low or no yield is a common but solvable issue in Suzuki couplings. The problem can almost always be traced back to one of three areas: the catalyst's activity, the quality of the reagents, or suboptimal reaction conditions.

  • Catalyst Inactivation: The active Pd(0) catalyst is the heart of the reaction. It is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[1][2][3]

    • Solution: Ensure your entire apparatus is free of oxygen. This requires a robust inert atmosphere (argon or nitrogen). Solvents must be rigorously degassed before use by methods such as sparging with an inert gas for 30-60 minutes or using several freeze-pump-thaw cycles.[1][4] Using a fresh, high-quality palladium source is also critical.[1]

  • Poor Reagent Quality: The stability of the boronic acid is a frequent culprit.

    • (4-methylphenyl)boronic acid Degradation: Boronic acids can degrade on storage, especially when exposed to air and moisture. This leads to the formation of boroxines (cyclic anhydrides) or protodeboronation, reducing the amount of active coupling partner available.[1][3]

    • Solution: Use fresh or recently purchased (4-methylphenyl)boronic acid. If the quality is uncertain, consider purifying it or using a more stable derivative like a pinacol ester.[3][5] Ensure your Methyl 3-bromobenzoate is pure and the solvents are anhydrous, as water content can affect the reaction.[3]

  • Ineffective Base or Solvent System: The base is not just a spectator; it is essential for activating the boronic acid in the transmetalation step.[6]

    • Solution: The choice of base and its solubility are critical. A weak or insoluble base will stall the reaction. For this synthesis, aqueous solutions of bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are effective.[1] A biphasic solvent system (e.g., Toluene/Water, Dioxane/Water) often improves the solubility and interaction of the organic substrates and the inorganic base, facilitating the reaction.[1]

Issue 2: Presence of Symmetrical Biaryl Impurities (Homocoupling)

Q: My crude product is contaminated with significant amounts of 4,4'-dimethylbiphenyl and dimethyl biphenyl-3,3'-dicarboxylate. How can I prevent this homocoupling?

A: The formation of symmetrical biaryls, known as homocoupling, is a well-documented side reaction in Suzuki couplings.[7] It consumes your starting materials and generates impurities that can be difficult to separate from the desired product due to similar polarities.

  • Mechanism of Homocoupling: This side reaction is primarily driven by two factors: the presence of oxygen and the use of a Pd(II) precatalyst (like Pd(OAc)₂).[2][5][7]

    • Oxygen-Mediated: Oxygen can facilitate the oxidative coupling of two boronic acid molecules.[2][7]

    • Pd(II)-Mediated: When using a Pd(II) salt, it must be reduced in situ to the active Pd(0) catalyst. This reduction can occur via the homocoupling of the boronic acid, where two molecules of the boronic acid couple, and the Pd(II) is reduced to Pd(0).[5][7]

  • Strategies for Prevention:

    • Rigorous Oxygen Exclusion: As with preventing catalyst deactivation, maintaining a strict, oxygen-free environment is the most critical step to suppress homocoupling.[4] Ensure all reagents and the reaction vessel are thoroughly purged with an inert gas.

    • Choice of Palladium Source: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can significantly reduce homocoupling that occurs during the initial catalyst reduction step.[7]

    • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[7]

    • Additives: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling by minimizing the concentration of free Pd(II) species without disrupting the main catalytic cycle.[4]

ParameterEffect on HomocouplingRecommendation for This Synthesis
Palladium Source Pd(II) sources (e.g., Pd(OAc)₂) can promote homocoupling during in-situ reduction.[5][7]Use a Pd(0) source like Pd(PPh₃)₄ to minimize this pathway.[7]
Atmosphere Presence of O₂ promotes oxidative homocoupling of the boronic acid.[2][7]Rigorously degas all solvents and maintain a positive pressure of Argon or Nitrogen .[4]
Ligands Bulky, electron-rich ligands can accelerate cross-coupling over homocoupling.[7]Standard PPh₃ (from Pd(PPh₃)₄) is often sufficient, but consider specialized ligands if issues persist.
Issue 3: Loss of Boronic Acid (Protodeboronation)

Q: I've noticed the formation of toluene in my reaction mixture, suggesting my (4-methylphenyl)boronic acid is being consumed by a side reaction. What is happening?

A: You are observing protodeboronation (also called protodeborylation), a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[8] This is a decomposition pathway that directly reduces the yield of your desired product.

  • Causes of Protodeboronation: This reaction is highly dependent on the reaction conditions and the structure of the boronic acid itself.[8] Key factors include:

    • Temperature: Higher temperatures can accelerate the rate of protodeboronation.

    • pH (Base/Acid): The reaction can be catalyzed by both acid and base. Under the basic conditions of the Suzuki coupling, a specific base-catalyzed mechanism can occur.[9][10]

    • Aqueous Media: The presence of water and a proton source is necessary for the reaction to proceed.

  • Mitigation Strategies:

    • Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.

    • Use Boronic Esters: Boronic acid derivatives such as pinacol esters or MIDA boronates are more stable and less prone to protodeboronation.[3][5][11] They act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing side reactions.[8]

    • Efficient Catalyst System: Using a highly active catalyst system that promotes a rapid rate of cross-coupling can help the desired reaction outcompete the slower protodeboronation pathway.[8]

Visualizing the Suzuki Cycle and Side Reactions

The diagram below illustrates the desired catalytic cycle for the synthesis of this compound and indicates where the primary side reactions—homocoupling and protodeboronation—diverge from the main pathway.

Suzuki_Cycle_and_Side_Reactions Suzuki Catalytic Cycle & Competing Side Reactions pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add ArBr pd_complex Ar-Pd(II)-Br Complex ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'B(OH)2 + Base biaryl_complex Ar-Pd(II)-Ar' Complex transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 Regeneration product This compound (Desired Product) red_elim->product boronic_acid (4-methylphenyl)boronic acid (Ar'B(OH)2) boronic_acid->transmetal homocoupling Homocoupling (4,4'-dimethylbiphenyl) boronic_acid->homocoupling O2 or Pd(II) mediated protodeboronation Protodeboronation (Toluene) boronic_acid->protodeboronation H+, Base, Heat aryl_halide Methyl 3-bromobenzoate (ArBr) aryl_halide->ox_add o2_pd2 O2 / Pd(II) o2_pd2->homocoupling h_source H+ Source (e.g., H2O) h_source->protodeboronation

Caption: Main Suzuki catalytic cycle and key off-cycle side reactions.

Recommended Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above for the synthesis of this compound.

Materials:

  • Methyl 3-bromobenzoate

  • (4-methylphenyl)boronic acid (use fresh, high-purity)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Deionized Water

  • Ethyl acetate, brine, anhydrous magnesium sulfate (for workup)

Procedure:

  • Degassing: In a Schlenk flask equipped with a magnetic stir bar, add toluene and deionized water (e.g., in a 4:1 ratio). Sparge the mixture with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Reagent Addition: To the flask, add Methyl 3-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure a completely oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (1-3 mol%).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The biphasic mixture should be stirred rapidly to ensure efficient mixing.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the limiting reagent (Methyl 3-bromobenzoate). A typical reaction time is 4-12 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield pure this compound.

Troubleshooting Workflow

If you encounter issues, follow this logical workflow to diagnose the problem.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_sm Analysis of Crude Mixture (TLC/GC-MS/NMR) start->check_sm sm_unreacted Mainly Unreacted Starting Materials check_sm->sm_unreacted Mostly Starting Materials side_products Significant Side Products (Homocoupling, Protodeboronation) check_sm->side_products Byproducts Dominant complex_mixture Complex Mixture/ Decomposition check_sm->complex_mixture Tarry/Degraded check_catalyst Is Catalyst Active? sm_unreacted->check_catalyst homocoupling_present Homocoupling Observed? side_products->homocoupling_present temp_too_high Is Temperature Too High? complex_mixture->temp_too_high catalyst_bad Action: Use fresh Pd catalyst. Ensure rigorous degassing of solvents. Maintain strict inert atmosphere. check_catalyst->catalyst_bad No check_base Is Base/Solvent System Effective? check_catalyst->check_base Yes base_bad Action: Use a different base (K3PO4, Cs2CO3). Ensure vigorous stirring. Check solubility. check_base->base_bad No check_boronic Is Boronic Acid Quality OK? check_base->check_boronic Yes boronic_bad Action: Use fresh boronic acid or a more stable pinacol ester. check_boronic->boronic_bad No homocoupling_action Action: Switch to Pd(0) source. Improve degassing procedures. Check for O2 leaks. homocoupling_present->homocoupling_action Yes protodeboronation_present Protodeboronation Observed? homocoupling_present->protodeboronation_present No protodeboronation_action Action: Lower reaction temperature. Reduce reaction time. Use a boronic ester. protodeboronation_present->protodeboronation_action Yes temp_action Action: Lower reaction temperature. Screen alternative solvents. temp_too_high->temp_action Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.

References
  • BenchChem. (2025). Preventing homocoupling in Suzuki reactions with 2-Iodoanisole. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol. BenchChem Technical Support.
  • BenchChem. (2025). How to prevent homocoupling in Suzuki reactions of aryl bromides. BenchChem Technical Support.
  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Miller, J. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Wikipedia.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2022).
  • Denmark, S. E., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • David, B., & Whittle, A. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.

Sources

"Methyl 3-(4-methylphenyl)benzoate" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-(4-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and detailed protocols for obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a biaryl ester. In drug discovery and materials science, the precise structure and purity of such molecules are critical. Impurities can lead to misleading biological assay results, unpredictable material properties, and complications in subsequent synthetic steps.

Q2: What are the most common impurities encountered during the synthesis of this compound?

Common impurities typically arise from the synthetic route used (e.g., Suzuki coupling followed by esterification, or vice-versa). These can include:

  • Unreacted Starting Materials: Such as 3-(4-methylphenyl)benzoic acid, methanol, 3-bromobenzoate derivatives, or 4-methylphenylboronic acid.

  • Catalyst Residues: Palladium or other metal catalysts from cross-coupling reactions.

  • Side-Products: Homocoupling products (e.g., 4,4'-dimethylbiphenyl) or products from incomplete reactions.

  • Reagents: Excess reagents used in esterification, such as H₂SO₄ or p-toluenesulfonic acid.[1]

Q3: What are the primary methods for purifying this compound?

The two most effective and commonly used methods are:

  • Flash Column Chromatography: Excellent for removing a wide range of impurities with different polarities.[2][3]

  • Recrystallization: A powerful technique for achieving very high purity if the crude product is a solid and a suitable solvent is found.[4][5]

Q4: How can I assess the purity of my final product?

Purity should be assessed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra can identify and quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To detect trace impurities and confirm the molecular weight.

  • Thin Layer Chromatography (TLC): A quick method to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.

Purification Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q5: My crude product is a persistent oil and will not solidify. How should I proceed?

  • Probable Cause: This is often due to the presence of residual solvent or significant impurities that are depressing the melting point. Biaryl compounds can sometimes be slow to crystallize.

  • Solution:

    • Solvent Removal: Ensure all reaction solvents (like THF, toluene, or dichloromethane) are thoroughly removed under high vacuum, possibly with gentle heating.

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is poorly soluble, such as hexane or pentane. Stir or sonicate the mixture. The impurities may dissolve while the desired product solidifies.

    • Purify by Chromatography: If trituration fails, the most reliable approach is to purify the oil directly using flash column chromatography to remove the impurities.[4] The purified fractions, once combined and concentrated, are much more likely to crystallize.

Q6: I'm getting poor separation of my product from an impurity during column chromatography. What can I do?

  • Probable Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds. Other factors include improper column packing or overloading the column.

  • Solution:

    • Optimize Eluent System with TLC: Before running the column, test various solvent systems using TLC. The ideal system should give your product an Rf value of ~0.3 and show clear separation from impurities. For aromatic esters like this, mixtures of hexane and ethyl acetate are a common starting point.[2]

    • Use a Gradient Elution: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.[3] This can improve the separation of closely eluting compounds.

    • Check Column Packing and Loading: Ensure the silica gel is packed uniformly without air bubbles. The sample should be loaded onto the column in a minimal volume of solvent or pre-adsorbed onto a small amount of silica gel to create a narrow starting band.[6]

Q7: My recrystallization attempt resulted in a very low yield. How can I improve it?

  • Probable Cause: The solvent chosen may be too good, keeping the product dissolved even at low temperatures. Alternatively, too much solvent may have been used.

  • Solution:

    • Select an Appropriate Solvent: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[7] For similar aromatic esters, solvents like isopropanol, ethanol, or methanol have proven effective.[4][8] Sometimes a two-solvent system (e.g., ethyl acetate/hexane or acetone/hexane) is necessary, where the product is soluble in one and insoluble in the other.

    • Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling or near-boiling solvent required for complete dissolution. Adding excess solvent will reduce the recovery yield.[9]

    • Allow for Slow Cooling: Let the hot solution cool slowly to room temperature first to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[5]

    • Recover from Mother Liquor: If the yield is still low, try to concentrate the mother liquor (the filtrate) and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Q8: My purified product still contains unreacted 3-(4-methylphenyl)benzoic acid. How do I remove it?

  • Probable Cause: The acidic starting material was not fully removed during the initial reaction workup.

  • Solution:

    • Aqueous Base Wash: Before the final purification step (chromatography or recrystallization), dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a mild aqueous base, such as 5% sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[5][10][11]

    • Extraction: The acidic benzoic acid derivative will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated and discarded.

    • Final Wash and Drying: Wash the organic layer with water and then brine to remove residual base and salts. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before concentrating the solvent.[8] This procedure should be followed by chromatography or recrystallization for final polishing.

Purification Strategy Workflow

The following diagram illustrates a typical decision-making process for purifying this compound.

G cluster_start Start cluster_analysis Analysis & Decision cluster_action Purification Action cluster_end Finish start Crude Product (Post-Workup) state Is the product a solid or an oil? start->state purity Is purity >90% by TLC/NMR? state->purity Solid chrom Flash Column Chromatography state->chrom Oil purity->chrom No recryst Recrystallization purity->recryst Yes chrom->recryst Optional Polishing final Pure Product (Verify Purity) chrom->final recryst->final triturate Triturate with non-polar solvent

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is ideal for purifying the crude product, especially if it is an oil or contains multiple impurities.

Materials:

  • Silica gel (100-200 or 230-400 mesh)

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Sand

  • Glass column with stopcock

  • Collection tubes

Procedure:

  • Eluent Selection: Determine the optimal eluent system by TLC. A good starting point for this compound is a mixture of Hexane:Ethyl Acetate. Test ratios from 95:5 to 80:20. The target Rf for the product should be approximately 0.3.

  • Column Packing:

    • Securely clamp the column in a vertical position. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column, gently tapping the side to ensure even packing.

    • Add a protective layer of sand on top of the silica bed.

    • Equilibrate the column by running 2-3 column volumes of the eluent through the silica gel, ensuring the solvent level never drops below the top layer of sand.[6]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for better resolution, pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like dichloromethane), add silica gel, and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system. If using a gradient, start with a low concentration of the polar solvent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the concentration.[3]

    • Collect fractions of equal volume in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This method is used to obtain a highly pure, crystalline product from a crude solid that is already relatively pure (>90%).

Materials:

  • Recrystallization solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Isopropanol is often a good choice for aromatic esters.[4][5]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a boil on a hot plate.

    • Continue adding small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent.[9]

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

    • Dry the crystals under vacuum to remove all residual solvent. The purity can then be confirmed by melting point analysis and spectroscopy.

Data Summary Table
Purification MethodPrimary UseAdvantagesDisadvantages
Flash Chromatography Primary purification of oils or complex mixturesHigh resolving power, versatile for many impuritiesCan be time-consuming, requires significant solvent
Recrystallization Final polishing of solids (>90% pure)Can yield very high purity, cost-effectiveNot suitable for oils, potential for low yield
Aqueous Base Wash Removal of acidic impurities (e.g., benzoic acids)Simple, effective for specific impurity typesOnly removes acidic/basic impurities, requires extraction
References
  • The Royal Society of Chemistry. General experimental procedures for synthesis and purification of methyl esters.
  • Solubility of Things. Methyl benzoate - Solubility Characteristics.
  • Organic Syntheses Procedure. General recrystallization and filtration procedure.
  • Wikipedia. Methyl benzoate. Available at: [Link]

  • Gowda, B. T., et al. (2009). 3,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(3), o582. Available at: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • University of California, Irvine. Preparation of Methyl Benzoate.
  • University of Rochester, Department of Chemistry. Solvents for Recrystallization.
  • University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization.
  • BenchChem. Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate.
  • BenchChem. Technical Support Center: Synthesis of 2-Acetyl-4-methylphenyl benzoate.
  • ResearchGate. (PDF) 3,4-Dimethylphenyl benzoate. Available at: [Link]

  • Yu, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. Available at: [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography.
  • SIELC Technologies. Separation of Benzoic acid, 3-methylphenyl ester on Newcrom R1 HPLC column.
  • Semantic Scholar. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

  • PMT Education. Preparation of methyl 3-nitrobenzoate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrtLDSRLbez0oJ6mYMmNJ9eGgvMHnhI2-IPCMzHc9Zl7ykaGREwRx8mZEykZ2qhehakOeiqyrlYkwk-WfzfslaSuk7kjcFAHZQFtm5PCCFyqmA7WT3Cf4wDWfinIxK862QvfFN42RVEjyMbwS3quS6lv9Zi2NQCz1QMG1areSQ2V9bZsQdsw2ew5mJKX4-Bf6pOxg03sUIjZrxxyuDsyJS_8zh86nRnfwKcgoiCzEVYwLwdJSIRJGknRwYL9MrCWIv2WW8Vq644hbLb8DBhwcSt135kLWgsTVX7L5ZDc7vFXBDGzFYMy1WAhKKIBxD5FZmdUWDdU3gt2MUL5kmx_UuWAM5KPxYhrBJv260uzc=]([Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Methyl 3-(4-methylphenyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of palladium-catalyzed cross-coupling reactions, with a specific focus on optimizing catalyst loading and troubleshooting common experimental hurdles. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction .[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species. For this specific synthesis, the reaction would involve coupling methyl 3-bromobenzoate with 4-methylphenylboronic acid.

The Suzuki-Miyaura reaction is favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]

Q2: I'm setting up the Suzuki-Miyaura synthesis of this compound for the first time. What is a reliable starting protocol?

Here is a well-established starting protocol that can be optimized for your specific laboratory conditions.

Reaction Scheme:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine methyl 3-bromobenzoate (1.0 equiv.), 4-methylphenylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and thoroughly degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. An inert atmosphere is crucial as the active Pd(0) catalyst is sensitive to oxygen.[3][4]

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium source (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of Toluene and water, 10:1 v/v) via syringe.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Troubleshooting Guide: Low Yield and Side Reactions

Q3: My reaction yield is consistently low. What are the primary causes and how can I troubleshoot this?

Low yield is a common issue in palladium-catalyzed cross-coupling reactions. A systematic approach to troubleshooting is the most effective way to identify and resolve the underlying problem.

Below is a decision tree to guide your troubleshooting process:

Troubleshooting Decision Tree for Low Yield

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry - Purity of aryl halide and boronic acid? - Boronic acid degradation (protodeboronation)? - Anhydrous and degassed solvents? start->check_reagents check_conditions Step 2: Assess Reaction Conditions - Strict inert atmosphere maintained? - Adequate degassing of solvents? - Correct temperature? check_reagents->check_conditions Reagents OK reagent_sol Solution: - Use fresh, high-purity reagents. - Consider using a more stable boronic ester (e.g., pinacol ester). - Ensure solvents are properly dried and degassed. check_reagents->reagent_sol optimize_catalyst Step 3: Optimize Catalyst System - Catalyst deactivation (palladium black)? - Inappropriate ligand choice? - Suboptimal catalyst loading? check_conditions->optimize_catalyst Conditions OK conditions_sol Solution: - Improve degassing technique (e.g., freeze-pump-thaw). - Maintain positive inert gas pressure. - Verify temperature with an external probe. check_conditions->conditions_sol optimize_base_solvent Step 4: Screen Base and Solvent - Ineffective base (solubility/strength)? - Inappropriate solvent system? optimize_catalyst->optimize_base_solvent Still Low Yield catalyst_sol Solution: - Use a fresh catalyst or a more stable pre-catalyst. - Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). - Incrementally increase catalyst loading. optimize_catalyst->catalyst_sol success Reaction Yield Improved optimize_base_solvent->success Improved Yield base_solvent_sol Solution: - Screen different bases (e.g., K₃PO₄, Cs₂CO₃). - Test alternative solvent systems (e.g., Dioxane/H₂O, THF/H₂O). optimize_base_solvent->base_solvent_sol

Caption: A logical workflow for troubleshooting low yields.

In-depth Explanation of Common Issues:

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation if exposed to oxygen, leading to the formation of inactive palladium black.[5]

    • Causality: Oxygen irreversibly oxidizes the Pd(0) catalyst to Pd(II), terminating the catalytic cycle. High temperatures can also accelerate the aggregation of palladium into an inactive state.[5]

    • Solution: Ensure meticulous degassing of all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction. If catalyst decomposition is suspected, consider using a lower reaction temperature or a more stable palladium pre-catalyst.

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, where the boron group is replaced by a hydrogen atom. This side reaction effectively reduces the concentration of your nucleophile.

    • Causality: This is often promoted by excess water or harsh basic conditions.[4]

    • Solution: Use anhydrous solvents where possible, or consider switching from a boronic acid to a more stable boronic ester derivative, such as a pinacol ester.[4]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Causality: For challenging substrates, a ligand that is not sufficiently electron-rich or sterically bulky may result in slow oxidative addition or reductive elimination steps.[5]

    • Solution: For the synthesis of this compound, which involves an electron-deficient aryl bromide, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often highly effective.[6] A screening of different ligands may be necessary to find the optimal choice for your specific conditions.

Q4: I'm observing significant side-products, particularly a biaryl product from the self-coupling of 4-methylphenylboronic acid. How can I minimize this?

This side-product arises from the homocoupling of the boronic acid, a common side reaction in Suzuki-Miyaura couplings.

  • Causality: Homocoupling is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II). This Pd(II) species can then facilitate the coupling of two boronic acid molecules.[4]

  • Solutions to Minimize Homocoupling:

    • Rigorous Degassing: As with preventing general catalyst deactivation, ensuring a truly inert atmosphere is the most critical step to suppress homocoupling.[3][4]

    • Stoichiometry Control: Using a slight excess of the aryl halide (methyl 3-bromobenzoate) can sometimes disfavor the homocoupling of the boronic acid.

    • Lower Reaction Temperature: If feasible for the desired reaction rate, lowering the temperature can sometimes reduce the rate of the homocoupling side reaction.

    • Choice of Palladium Source: Using a Pd(0) source directly, such as Pd(PPh₃)₄, can sometimes reduce the amount of homocoupling compared to starting with a Pd(II) salt that needs to be reduced in situ.

Optimizing Catalyst Loading

Q5: How do I determine the optimal catalyst loading for my reaction? Is lower always better?

While minimizing catalyst loading is desirable for cost and environmental reasons, as well as to simplify purification by reducing residual palladium in the final product, the optimal loading is a balance between reaction efficiency and these factors. For a new or challenging reaction, starting with a higher catalyst loading and then optimizing downwards is a prudent strategy.

Table 1: General Guidance on Catalyst Loading for Suzuki-Miyaura Reactions

Catalyst Loading (mol%)Typical ApplicationConsiderations
1 - 5 Initial screening, difficult couplings, aryl chloridesEnsures reaction goes to completion, provides a baseline for optimization.[7]
0.1 - 1 Optimized reactions, reactive aryl bromides/iodidesA good target for many standard couplings.
< 0.1 (ppm levels) Highly active catalyst systems, process chemistryRequires highly efficient ligands and optimized conditions.[8]

Protocol for Optimizing Catalyst Loading:

  • Establish a Baseline: Run the reaction with a standard catalyst loading (e.g., 2 mol% Pd(OAc)₂) and your best-performing ligand, base, and solvent combination to achieve a high, reproducible yield.

  • Systematic Reduction: In subsequent reactions, systematically decrease the catalyst loading (e.g., to 1 mol%, 0.5 mol%, 0.1 mol%) while keeping all other parameters constant.

  • Monitor Performance: Carefully monitor the reaction time and final yield for each loading.

  • Identify the "Sweet Spot": The optimal loading is the lowest amount that still provides a satisfactory yield in an acceptable timeframe.

Understanding the Mechanism: The "Why" Behind the "How"

A deeper understanding of the catalytic cycle provides insight into why certain conditions are favored and how to troubleshoot effectively.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition_complex Ar-Pd(II)(X)L₂ pd0->oxidative_addition_complex Oxidative Addition Ar-X center transmetalation_complex Ar-Pd(II)(Ar')L₂ oxidative_addition_complex->transmetalation_complex Transmetalation Ar'-B(OR)₂ Base transmetalation_complex->pd0 Reductive Elimination Ar-Ar' start_point end_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[2][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (methyl 3-bromobenzoate). This is often the rate-determining step, especially for less reactive aryl chlorides.[9] Electron-rich ligands on the palladium center facilitate this step.

  • Transmetalation: The organic group from the boronic acid (the 4-methylphenyl group) is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic "ate" complex.[2]

  • Reductive Elimination: The two organic groups (3-methoxycarbonylphenyl and 4-methylphenyl) are coupled together, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle. Bulky ligands often promote this final step.

Alternative Pathway: The Heck Reaction

While Suzuki-Miyaura is the most common approach, the Heck reaction offers an alternative C-C bond-forming strategy. It couples an aryl halide with an alkene. While not directly applicable to the synthesis of this compound, understanding its mechanism is valuable for any researcher working with palladium catalysis.

The Heck Reaction Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Ar-Pd(II)(X)L₂ pd0->oxidative_addition Oxidative Addition Ar-X migratory_insertion R-CH₂-CH(Ar)-Pd(II)(X)L₂ oxidative_addition->migratory_insertion Migratory Insertion (Alkene Coordination) beta_hydride_elimination [H-Pd(II)(X)L₂] migratory_insertion->beta_hydride_elimination β-Hydride Elimination Product (R-CH=CH-Ar) Released beta_hydride_elimination->pd0 Reductive Elimination with Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[10][11]

References

  • Suzuki–Miyaura reaction and mechanistic design for the direct.... (n.d.). ResearchGate. Retrieved from [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Ullah, F., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. Retrieved from [Link]

  • LibreTexts. (2023, January 22). Heck reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]

  • The catalytic cycle of the Heck reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.). ResearchGate. Retrieved from [Link]

  • Effect of palladium amount on Suzuki-Miyaura reaction yield. (n.d.). ResearchGate. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mambanda, A., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. SciSpace. Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES. Retrieved from [Link]

  • Screening of reaction conditions for the Suzuki-Miyaura cross-coupling.... (n.d.). ResearchGate. Retrieved from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]

  • ChemTube3D. (n.d.). Organopalladium Chemistry - The Mizoroki-Heck Reaction. Retrieved from [Link]

  • Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). RSC Publishing. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Possible decision tree to try to discriminate homogeneous (L) and heterogeneous (S) mechanisms. (n.d.). ResearchGate. Retrieved from [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]

  • Al-Masri, A. A., et al. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Retrieved from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. Retrieved from [Link]

  • Saadat, M., & Banihashemi, K. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Retrieved from [Link]

  • LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • Palladium-catalyzed Suzuki-Miyaura coupling of aryl esters. (n.d.). ResearchGate. Retrieved from [Link]

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in Methyl 3-(4-methylphenyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the palladium-catalyzed cross-coupling synthesis of this important biaryl compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format to help you diagnose and resolve issues leading to low conversion and impurities in your reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction to synthesize this compound is showing low to no conversion. What are the most critical initial factors to investigate?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a frequent challenge that can often be traced back to a few key areas. A systematic approach to troubleshooting is the most effective way to identify the root cause.

  • Catalyst Activity: The heart of the reaction is the palladium catalyst. The active Pd(0) species is susceptible to oxidation and deactivation. Ensure you are using a fresh, properly stored catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading (from 1-2 mol% to 5 mol%) or testing its activity on a well-established, reliable reaction.

  • Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[1] Inadequate degassing of your solvents and reaction vessel, or a failure to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen), can lead to rapid catalyst decomposition and the formation of palladium black.

  • Reagent Quality and Stoichiometry: The purity and stability of your starting materials are paramount.

    • Boronic Acid: 4-methylphenylboronic acid can undergo protodeboronation (hydrolysis back to toluene) or form unreactive anhydride trimers (boroxines) upon prolonged exposure to air and moisture. It is advisable to use fresh or properly stored boronic acid.

    • Aryl Halide: Ensure the purity of your methyl 3-bromobenzoate, as impurities can interfere with the catalytic cycle.

    • Base: The base is crucial for activating the boronic acid.[2] It should be finely powdered and anhydrous. Clumps of base can lead to poor reproducibility. Common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: Solvents must be anhydrous and thoroughly degassed. Ethereal solvents like 1,4-dioxane or THF should be checked for peroxides, which can deactivate the catalyst.

Q2: I'm observing a significant amount of methyl benzoate in my crude reaction mixture. What is causing this dehalogenation, and how can I minimize it?

A2: The formation of methyl benzoate is a result of a dehalogenation side reaction, where the bromine atom of methyl 3-bromobenzoate is replaced by a hydrogen atom.[3][4][5]

Potential Causes:

  • Hydride Source: After oxidative addition of methyl 3-bromobenzoate to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This can originate from the solvent (e.g., alcohols, if used as a co-solvent), the base (e.g., impurities in hydroxides or carbonates), or even the boronic acid itself under certain conditions.

  • Slow Transmetalation: If the transmetalation step (transfer of the 4-methylphenyl group from boron to palladium) is slow, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability of encountering a hydride source and undergoing reductive elimination to the dehalogenated product.[6]

Strategies for Mitigation:

  • Choice of Base: Use a non-coordinating, anhydrous base like K₃PO₄ or Cs₂CO₃.

  • Solvent Purity: Ensure your solvents are anhydrous.

  • Optimize Ligand: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote dehalogenation. An optimal temperature must be determined empirically.

Q3: My main byproduct is 4,4'-dimethylbiphenyl. What leads to this homocoupling, and what are the best practices to avoid it?

A3: The formation of 4,4'-dimethylbiphenyl is due to the homocoupling of 4-methylphenylboronic acid.[1][7][8]

Primary Cause:

  • Presence of Oxygen: Oxygen is a known promoter of the oxidative homocoupling of boronic acids.[1] If the reaction is not rigorously maintained under an inert atmosphere, this side reaction can become significant.

  • Palladium(II) Species: The presence of Pd(II) species, either from an incompletely reduced precatalyst or from catalyst decomposition, can also catalyze the homocoupling of the boronic acid.[7]

Preventative Measures:

  • Rigorous Degassing: Employing techniques like freeze-pump-thaw cycles for your solvents or sparging with an inert gas for an extended period (at least 30 minutes) is crucial.

  • Use of Pd(0) Precatalysts: While many Pd(II) precatalysts are effective, starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes minimize homocoupling.

  • Controlled Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can maintain a low concentration, disfavoring the homocoupling side reaction.

Troubleshooting Workflow

When faced with low conversion, a systematic approach is key. The following workflow provides a logical progression for identifying and resolving the issue.

Troubleshooting_Workflow start Low Conversion Observed reagent_check 1. Verify Reagent Quality & Stoichiometry start->reagent_check condition_check 2. Review Reaction Setup & Conditions reagent_check->condition_check Reagents OK sub_reagent Boronic Acid Stability (Protodeboronation?) Aryl Halide Purity Catalyst Activity Base Anhydrous/Purity Solvent Degassed/Anhydrous reagent_check->sub_reagent side_product_analysis 3. Analyze for Common Side Products condition_check->side_product_analysis Setup OK sub_condition Adequate Degassing? Optimal Temperature? Sufficient Mixing? Appropriate Concentration? condition_check->sub_condition component_screening 4. Systematic Component Screening side_product_analysis->component_screening Side products identified sub_side_product Homocoupling of Boronic Acid (4,4'-dimethylbiphenyl) Dehalogenation of Aryl Halide (Methyl Benzoate) Protodeboronation of Boronic Acid (Toluene) side_product_analysis->sub_side_product success Successful Optimization component_screening->success sub_screening Screen Catalysts & Ligands Screen Bases Screen Solvents component_screening->sub_screening

A systematic workflow for troubleshooting low conversion.

Data Presentation: Analyzing Reaction Outcomes

Monitoring your reaction by techniques like TLC, GC-MS, and NMR is crucial for effective troubleshooting. Below are tables summarizing expected analytical data for the starting materials and the desired product, as well as common byproducts.

Table 1: Key Reagent and Product Properties

CompoundMolecular Weight ( g/mol )Appearance
Methyl 3-bromobenzoate215.05White to light yellow crystalline solid
4-Methylphenylboronic acid135.96White to off-white crystalline powder
This compound 226.27 Typically a white to off-white solid

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

CompoundKey Chemical Shifts (δ, ppm)
Methyl 3-bromobenzoate8.15 (s, 1H), 7.98 (d, 1H), 7.68 (d, 1H), 7.34 (t, 1H), 3.91 (s, 3H, -OCH₃)[9]
4-Methylphenylboronic acid8.13 (d, 2H), 7.31 (d, 2H), 2.45 (s, 3H, -CH₃)
This compound Anticipated: ~8.2 (s, 1H), ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5 (d, 2H), ~7.3 (t, 1H), ~7.2 (d, 2H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃)
Methyl benzoate (Dehalogenation)8.03 (d, 2H), 7.54 (t, 1H), 7.42 (t, 2H), 3.91 (s, 3H, -OCH₃)
4,4'-Dimethylbiphenyl (Homocoupling)~7.5 (d, 4H), ~7.2 (d, 4H), 2.4 (s, 6H, -CH₃)

Table 3: Representative GC-MS Data

CompoundExpected Retention Time (Relative)Key Mass Fragments (m/z)
Toluene (Protodeboronation)Very Low92, 91, 65
Methyl benzoate (Dehalogenation)Low136 (M+), 105, 77
Methyl 3-bromobenzoateMedium214/216 (M+), 183/185, 155, 76
4,4'-Dimethylbiphenyl (Homocoupling)High182 (M+), 167, 152
This compound Highest 226 (M+), 211, 195, 165, 152

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via a Suzuki-Miyaura coupling reaction. This should serve as a starting point, and optimization may be necessary.

Materials:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with Argon or Nitrogen three times to establish an inert atmosphere.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction) via syringe.

    • Sparge the resulting suspension with Argon or Nitrogen for 15-20 minutes.

  • Catalyst Addition and Reaction:

    • Under a positive flow of inert gas, add Pd(PPh₃)₄ (3 mol%) to the reaction mixture.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Experimental_Workflow setup 1. Reaction Setup (Reagents + Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvents 3. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 4. Add Catalyst (Pd(PPh₃)₄) solvents->catalyst react 5. Heat and Stir (90-100 °C, 12-24h) catalyst->react workup 6. Work-up (Extraction) react->workup purify 7. Purification (Column Chromatography) workup->purify product Pure Product purify->product

Standard experimental workflow for the Suzuki-Miyaura reaction.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • BenchChem. (2025). Troubleshooting homocoupling in 4-Methylbiphenyl synthesis. Technical Support Center.
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, predicted) (HMDB0033968).
  • SIELC Technologies. (n.d.).
  • Science Learning Center. (n.d.).
  • Request PDF. (2025).
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids.
  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)
  • Reddit. (2019).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • Labflow. (2019).
  • National Center for Biotechnology Information. (2022).
  • Reddit. (2024).

Sources

Technical Support Center: Reaction Condition Optimization for Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth answers to common questions and troubleshooting strategies focused on optimizing reaction temperature and time to maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This involves reacting Methyl 3-bromobenzoate with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.[1][2]

Q2: What is a typical starting temperature for this Suzuki coupling reaction?

A good starting point for this type of Suzuki coupling is typically in the range of 80-100 °C.[3][4] Many protocols for similar aryl bromide couplings report success within this range.[2][5] The optimal temperature will depend on the specific catalyst, solvent, and base used. It's often a trade-off: higher temperatures increase the reaction rate but can also lead to catalyst decomposition and the formation of side products.[6][7]

Q3: How long should the reaction typically run?

Reaction times can vary significantly, from a few hours to overnight (12-24 hours).[5] A standard initial trial would be to run the reaction for 4-6 hours and monitor its progress.[2] It is crucial to monitor the reaction to determine the point of completion and avoid prolonged heating, which can lead to byproduct formation.

Q4: How can I monitor the reaction's progress to determine the optimal time?

The most common methods for monitoring the reaction are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: This allows you to visualize the consumption of the starting material (Methyl 3-bromobenzoate) and the formation of the product. The biphenyl product will typically have a different Rf value than the starting aryl bromide.

  • GC-MS or LC-MS: Taking small aliquots from the reaction mixture over time provides a more quantitative assessment of the conversion of starting material to product. This is the most accurate way to determine when the reaction has reached completion.

Q5: Which factors other than temperature and time are critical for this reaction?

While temperature and time are key, the success of a Suzuki coupling is highly dependent on several other factors:

  • Catalyst and Ligand: The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand is critical. Bulky, electron-rich phosphine ligands often improve reaction efficiency.[1][3]

  • Base: The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid for transmetalation.[8][9] The choice of base can significantly impact the reaction outcome.

  • Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and an aqueous solution is commonly used.[2][10] The solvent system must be able to dissolve the various components of the reaction.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so it is crucial to degas the solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent catalyst deactivation.[11]

Troubleshooting Guide: Temperature & Time Optimization

This section addresses specific problems you might encounter during the synthesis, with a focus on resolving them by adjusting temperature and reaction time.

Q6: My reaction is very slow or shows no conversion. How can I fix this?

Possible Cause: The reaction temperature may be too low, providing insufficient energy to overcome the activation barrier for the rate-determining step, which is often the oxidative addition of the aryl bromide to the palladium catalyst.[1]

Troubleshooting Steps:

  • Increase Temperature Incrementally: Raise the reaction temperature in 10-15 °C increments. For a reaction starting at 80 °C, try increasing to 90 °C or 100 °C.[4][7] Some reactions may even benefit from temperatures up to 120 °C, depending on the solvent's boiling point.[4]

  • Verify Catalyst Activity: If increasing the temperature doesn't help, your catalyst may be inactive. Ensure you are using a fresh, reliable source of palladium catalyst.[3] Consider switching to a more active pre-catalyst system, such as those developed by Buchwald.[3]

  • Check Other Reagents: Ensure your base is dry and finely powdered and that your solvents are anhydrous and properly degassed.[11]

Q7: My reaction gives a low yield, and I see a lot of unreacted starting material. What should I do?

Possible Cause: The reaction time might be too short for the chosen temperature.

Troubleshooting Steps:

  • Perform a Time-Course Study: Set up the reaction and take small aliquots every 1-2 hours. Analyze these by TLC or GC-MS to determine the time required to reach maximum conversion.

  • Increase Reaction Time: If a time-course study is not feasible, simply extend the reaction time. If you ran the reaction for 4 hours, try running it overnight (16-24 hours) at the same temperature and see if the yield improves.

  • Balance Time and Temperature: If a longer reaction time does not improve the yield, a combination of slightly higher temperature and longer time may be necessary. Refer to the optimization table below for guidance.

Q8: I'm getting a good conversion, but the final product is impure with significant side products. What is the cause?

Possible Cause: The reaction temperature is likely too high or the reaction time is too long, leading to side reactions.

Common Side Reactions:

  • Dehalogenation: The starting Methyl 3-bromobenzoate is reduced to Methyl benzoate. This can be promoted by high temperatures.[6][11][12]

  • Homocoupling: The 4-methylphenylboronic acid couples with itself to form 4,4'-dimethylbiphenyl.

  • Protodeboronation: The boronic acid reacts with trace water or protons in the mixture to form toluene, effectively removing it from the reaction.[13]

Troubleshooting Steps:

  • Reduce Reaction Temperature: Try lowering the temperature by 10-20 °C. This will slow down the desired reaction but may slow down the side reactions even more, leading to a cleaner product profile.[6]

  • Shorten Reaction Time: Once the starting material is consumed (as determined by TLC/GC-MS), stop the reaction immediately. Unnecessary heating after completion is a primary cause of impurity formation.

  • Optimize Reagent Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can sometimes lead to more homocoupling. Try reducing the equivalents of boronic acid.

Data Summary: Temperature & Time Optimization Strategy

The table below provides a logical framework for optimizing your reaction conditions. Start with the "Initial Condition" and adjust based on your observed results.

Scenario Observed Outcome Primary Parameter to Adjust Secondary Parameter to Adjust Rationale
1. Initial Condition -Temperature: 85 °C Time: 6 hours A balanced starting point for many Suzuki couplings.
2. Low Conversion <50% conversion of starting materialIncrease Temperature to 100 °C Keep Time at 6 hoursTo increase the reaction rate.
3. Incomplete Reaction 50-90% conversionIncrease Time to 12-18 hours Keep Temperature at 85 °CTo allow the reaction to proceed to completion.
4. Impure Product High conversion but >10% side productsDecrease Temperature to 70 °C Increase Time to 12-18 hoursTo minimize side reactions while allowing enough time for the main reaction.
5. Optimized >95% conversion, <5% side products--Successful optimization.

Experimental Protocols

Protocol 1: General Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3-bromobenzoate (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of toluene and water (e.g., 10 mL toluene, 2 mL water).[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC until the starting aryl bromide spot is no longer visible.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[14]

Protocol 2: Time-Course Study for Optimization
  • Set up the reaction as described in Protocol 1.

  • Once the reaction reaches the target temperature, start a timer. This is T=0.

  • At regular intervals (e.g., T=1h, 2h, 4h, 6h, 12h), carefully and quickly withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.

  • Quench each aliquot in a vial containing a small amount of ethyl acetate and a little water.

  • Analyze each quenched aliquot by GC-MS or LC-MS to determine the ratio of product to starting material.

  • Plot the percentage of product formation versus time to identify the point at which the reaction plateaus. This is your optimal reaction time at that specific temperature.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)L2-X (Intermediate) B->C Ar-X D Transmetalation C->D E Ar-Pd(II)L2-Ar' D->E Ar'-B(OH)2 + Base F Reductive Elimination E->F F->A Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or No Reaction check_temp Is Temperature ≥ 80°C? start->check_temp increase_temp Action: Increase Temp to 90-100°C check_temp->increase_temp No check_time Was Reaction Time ≥ 6 hours? check_temp->check_time Yes success Yield Improved increase_temp->success increase_time Action: Run overnight (12-18h) check_time->increase_time No check_reagents Problem Persists: Verify Reagent Quality check_time->check_reagents Yes increase_time->success reagent_protocol Check: - Catalyst Activity - Solvent Degassing - Base Quality check_reagents->reagent_protocol

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2024). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

  • Journal of Chemical Education. (2025). Data-Led Suzuki-Miyaura Reaction Optimization: Development of a Short Course for Postgraduate Synthetic Chemists. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved from [Link]

  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]

  • Global Thesis. (2012). Study On Room-Temperature Suzuki Reaction In Water Catalyzed By Palladacycle And The Related Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methylbiphenyl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4'-methylbiphenyl-2-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US6407253B1 - Method for preparing 4-methyl-biphenyl derivatives.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Methyl 3-(4-methylphenyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to the common challenges encountered during the purification of this biphenyl ester.

Introduction

This compound is a biaryl compound, a structural motif prevalent in many biologically active molecules and functional materials. A common synthetic route to this and similar compounds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] The purity of the final compound is paramount for reliable downstream applications. This guide provides practical, experience-driven advice to overcome common purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of crude this compound, providing explanations for the underlying causes and step-by-step solutions.

Issue 1: Low Purity After Initial Work-up

Symptom: TLC analysis of the crude product shows multiple spots, indicating the presence of significant impurities.

Potential Causes & Solutions:

  • Unreacted Starting Materials: Incomplete reaction is a common source of impurities. The likely unreacted starting materials are a methyl 3-halobenzoate (e.g., methyl 3-bromobenzoate) and 4-methylphenylboronic acid (or its ester).

    • Solution: Optimize the reaction conditions, such as reaction time, temperature, or catalyst loading, to drive the reaction to completion.[2]

  • Homocoupling of Boronic Acid: A significant side reaction in Suzuki couplings is the homocoupling of the boronic acid to form 4,4'-bitoluene.[3]

    • Solution: Ensure rigorous exclusion of oxygen from the reaction mixture, as adventitious oxygen can promote this side reaction.[3]

  • Hydrolysis of the Ester: The ester functionality can be susceptible to hydrolysis back to the carboxylic acid, especially under harsh basic conditions used in the work-up.

    • Solution: Use a milder base during the aqueous work-up, such as a saturated sodium bicarbonate solution, and avoid prolonged exposure to strongly basic conditions.[4]

Issue 2: Difficulty in Removing a Persistent Impurity by Column Chromatography

Symptom: An impurity co-elutes with the desired product during column chromatography, resulting in inseparable fractions.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the product from a structurally similar impurity.

    • Solution: Systematically screen different solvent systems. A good starting point for nonpolar compounds is a mixture of hexane and ethyl acetate.[5] For biphenyl compounds, a hexane/dichloromethane system has also been shown to be effective.[6] The ideal solvent system should provide a clear separation of spots on a TLC plate with the desired product having an Rf value between 0.2 and 0.4.

Solvent System (v/v) Polarity Typical Application
5-20% Ethyl Acetate/HexaneLow to MediumGood starting point for many organic compounds.[5]
10-30% Dichloromethane/HexaneLow to MediumCan provide different selectivity for aromatic compounds.[6]
1-5% Methanol/DichloromethaneMedium to HighFor more polar compounds.[5]
  • Compound Degradation on Silica Gel: Silica gel is slightly acidic and can cause the degradation of sensitive compounds.[7]

    • Solution: Deactivate the silica gel by preparing a slurry with a small amount of triethylamine in the eluent. Alternatively, use a different stationary phase like neutral alumina.[8]

Issue 3: Poor Crystal Formation or Oiling Out During Recrystallization

Symptom: The compound fails to crystallize upon cooling or separates as an oil.

Potential Causes & Solutions:

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good or too poor a solvent for the compound at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.[1]

    • Solution: For biphenyl esters, alcohols like ethanol or isopropanol are often good candidates.[4][9] A mixed solvent system, such as ethanol/water, can also be effective.[1] To use a mixed solvent system, dissolve the compound in a minimum of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., hot water) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.

  • Cooling Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to oil out.[10]

    • Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can promote slow cooling.[10]

  • Presence of Impurities: A high concentration of impurities can inhibit crystal lattice formation.

    • Solution: If the crude product is heavily contaminated, it is advisable to first perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a likely synthetic route for this compound and what are the expected impurities?

A1: A common and efficient method for the synthesis of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[1][2] In this case, it would likely involve the reaction of a methyl 3-halobenzoate with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Product reactant1 Methyl 3-bromobenzoate product This compound reactant1->product Suzuki-Miyaura Coupling reactant2 4-Methylphenylboronic acid reactant2->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product Purification_Decision_Tree start Crude Product Analysis (TLC) q1 Is the product a solid at room temperature? start->q1 q2 Are impurities significantly more or less polar? q1->q2 Yes liquid_product Product is an oil. Proceed to Chromatography. q1->liquid_product No recrystallization Attempt Recrystallization q2->recrystallization Yes complex_mixture Complex mixture or impurities with similar polarity. q2->complex_mixture No chromatography Perform Column Chromatography post_chrom_recrys Recrystallize purified fractions for higher purity. chromatography->post_chrom_recrys complex_mixture->chromatography

Sources

Technical Support Center: Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 3-(4-methylphenyl)benzoate. This document is designed for researchers, scientists, and professionals in drug development who are encountering reproducibility issues in their synthesis protocols. Here, we will dissect common challenges, provide in-depth troubleshooting advice, and offer a validated protocol to enhance the reliability and success of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound, which is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yields in Suzuki-Miyaura couplings are a frequent issue and can often be traced back to a few key areas:

  • Catalyst Inactivity: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a compromised inert atmosphere (N₂ or Ar) can lead to catalyst deactivation through oxidation.[1]

  • Reagent Quality: The stability of the boronic acid is critical. (4-methylphenyl)boronic acid can degrade over time, especially when exposed to air and moisture, leading to a side reaction known as protodeboronation where the boronic acid is converted back to toluene.[2][3] It's advisable to use fresh or properly stored boronic acid.

  • Inefficient Transmetalation: This is a crucial step in the catalytic cycle where the organic group is transferred from boron to palladium.[4] The efficiency of this step is highly dependent on the choice of base and solvent.[4][5]

Q2: I'm observing significant side products in my crude NMR. What are they and how can I minimize them?

The most common side products in this specific Suzuki coupling are:

  • Homocoupling Product (4,4'-Dimethylbiphenyl): This arises from the coupling of two molecules of (4-methylphenyl)boronic acid.[2][6] This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2]

  • Dehalogenated Starting Material (Methyl Benzoate): This occurs when the methyl 3-bromobenzoate is reduced instead of coupled.[2] The source of the hydride for this reduction can be the solvent or base.

  • Protodeboronation Product (Toluene): As mentioned, this results from the cleavage of the C-B bond of the boronic acid by a proton source, often residual water or acidic impurities.[2]

To minimize these, ensure rigorous inert atmosphere techniques, use high-purity and dry reagents and solvents, and optimize the reaction conditions as detailed in the troubleshooting section.

Q3: The purification of my final product is proving difficult. The product co-elutes with a persistent impurity. What's the likely cause and solution?

A common purification challenge is the removal of the homocoupled byproduct, 4,4'-dimethylbiphenyl, due to its similar polarity to the desired product. If you are using an excess of the boronic acid, residual boronic acid can also be difficult to remove.[7]

Troubleshooting Purification:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess (1.1-1.2 equivalents) of the boronic acid is common, but a large excess can lead to more homocoupling and purification issues.

  • Work-up Procedure: A basic aqueous wash (e.g., with NaHCO₃ or Na₂CO₃ solution) during the work-up can help remove unreacted boronic acid.

  • Chromatography: If co-elution is a problem, try a less polar solvent system for your column chromatography (e.g., a higher percentage of hexane in a hexane/ethyl acetate system). Sometimes, switching to a different solvent system entirely (e.g., toluene/acetone) can alter the selectivity.

Section 2: In-depth Troubleshooting Guides

This section provides a more detailed, cause-and-effect analysis of specific problems you might encounter.

Guide 1: Diagnosing and Rectifying Catalyst Deactivation

The health of your palladium catalyst is paramount for a successful Suzuki coupling.

Symptoms of Catalyst Deactivation:

  • The reaction fails to proceed, with starting materials largely unconsumed.

  • The reaction mixture turns black, indicating the precipitation of palladium black, an inactive form of the catalyst.[6]

Root Causes and Corrective Actions:

CauseScientific ExplanationCorrective Action
Oxygen Contamination The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen.[1] This disrupts the catalytic cycle at the initial oxidative addition step.Degas Solvents: Sparge solvents with an inert gas (N₂ or Ar) for at least 30 minutes prior to use. Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas and maintained under a positive pressure throughout the reaction.
Inappropriate Ligand Choice The phosphine ligand stabilizes the Pd(0) center and modulates its reactivity. For this type of coupling, bulky, electron-rich phosphine ligands are often effective.[8]Ligand Screening: If using a simple catalyst like Pd(PPh₃)₄, consider switching to a more robust pre-catalyst system with a specialized ligand like SPhos or XPhos.[8]
High Temperatures Prolonged exposure to high temperatures can lead to catalyst decomposition.Temperature Optimization: While heating is often necessary, avoid excessive temperatures. Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress.
Guide 2: Addressing Issues with Boronic Acid Instability

The stability of (4-methylphenyl)boronic acid is a critical but often overlooked factor.

Symptoms of Boronic Acid Degradation:

  • Low conversion of the aryl bromide.

  • Presence of toluene in the crude reaction mixture.

  • Formation of 4,4'-dimethylbiphenyl (homocoupling product).

Root Causes and Corrective Actions:

CauseScientific ExplanationCorrective Action
Protodeboronation This is the hydrolytic cleavage of the C-B bond, which is often accelerated under basic conditions.[2][9]Use Anhydrous Conditions: While some water can be beneficial in Suzuki couplings, excess water can promote protodeboronation. Use dry solvents and reagents. Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[2] Consider using (4-methylphenyl)boronic acid pinacol ester.
Oxidation Boronic acids can be oxidized, especially at elevated temperatures.Inert Atmosphere: A robust inert atmosphere will also protect the boronic acid from oxidative degradation.
Homocoupling This side reaction is also catalyzed by palladium and is more prevalent when the desired cross-coupling is slow.[2]Optimize Reaction Rate: Ensure your catalyst is active and reaction conditions are optimized to favor the cross-coupling pathway.
Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield Observed check_catalyst Q1: Is the catalyst active? start->check_catalyst catalyst_no No check_catalyst->catalyst_no catalyst_yes Yes check_catalyst->catalyst_yes check_reagents Q2: Are the reagents of high quality? reagents_no No check_reagents->reagents_no reagents_yes Yes check_reagents->reagents_yes check_conditions Q3: Are the reaction conditions optimal? conditions_no No check_conditions->conditions_no conditions_yes Yes, but still low yield check_conditions->conditions_yes solution_found High Yield Achieved improve_inert improve_inert catalyst_no->improve_inert Degas solvents, use fresh catalyst/ligands catalyst_yes->check_reagents improve_inert->solution_found use_fresh_reagents use_fresh_reagents reagents_no->use_fresh_reagents Use fresh boronic acid, dry solvents/base reagents_yes->check_conditions use_fresh_reagents->solution_found optimize_conditions optimize_conditions conditions_no->optimize_conditions Screen bases, solvents, and temperature advanced_troubleshooting advanced_troubleshooting conditions_yes->advanced_troubleshooting Consider alternative catalyst systems or boronic esters optimize_conditions->solution_found advanced_troubleshooting->solution_found

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Section 3: Optimized Experimental Protocol

This protocol is designed to be a robust starting point for the synthesis of this compound.

Reactants and Reagents
ReagentMolar Mass ( g/mol )AmountEquivalents
Methyl 3-bromobenzoate215.041.00 g1.0
(4-methylphenyl)boronic acid135.960.76 g1.2
Pd(PPh₃)₄1155.560.27 g0.05
K₂CO₃ (anhydrous)138.211.28 g2.0
Toluene-20 mL-
Water (degassed)-5 mL-
Step-by-Step Methodology
  • Preparation of the Reaction Vessel: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromobenzoate (1.00 g, 4.65 mmol), (4-methylphenyl)boronic acid (0.76 g, 5.58 mmol), and potassium carbonate (1.28 g, 9.30 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add toluene (20 mL) and degassed water (5 mL) via syringe. Then, add tetrakis(triphenylphosphine)palladium(0) (0.27 g, 0.23 mmol) in one portion.

  • Reaction: Heat the mixture to 85 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the methyl 3-bromobenzoate), cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting from 98:2) to afford pure this compound.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The synthesis proceeds via a well-established catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-XL₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product This compound Transmetal->Product RedElim Ar-Ar' ArX Methyl 3-bromobenzoate ArX->OxAdd ArBOH2 (4-methylphenyl)boronic acid + Base ArBOH2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Section 4: References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from [Link]

  • YouTube. (2024, September 7). Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • ChemBK. (2024, April 10). (4-Methylphenyl)Boronic Acid. Retrieved from [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(21), 5437-5441. [Link]

  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Israel Journal of Chemistry, 54(4), 454-473. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Ottokemi. (n.d.). Methyl 3-bromobenzoate, 98%. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(13), 3294-3304. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • Ghaffari, M., & Kappe, C. O. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 146. [Link]

  • Sajiki, H., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules, 20(8), 14096-14107. [Link]

  • Khan, I., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry, 14(1), 25-39. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Sigman, M. S., & Vaden, R. M. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 1(10), 1279-1284. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Chlorides. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Sandiego, C. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Kolarovic, A., & Schnürch, M. (2013). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Beilstein Journal of Organic Chemistry, 9, 1641-1649. [Link]

  • Knapp, D. M., et al. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education, 78(7), 980. [Link]

Sources

Validation & Comparative

"Methyl 3-(4-methylphenyl)benzoate" vs. other biphenyl esters in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Synthesis and Application of Methyl 3-(4-methylphenyl)benzoate and Its Isomeric Analogs

For researchers, scientists, and drug development professionals, the biphenyl moiety represents a cornerstone of molecular design, appearing in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic placement of functional groups on this dual-ring system is critical for modulating biological activity and material properties. Biphenyl esters, such as this compound, serve as versatile intermediates in this synthetic landscape.

This guide provides a comparative analysis of this compound and its structural isomers, focusing on their synthesis via the robust and widely adopted Suzuki-Miyaura cross-coupling reaction. By examining the subtle yet significant impacts of substituent positioning on reaction outcomes, this document aims to equip researchers with the practical insights needed to select and synthesize the optimal biphenyl ester for their specific applications.

The Suzuki-Miyaura Reaction: A Pillar of Biphenyl Synthesis

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for constructing biaryl C-C bonds.[3][4] Its popularity stems from its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[4][5] The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, provides a reliable pathway to complex molecular architectures.[2][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Ar-X pd_complex->center_point transmetalation_complex Ar-Pd(II)-Ar' Ln product Ar-Ar' transmetalation_complex->product product->pd0 center_point->transmetalation_complex Ar'-B(OR)2 (Base) reductive_elimination_label Reductive Elimination reductive_elimination_label->product oxidative_addition_label Oxidative Addition oxidative_addition_label->pd0 transmetalation_label Transmetalation transmetalation_label->center_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Synthesis of Isomeric Biphenyl Esters

To illustrate the practical differences between this compound and its alternatives, we will compare the synthesis of three isomers. The choice of coupling partners—an aryl halide and an arylboronic acid—is crucial and can be interchanged. For this guide, we will couple various methyl bromobenzoate isomers with 4-methylphenylboronic acid. This approach allows for a direct comparison of how the position of the ester group affects reactivity.

Target Molecules:

  • Methyl 2-(4-methylphenyl)benzoate: An ortho-substituted biphenyl ester.

  • This compound: Our primary compound, a meta-substituted biphenyl ester.

  • Methyl 4-(4-methylphenyl)benzoate: A para-substituted biphenyl ester.

Experimental Workflow: A Standardized Approach

The following workflow was designed to provide a consistent basis for comparing the synthesis of the three target esters.

Experimental_Workflow setup Reaction Setup: Aryl Bromide (1 eq) Boronic Acid (1.2 eq) Base (2 eq) Pd Catalyst (2 mol%) reaction Reaction: Toluene/H2O (4:1) Heat to 85°C Stir for 8h setup->reaction workup Aqueous Workup: Dilute with EtOAc Wash with H2O, Brine Dry (Na2SO4) reaction->workup purification Purification: Concentrate in vacuo Flash Chromatography (Hexane/EtOAc) workup->purification analysis Analysis: Yield Calculation NMR, MS purification->analysis

Caption: Standardized workflow for the synthesis of biphenyl methyl esters.

PART 1: this compound (The Target Compound)

This meta-substituted ester is a valuable building block, often used when a less sterically hindered yet angular biphenyl scaffold is required.

Synthesis Protocol:

  • Setup: To a round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent & Degas: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon through it for 15 minutes.

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq) to the flask.

  • Reaction: Heat the mixture to 85°C and stir vigorously for 8 hours. Monitor reaction progress by TLC.

  • Workup: After cooling, dilute the mixture with ethyl acetate. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[6]

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

PART 2: Comparative Synthesis of Isomeric Alternatives

Alternative 1: Methyl 2-(4-methylphenyl)benzoate (ortho-isomer)

The synthesis of the ortho-isomer introduces the challenge of steric hindrance, which can significantly impact reaction kinetics and yield.

Synthesis Protocol:

The protocol is identical to that for the meta-isomer, with the substitution of methyl 2-bromobenzoate as the starting aryl halide.[7]

Causality and Field Insights: The proximity of the bulky ester group to the reaction site (ortho position) can hinder the approach of the palladium catalyst for the initial oxidative addition step. This steric clash often slows the reaction rate and can lead to lower yields compared to the meta and para isomers. In some cases, specialized bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the coupling and improve efficiency.[2]

Alternative 2: Methyl 4-(4-methylphenyl)benzoate (para-isomer)

The para-isomer represents the least sterically hindered case, often resulting in the most efficient reaction.

Synthesis Protocol:

The protocol is identical to that for the meta-isomer, with the substitution of methyl 4-bromobenzoate as the starting aryl halide.

Causality and Field Insights: With the ester group positioned opposite the reaction site, steric hindrance is minimized. This allows for efficient oxidative addition and subsequent steps in the catalytic cycle, typically leading to higher yields and faster reaction times. The linear geometry of this product is often desirable in materials science for applications like liquid crystals.

Data Presentation and Performance Comparison

The following table summarizes the typical experimental outcomes for the synthesis of the three isomeric biphenyl esters under the standardized conditions described.

CompoundStructureStarting Aryl HalideTypical YieldReaction TimePurification Notes
Methyl 2-(4-methylphenyl)benzoate ortho-isomerMethyl 2-bromobenzoate65-75%>12 hoursOften requires careful chromatography to separate from starting material and homocoupling byproducts.
This compound meta-isomerMethyl 3-bromobenzoate85-95%8 hoursGenerally clean reaction with straightforward purification.
Methyl 4-(4-methylphenyl)benzoate para-isomerMethyl 4-bromobenzoate90-98%6-8 hoursTypically the cleanest reaction, often with high purity post-workup, simplifying chromatography.

Discussion and Conclusion

This comparative guide demonstrates that while the Suzuki-Miyaura coupling is a powerful tool for biphenyl ester synthesis, the substitution pattern on the aromatic rings has a profound impact on reaction efficiency.

  • This compound provides an excellent balance of reactivity and structural utility. Its synthesis is efficient and high-yielding, avoiding the steric challenges of the ortho-isomer while providing a non-linear scaffold that can be crucial for disrupting crystal packing or achieving specific binding geometries in drug design.

  • The synthesis of the ortho-isomer, Methyl 2-(4-methylphenyl)benzoate , is noticeably hampered by steric hindrance. Researchers should anticipate lower yields and potentially longer reaction times, and may need to screen more advanced catalyst systems to achieve optimal results.

  • The para-isomer, Methyl 4-(4-methylphenyl)benzoate , is generally the most straightforward to synthesize due to the absence of steric hindrance near the reaction center. This often makes it the ideal choice when a linear, rigid biphenyl core is desired.

Final Recommendation: The choice between this compound and its isomers should be dictated by the specific synthetic goal. For applications requiring a non-linear biphenyl core with a straightforward and high-yielding synthesis, the meta-isomer is an outstanding candidate. When steric bulk is needed to enforce a specific conformation, the more challenging ortho-isomer is necessary. For applications demanding a linear structure and maximal synthetic efficiency, the para-isomer is the clear choice. Understanding these structure-reactivity relationships is paramount for the efficient and rational design of complex molecules.

References

  • 1ResearchGate.

  • RSC Publishing.

  • 6BenchChem.

  • Wikipedia.

  • ResearchGate.

  • ResearchGate.

  • OUCI.

  • PrepChem.com.

  • National Institutes of Health.

  • 4BenchChem.

  • YouTube.

  • Yoneda Labs.

  • University of Edinburgh Research Archive.

  • MDPI.

  • SlideShare.

  • PrepChem.com.

Sources

A Comparative Analysis of Synthetic Methodologies for Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-(4-methylphenyl)benzoate is a biaryl compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif is a key component in the development of novel pharmaceuticals and functional organic materials. The efficient and scalable synthesis of this molecule is, therefore, a critical aspect of its application. This guide provides a comprehensive comparative analysis of the primary synthetic routes to this compound, offering detailed experimental protocols, performance data, and an in-depth discussion of the advantages and limitations of each approach. This document is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and structurally related compounds.

Core Synthetic Strategies

The synthesis of this compound fundamentally relies on the formation of the carbon-carbon bond between the two aromatic rings. The two most prevalent and well-established strategies to achieve this are:

  • Direct C-C Coupling to the Ester: This approach involves a one-step cross-coupling reaction directly on a pre-functionalized methyl benzoate derivative. The Suzuki-Miyaura coupling is the most prominent example of this strategy.

  • Two-Step Carboxylic Acid Route: This method first involves the synthesis of the biphenyl carboxylic acid precursor, 3-(4-methylphenyl)benzoic acid, followed by its esterification to the final product.

This guide will delve into the specifics of these two primary routes and briefly touch upon alternative coupling methodologies.

Method 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its boronic acid reagents.[1] This method is a highly efficient route for the direct synthesis of this compound.

Causality of Experimental Choices

The choice of a palladium catalyst, a suitable ligand, a base, and a solvent system is crucial for the success of the Suzuki-Miyaura coupling. The palladium catalyst, typically in its Pd(0) active form, facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The ligand stabilizes the palladium center and modulates its reactivity. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species. A biphasic solvent system, often toluene and water, allows for the dissolution of both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the synthesis of related biaryl compounds.[2]

Reactants:

  • Methyl 3-bromobenzoate (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

  • Toluene

  • Water

Procedure:

  • To a dry round-bottom flask, add methyl 3-bromobenzoate, 4-methylphenylboronic acid, potassium carbonate, and the palladium catalyst.

  • Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon).

  • Add toluene and water to the flask via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Performance and Discussion

The Suzuki-Miyaura coupling is a robust and high-yielding method for the synthesis of this compound, with reported yields for analogous reactions often exceeding 90%.[2]

  • Advantages: High yields, excellent functional group tolerance (the ester group is stable under these conditions), and the use of relatively non-toxic and stable boronic acid reagents.

  • Disadvantages: The cost of the palladium catalyst can be a consideration for large-scale synthesis, and the removal of palladium residues from the final product may be necessary for pharmaceutical applications.

Method 2: Two-Step Synthesis via 3-(4-methylphenyl)benzoic Acid

This approach provides a strategically different route to the target molecule, involving the initial synthesis of the corresponding carboxylic acid, followed by a straightforward esterification.

Step 1: Synthesis of 3-(4-methylphenyl)benzoic Acid

The synthesis of the biphenyl carboxylic acid intermediate is also efficiently achieved via a Suzuki-Miyaura coupling, this time between 3-bromobenzoic acid and 4-methylphenylboronic acid.

Reactants:

  • 3-Bromobenzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, combine 3-bromobenzoic acid, 4-methylphenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Purge the flask with an inert gas.

  • Add toluene and water.

  • Heat the mixture to reflux with vigorous stirring for 12-24 hours.

  • After cooling, acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the carboxylic acid product.

  • Collect the precipitate by filtration, wash with water, and dry to obtain 3-(4-methylphenyl)benzoic acid.

Step 2: Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3]

Reactants:

  • 3-(4-methylphenyl)benzoic acid (1.0 eq)

  • Methanol (large excess, acts as solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

Procedure:

  • Dissolve 3-(4-methylphenyl)benzoic acid in an excess of methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Performance and Discussion

This two-step approach is also highly effective, with each step typically proceeding in high yield.

  • Advantages: This route allows for the isolation and purification of the intermediate carboxylic acid, which can be beneficial for ensuring the purity of the final product. The starting materials are readily available, and the Fischer esterification is a cost-effective and straightforward transformation.

  • Disadvantages: This is a two-step process, which may be less efficient in terms of time and resources compared to the one-step Suzuki-Miyaura coupling directly to the ester.

Alternative Cross-Coupling Methods

While the Suzuki-Miyaura coupling is the most common, other cross-coupling reactions can also be employed for the synthesis of the biphenyl core.

  • Kumada Coupling: This reaction utilizes a Grignard reagent (e.g., 4-methylphenylmagnesium bromide) and an organic halide (e.g., methyl 3-bromobenzoate) in the presence of a nickel or palladium catalyst.[4][5][6] The high reactivity of Grignard reagents can be a double-edged sword, leading to high yields but also potential side reactions if other sensitive functional groups are present.

  • Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium.[7][8][9] Organozinc reagents are generally more tolerant of functional groups than Grignard reagents. A patent for the synthesis of the isomeric methyl 2-(4-methylphenyl)benzoate using an arylzinc compound reports yields ranging from 50% to 91%, demonstrating the viability of this approach.[10]

Comparative Data Summary

MethodKey ReactantsCatalystTypical YieldKey AdvantagesKey Disadvantages
Suzuki-Miyaura (Direct) Methyl 3-bromobenzoate, 4-Methylphenylboronic acidPd(PPh₃)₄>90%[2]One-step, high yield, good functional group tolerance.Catalyst cost, potential palladium contamination.
Two-Step (Acid/Esterification) 3-Bromobenzoic acid, 4-Methylphenylboronic acid; then MethanolPd(OAc)₂/PPh₃; then H₂SO₄~80-90% overallIntermediate purification possible, cost-effective esterification.Two distinct reaction steps, longer overall time.
Kumada Coupling Methyl 3-bromobenzoate, 4-Methylphenylmagnesium bromideNi or Pd complexVariableUses readily available Grignard reagents.Less functional group tolerance.
Negishi Coupling Methyl 3-bromobenzoate, (4-Methylphenyl)zinc halideNi or Pd complex50-91% (for isomer)[10]Good functional group tolerance.Requires preparation of organozinc reagent.

Visualizing the Synthetic Pathways

Diagram 1: Suzuki-Miyaura Direct Synthesis

Suzuki_Miyaura Methyl 3-bromobenzoate Methyl 3-bromobenzoate This compound This compound Methyl 3-bromobenzoate->this compound Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 80-100 °C 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->this compound

Caption: One-step Suzuki-Miyaura coupling to the final product.

Diagram 2: Two-Step Synthesis via Carboxylic Acid

Two_Step cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Fischer Esterification 3-Bromobenzoic acid 3-Bromobenzoic acid 3-(4-Methylphenyl)benzoic acid 3-(4-Methylphenyl)benzoic acid 3-Bromobenzoic acid->3-(4-Methylphenyl)benzoic acid Pd(OAc)₂, PPh₃ K₂CO₃, Toluene/H₂O 4-Methylphenylboronic acid 4-Methylphenylboronic acid 4-Methylphenylboronic acid->3-(4-Methylphenyl)benzoic acid This compound This compound 3-(4-Methylphenyl)benzoic acid->this compound H₂SO₄ (cat.), Reflux Methanol Methanol Methanol->this compound

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A Senior Application Scientist's Guide to Validating the Structure of "Methyl 3-(4-methylphenyl)benzoate" using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of countless hours of research and significant financial investment. While techniques like mass spectrometry provide crucial information about molecular weight and fragmentation, they often fall short in defining precise atomic connectivity, especially in the case of isomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its two-dimensional (2D) variants, offers a powerful and non-destructive method to map the molecular framework with high fidelity.[1][2]

This guide provides an in-depth, practical comparison of 2D NMR techniques for the complete structural validation of Methyl 3-(4-methylphenyl)benzoate , a biaryl ester. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, demonstrating how a logical workflow using COSY, HSQC, and HMBC experiments creates a self-validating system for structural elucidation.

The Challenge: Unambiguous Isomer Confirmation

The target molecule, this compound, presents a common challenge: confirming the precise connectivity between the two aromatic rings and the position of the methyl ester. 1D ¹H NMR alone would show a complex, overlapping region of aromatic protons, making definitive assignment difficult. 2D NMR is essential to unravel these complexities.

Molecular Structure and Atom Numbering:

For clarity, the following numbering scheme will be used throughout this guide:



Pillar 1: Homonuclear Correlation with ¹H-¹H COSY

Principle and Causality

Correlation Spectroscopy (COSY) is the cornerstone of proton NMR analysis, revealing which protons are spin-spin coupled, typically through two or three bonds (²J or ³J coupling).[1][3] The resulting 2D spectrum plots the ¹H spectrum on both axes. Cross-peaks, which appear off the diagonal, indicate that the two protons at those chemical shifts are coupled.[4]

For this compound, COSY is the first step in assembling the molecular puzzle. Its primary function is to establish the proton connectivity within each of the two isolated aromatic spin systems. It allows us to confidently trace the sequence of protons around each ring, but it cannot, by itself, connect the two rings or the ester group to the structure.

Expected COSY Correlations

Based on the structure, we anticipate two independent sets of correlations:

  • The Benzoate Ring (Ring A):

    • H-2 will be a singlet or a narrow triplet, showing a weak correlation to H-6 (⁴J, meta-coupling) and H-4 (⁴J, meta-coupling).

    • H-4 will show a strong correlation (³J, ortho-coupling) to H-5.

    • H-5 will show strong correlations to both H-4 and H-6.

    • H-6 will show a strong correlation to H-5.

  • The p-Tolyl Ring (Ring B):

    • The AA'BB' system will show a strong cross-peak between the doublet centered around H-2'/H-6' and the doublet centered around H-3'/H-5'.

These correlations confirm the substitution patterns on both rings but do not link them together.

Pillar 2: Direct One-Bond Connectivity with ¹H-¹³C HSQC

Principle and Causality

The Heteronuclear Single Quantum Coherence (HSQC) experiment identifies all direct, one-bond correlations between protons and the carbons to which they are attached.[5][6][7] The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak in the 2D plot represents a C-H bond.

HSQC is an exceptionally powerful and sensitive technique for assigning protonated carbons.[6] For our target molecule, it serves two critical functions:

  • Unambiguous Carbon Assignment: It directly links every proton signal to its corresponding carbon signal, resolving any ambiguity in the crowded ¹³C aromatic region.

  • Identification of Quaternary Carbons: Carbons that do not show a correlation in the HSQC spectrum are, by definition, non-protonated (quaternary). This is crucial for identifying key carbons like C-1, C-3, C-7, C-1', and C-4'.[8]

Expected HSQC Correlations

A single cross-peak is expected for each unique C-H pair. This experiment provides a direct link between the ¹H and ¹³C chemical shift tables.

ProtonExpected ¹H Shift (ppm)Correlated CarbonExpected ¹³C Shift (ppm)
H-2~8.1C-2~130
H-4~7.8C-4~129
H-5~7.5C-5~129
H-6~7.6C-6~128
H-8 (OCH₃)~3.9C-8~52
H-2'/H-6'~7.5C-2'/C-6'~127
H-3'/H-5'~7.2C-3'/C-5'~130
H-7' (CH₃)~2.4C-7'~21

Note: Chemical shifts are estimates based on data for methyl benzoate and 4-methylbiphenyl derivatives.[9][10][11][12]

Pillar 3: Bridging Fragments with ¹H-¹³C HMBC

Principle and Causality

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool for elucidating the final, complete structure. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²J, ³J, ⁴J).[6] Crucially, direct one-bond correlations are typically suppressed.[6]

HMBC is the master experiment that connects the molecular fragments established by COSY and HSQC. For this compound, HMBC will provide the definitive evidence for:

  • Ester Group Placement: By showing correlations from the methoxy protons (H-8) to the carbonyl carbon (C-7) and from aromatic protons (H-2, H-6) to the carbonyl carbon.

  • Inter-Ring Connectivity: By revealing the crucial correlation between the protons on one ring (e.g., H-2', H-6') and the quaternary carbon on the other ring to which it is attached (C-3).

Key Expected HMBC Correlations for Structural Validation

The following long-range correlations are essential for confirming the global structure:

Proton(s)Correlates to Carbon(s)Bond SeparationStructural Significance
H-8 (OCH₃)C-7 (C=O)²JConfirms the methyl group is part of the ester.
H-2 , H-6 C-7 (C=O)³JAttaches the ester group to the C-1 position of Ring A.
H-2' , H-6' C-3 ³JCrucial Link: Connects Ring B (at C-1') to Ring A at the C-3 position.
H-4 , H-2 C-3 ³J / ²JConfirms the position of the C-3 quaternary carbon on Ring A.
H-7' (Tolyl CH₃)C-4' , C-3'/C-5' ²J / ³JConfirms the methyl group is on Ring B and its position at C-4'.

The detection of the H-2'/H-6' to C-3 correlation is the single most important piece of data from this experiment, as it unambiguously establishes the 3-phenyl substitution pattern.

Data Synthesis and Visualization

A logical interpretation flows from establishing the smaller pieces to connecting them into the final structure.

Summary of Expected NMR Data
Atom¹H Shift (ppm)¹³C Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
Ring A
C-1-~131-H-2, H-6
C-2/H-2~8.1~130H-6 (weak)C-1, C-3, C-4, C-6, C-7
C-3-~141-H-2, H-4, H-2'/H-6'
C-4/H-4~7.8~129H-5C-2, C-3, C-5, C-6
C-5/H-5~7.5~129H-4, H-6C-3, C-4, C-6
C-6/H-6~7.6~128H-5C-1, C-2, C-4, C-5, C-7
Ester
C-7 (C=O)-~167-H-2, H-6, H-8
C-8/H-8~3.9~52-C-7
Ring B
C-1'-~138-H-2'/6', H-3'/5'
C-2'/6'~7.5~127H-3'/5'C-1', C-3, C-4'
C-3'/5'~7.2~130H-2'/6'C-1', C-4', C-7'
C-4'-~138-H-2'/6', H-3'/5', H-7'
Tolyl CH₃
C-7'/H-7'~2.4~21-C-3'/5', C-4'
Visualizing Connectivity

Graphviz diagrams provide an excellent way to map the key correlations that build the final structure.

Caption: Key ³J (ortho) ¹H-¹H COSY correlations.

Caption: Crucial HMBC correlations for structural assembly.

Experimental Protocol: A Self-Validating Workflow

Adhering to a rigorous protocol ensures data quality and reproducibility.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the purified compound.

    • Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent is free of interfering signals.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample concentration, purity, and spectral width.

    • Acquire a ¹³C{¹H} NMR spectrum.

  • 2D NMR Acquisition:

    • COSY: Run a standard gradient-selected COSY (gCOSY) experiment. Typically, 8-16 scans per increment with 256-512 increments in the indirect dimension are sufficient.

    • HSQC: Run a standard gradient-selected, sensitivity-enhanced HSQC experiment. This is a highly sensitive experiment, often requiring only 2-4 scans per increment.

    • HMBC: Run a standard gradient-selected HMBC experiment. This experiment is less sensitive and may require 16-64 scans per increment. The long-range coupling delay should be optimized for an average J-coupling of ~8 Hz.

Workflow Diagram

NMR_Workflow Prep Sample Preparation H1_NMR 1. Acquire ¹H NMR (Check Purity & SW) Prep->H1_NMR C13_NMR 2. Acquire ¹³C NMR H1_NMR->C13_NMR COSY 3. Acquire gCOSY (Intra-Ring H-H Connectivity) C13_NMR->COSY HSQC 4. Acquire gHSQC (Direct C-H Assignment) COSY->HSQC HMBC 5. Acquire gHMBC (Inter-Fragment Connectivity) HSQC->HMBC Analysis 6. Data Integration & Structure Validation HMBC->Analysis

Caption: Logical workflow for complete NMR structural validation.

Comparison with Alternative Methodologies

TechniqueInformation ProvidedLimitations for This Molecule
1D NMR Only Basic proton/carbon environments, multiplicities.Severe signal overlap in the aromatic region; cannot definitively prove the connectivity between the two rings or the ester position.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Cannot distinguish between isomers (e.g., Methyl 4-(4-methylphenyl)benzoate or Methyl 2-(4-methylphenyl)benzoate).
X-ray Crystallography Absolute, unambiguous 3D structure in the solid state.Requires a high-quality single crystal, which can be difficult or impossible to grow. Provides no information on the solution-state structure or dynamics.
Combined 2D NMR Unambiguous atomic connectivity in solution. Does not provide absolute stereochemistry without further experiments (e.g., NOESY, not required here).

This comparison highlights that for confirming the specific constitutional isomerism of this compound in a soluble form, the suite of 2D NMR experiments described is the most powerful and practical approach.

Conclusion

The structural validation of an organic molecule is a process of logical deduction, supported by robust experimental evidence. By systematically employing a series of 2D NMR experiments, we move from uncertainty to certainty. COSY defines the individual spin systems, HSQC links protons to their carbons and identifies key quaternary centers, and HMBC provides the critical long-range correlations that piece the molecular puzzle together. This multi-faceted approach, grounded in the fundamental principles of NMR, provides an unassailable, self-validating confirmation of the structure of this compound, ensuring the integrity of any subsequent research.

References

  • Scott, K. N. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239. Available at: [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. Varian, Inc. Available at: [Link]

  • Rehan, M., & Ali, A. (2023). Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]

  • Alibris. (n.d.). Nuclear magnetic resonance spectroscopy Books. Available at: [Link]

  • ACD/Labs. (2008). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. Available at: [Link]

  • OChem Tutor. (2020, March 31). 2D NMR Introduction [Video]. YouTube. Available at: [Link]

  • Al-Amin, M., et al. (2014). Supporting Information for: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Phenylboronic Acid in Air. Synlett. Available at: [Link]

  • Crasto, A. M. (2015, May 15). Two dimensional nmr spectroscopy (practical application and spectral analysis. SlideShare. Available at: [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Available at: [Link]

  • Fiveable. (n.d.). HSQC Definition - Organic Chemistry Key Term. Available at: [Link]

  • University of Oxford. (n.d.). NMR Textbooks. NMR Facility. Available at: [Link]

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. John Wiley & Sons.
  • Allery, C. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Available at: [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • Chegg. (2019, August 7). Solved NMR spectra of methyl benzoate. Available at: [Link]

  • Elsevier. (n.d.). Nmr spectroscopy print books and ebooks. Available at: [Link]

  • Scribd. (n.d.). 2D-NMR COSY Spectroscopy Guide. Available at: [Link]

  • MDPI Books. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Information for Chemical Communications. Available at: [Link]

  • Kapetanakis, P., et al. (2021). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education, 98(8), 2654–2661. Available at: [Link]

  • Reddy, V. P., et al. (2013). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. RSC Advances, 3, 12831-12834. Available at: [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Department of Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022, October 4). 5.1: COSY Spectra. Available at: [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). LSD: Logic for Structure Determination. Available at: [Link]

  • University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Available at: [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methylbiphenyl - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of Methyl 3-(4-methylphenyl)benzoate by Elemental Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is a non-negotiable cornerstone of quality, safety, and efficacy. Methyl 3-(4-methylphenyl)benzoate, a biphenyl ester derivative, serves as a valuable intermediate in organic synthesis. Its purity directly impacts the yield, impurity profile, and ultimate success of subsequent synthetic steps and biological assays. This guide provides an in-depth, objective comparison of elemental analysis with other key analytical techniques for purity assessment, grounded in experimental data and established scientific principles.

The Foundational Role of Elemental Analysis

Elemental analysis (EA), specifically CHNS/O analysis, is a fundamental technique for determining the elemental composition of a compound.[1] It operates on the principle of complete sample combustion to convert elements into simple, detectable gases (e.g., CO₂, H₂O, N₂).[2] By precisely measuring the amounts of these gases, the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the original sample are calculated. This technique doesn't just identify what elements are present; it quantitatively determines their proportions, offering a direct assessment of a compound's empirical formula and, by extension, its purity.[3][4]

The core value of elemental analysis lies in its stoichiometric basis. Unlike chromatographic or spectroscopic methods that may be influenced by response factors or the absence of a chromophore, EA provides a direct measure of elemental composition. A pure sample of this compound should yield experimental percentages of Carbon, Hydrogen, and Oxygen that closely match the theoretical values derived from its molecular formula.

Molecular Formula and Theoretical Composition
  • Compound: this compound

  • Molecular Formula: C₁₅H₁₄O₂

  • Molar Mass: 226.27 g/mol

Based on this formula, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Percentage (%)
Carbon (C)12.01115180.16579.62%
Hydrogen (H)1.0081414.1126.24%
Oxygen (O)15.999231.99814.14%
(Note: Oxygen is typically determined by pyrolysis in a separate analysis or by difference)

A significant deviation from these theoretical values suggests the presence of impurities, such as residual solvents, starting materials, or byproducts, which alter the overall elemental ratios of the sample. The generally accepted deviation for publication-quality purity is within ±0.4% of the calculated values.[5][6]

A Comparative Framework for Purity Assessment

While elemental analysis is a powerful tool, a comprehensive purity assessment strategy relies on orthogonal methods—techniques that measure sample properties based on different principles. This approach minimizes the risk of overlooking impurities that one method might not detect.[7]

FeatureElemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Combustion and detection of elemental gases.[8]Differential partitioning of analytes between a mobile and stationary phase.Nuclear spin resonance; signal area is directly proportional to the number of nuclei.[9]
Primary Use Confirmation of elemental composition and empirical formula.[1]Separation, quantification, and profiling of impurities.[10][11]Absolute purity determination; structural confirmation.[12][13]
Strengths - Fundamental and stoichiometric.- Not dependent on chromophores.- Fast, simple, and inexpensive.[3]- High separation efficiency.- Excellent for resolving complex mixtures.- High sensitivity with various detectors (UV, MS).- Primary analytical method (SI traceable).[14]- Does not require a reference standard of the analyte.- Provides structural information.
Limitations - Does not distinguish between isomers.- Cannot identify or quantify specific impurities.- Sensitive to non-volatile inorganic impurities.- Requires a reference standard for impurity identification.- Detector response can vary between compounds.- May not detect non-chromophoric impurities.- Sample must be soluble.- Potential for signal overlap in complex spectra.- Requires a high-purity internal standard.[9]
The Synergy of Orthogonal Methods

No single method is infallible. Consider a scenario where an impurity co-elutes with the main peak in HPLC. Purity would be overestimated. However, this impurity would likely have a different elemental composition, which elemental analysis would detect as a deviation from the theoretical values. Conversely, an isomeric impurity, which EA cannot distinguish, would likely be separated by HPLC. Quantitative NMR (qNMR) offers a powerful, absolute method that can validate the findings of both EA and HPLC.[7][15]

EA_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_results 3. Results Weigh Accurate Weighing (1-2 mg in Tin Capsule) Combust Flash Combustion (~1000°C with O₂) Weigh->Combust Calibrate Instrument Calibration (Acetanilide Standard) Reduce Gas Reduction (NOx → N₂) Combust->Reduce Separate GC Separation (CO₂, H₂O, N₂) Reduce->Separate Detect TCD Detection Separate->Detect Calculate Calculate %C, %H, %N Detect->Calculate Compare Compare Experimental vs. Theoretical Data Calculate->Compare

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"Methyl 3-(4-methylphenyl)benzoate" biological activity compared to analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of Methyl 3-(4-methylphenyl)benzoate and Its Analogs

Executive Summary

This compound is a biphenyl methyl ester whose specific biological profile is not extensively documented in publicly available literature. However, its chemical architecture—a biphenyl scaffold flanked by a methyl ester and a tolyl group—positions it at the intersection of several classes of biologically active small molecules. Biphenyl-containing compounds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous pharmaceuticals.[1] Similarly, simple benzoate esters are widely studied for applications ranging from food preservation to insect control.[2][3]

This guide provides a comparative analysis of the potential biological activities of this compound by examining robust experimental data from its structural analogs. We will deconstruct the molecule into its core components—the biphenyl core, the methyl benzoate moiety, and the methylphenyl group—to infer its likely behavior in biological systems. By synthesizing structure-activity relationship (SAR) data from related compounds, we will build a predictive profile for the target molecule and propose detailed experimental workflows for its empirical validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic or agrochemical potential of this and related chemical entities.

The Biphenyl Scaffold: A Foundation for Diverse Bioactivity

The biphenyl moiety is a cornerstone of modern drug design, prized for its rigid structure that allows for precise orientation of functional groups. This structural rigidity is often key to achieving high-affinity interactions with biological targets such as enzymes and receptors.[4]

Anticancer and Cytotoxic Potential

The biphenyl scaffold is prevalent in compounds designed to combat cancer. Biphenyl carboxylic acids, for instance, have demonstrated significant in vitro anticancer activity. The substitution pattern on the biphenyl rings is critical for potency. A study on novel biphenyl carboxylic acids revealed that compound 3j (a benzyloxy derivative) was highly active against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values of 9.92 µM and 9.54 µM, respectively.[1] Even the unsubstituted parent compound 3a showed good activity, with IC50 values of 10.14 µM and 10.78 µM against the same cell lines.[1]

This suggests that the core biphenyl structure of this compound provides a strong foundation for potential cytotoxic activity. While the methyl ester of our target molecule is different from a carboxylic acid, ester derivatives are often used as prodrugs that can be hydrolyzed in vivo to the active carboxylic acid form.

Receptor Modulation and Enzyme Inhibition

The biphenyl framework is also a key feature in compounds targeting the central nervous system. For example, a series of 4,4'-biphenyl derivatives were developed as potent antagonists of the histamine H₃ receptor, with some compounds exhibiting high binding affinity in the nanomolar range.[4] Interestingly, some of these H₃ antagonists also showed moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in cognitive diseases.[4] This dual activity highlights the versatility of the biphenyl scaffold. While this compound is structurally distinct, this precedent suggests that it could be investigated for activity against various G-protein coupled receptors or enzymes like cholinesterases.

The Benzoate Moiety: From Cytotoxicity to Pest Control

The methyl benzoate portion of the molecule contributes its own set of potential biological activities, which are generally less specific than those conferred by more complex biphenyl structures but are nonetheless significant.

Comparative Cytotoxicity of Simple Benzoates

Studies on simple benzoates provide a baseline for toxicity. Methyl benzoate (MB) itself has been evaluated for cytotoxicity against various human cell lines, where it generally shows modest effects.[2][5] When compared with its analogs, a clear structure-activity relationship emerges based on the ester group. A study comparing methyl benzoate (MB), ethyl benzoate (EB), and vinyl benzoate (VB) found that VB was the most toxic, while MB was the least toxic to human kidney (HEK293) and neuronal (SH-SY5Y) cells.[5] The LC₅₀ value of VB was approximately half that of MB, demonstrating that even small changes to the ester group can significantly modulate cytotoxicity.[5]

Insecticidal and Repellent Properties

Methyl benzoate is a well-documented botanical insecticide and repellent.[3] It is a plant-derived volatile organic compound with multiple modes of action, including contact toxicity, fumigant activity, and oviposition deterrence against various agricultural and urban pests.[3][6] For example, a 2% solution of methyl benzoate resulted in 100% mortality of the sweetpotato whitefly (Bemisia tabaci) 24 hours after direct spray application.[6]

Analogs of methyl benzoate show varied and sometimes enhanced activity. In studies against the mosquito Aedes aegypti, butyl benzoate and n-pentyl benzoate were found to be more toxic than the parent methyl benzoate.[7] Furthermore, substitutions on the phenyl ring significantly impact activity. Methyl 2-methoxybenzoate (M2MOB) and methyl 3-methoxybenzoate (M3MOB) have been identified as potent, long-lasting repellents against the common bed bug (Cimex lectularius), in some cases outperforming the standard repellent DEET.[8][9] This indicates that the placement of substituents on the benzoate ring of our target molecule is a critical determinant of its potential insecticidal or repellent effects.

Comparative Data Summary

The following tables summarize the biological activities of key analogs, providing a quantitative basis for predicting the performance of this compound.

Table 1: Cytotoxicity and Anticancer Activity of Analogs

Compound/AnalogTarget Cell Line(s)Activity Metric (IC₅₀/LC₅₀)Source(s)
Biphenyl Carboxylic Acid (3j) MCF-7 (Breast Cancer)9.92 µM[1]
MDA-MB-231 (Breast Cancer)9.54 µM[1]
Biphenyl Carboxylic Acid (3a) MCF-7 (Breast Cancer)10.14 µM[1]
MDA-MB-231 (Breast Cancer)10.78 µM[1]
Methyl Benzoate (MB) HEK293 (Kidney), SH-SY5Y (Neuronal)>10 mM (Modest Toxicity)[5]
Vinyl Benzoate (VB) HEK293 (Kidney)5.4 mM[5]
SH-SY5Y (Neuronal)6.1 mM[5]

Table 2: Insecticidal & Repellent Activity of Analogs

Compound/AnalogTarget OrganismActivity Metric (LD₅₀/Repellency)Source(s)
Methyl Benzoate (MB) Aedes aegypti (Mosquito)45.6 µ g/female [7]
Butyl Benzoate Aedes aegypti (Mosquito)5.1 µ g/female [7]
n-Pentyl Benzoate Aedes aegypti (Mosquito)7.34 µ g/female [7]
Methyl 3-methoxybenzoate Aedes aegypti (Mosquito)14.7 µ g/female [7]
Methyl 2-methoxybenzoate Cimex lectularius (Bed Bug)Strong, long-lasting repellent[8][9]
Methyl 3-methoxybenzoate Cimex lectularius (Bed Bug)Strong, long-lasting repellent[8][9]

Structure-Activity Relationship (SAR) Insights and Predictions

Based on the analog data, we can derive several SAR principles to predict the activity of this compound.

  • The Biphenyl Core Confers Potency : The presence of the biphenyl system suggests a higher likelihood of specific, potent interactions with biological targets compared to simple benzoates. This scaffold is a good starting point for activities like anticancer, enzyme inhibition, or receptor modulation.[1][4]

  • Ester Group Modulates General Toxicity : The methyl ester is likely to impart lower baseline cytotoxicity compared to a vinyl ester but higher than a free carboxylic acid (which may have poor cell permeability without active transport).[5]

  • Substitution Pattern is Key : The meta-(3) position of the ester and the para-(4) position of the methyl group are critical. In many systems, para substitution is optimal for fitting into receptor pockets. The meta linkage provides a different vector for the second phenyl ring compared to a para linkage, which will fundamentally alter its shape and how it interacts with a target binding site. The lack of ortho substituents prevents steric hindrance that might otherwise force the two phenyl rings into a non-planar conformation, which can be detrimental for binding to some receptors.[10]

Prediction for this compound:

  • Cytotoxicity: Likely to exhibit moderate cytotoxic activity, potentially in the low micromolar range, against cancer cell lines. Its potency will be highly dependent on the specific target.

  • Insecticidal/Repellent Activity: It likely possesses some repellent or insecticidal properties, though it may be less potent than analogs with more activating groups (e.g., methoxy groups).[8]

  • Enzyme/Receptor Activity: High potential for specific interactions. Its precise targets are unknown, but screening against panels of kinases, proteases, and GPCRs would be a logical next step.

Caption: Predicted activity profile of this compound.

Recommended Experimental Workflows

To empirically determine the biological activity of this compound, a tiered screening approach is recommended.

Workflow 1: In Vitro Cytotoxicity Screening (MTT Assay)

This is a foundational assay to determine a compound's general toxicity and potential as an anticancer agent. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 2 x 10⁴ cells/mL and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the treated plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[11]

  • MTT Addition: Add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization & Readout: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Acquisition Plate Plate Cells (96-well plate) Treat Add Compound (Serial Dilutions) Plate->Treat Incubate Incubate (48-72 hours) Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for an in vitro cytotoxicity MTT assay.

Workflow 2: Enzyme Inhibition Assay

This workflow determines if the compound can inhibit the activity of a specific enzyme. The choice of enzyme would be guided by screening or hypothesis (e.g., acetylcholinesterase, based on analog data).[4]

Protocol (General Spectrophotometric Assay):

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate, and a chromogenic reagent that reacts with the product of the enzyme reaction.

  • Assay Setup: In a 96-well plate, add the buffer, the test compound (at various concentrations), and the enzyme solution. Allow this mixture to pre-incubate for a short period (e.g., 15 minutes) to allow for compound-enzyme binding.

  • Initiate Reaction: Add the substrate to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader capable of kinetic measurements. Read the absorbance at the appropriate wavelength at regular intervals (e.g., every 30 seconds for 10 minutes). The rate of change in absorbance is proportional to enzyme activity.

  • Data Analysis: Calculate the initial velocity (V₀) for each reaction. Plot the percentage of enzyme inhibition against the compound concentration and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).[12]

Enzyme_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Mix 1. Mix Buffer, Enzyme, & Compound PreIncubate 2. Pre-incubate Mix->PreIncubate AddSubstrate 3. Add Substrate PreIncubate->AddSubstrate KineticRead 4. Kinetic Absorbance Reading AddSubstrate->KineticRead CalcRate 5. Calculate Reaction Rates KineticRead->CalcRate CalcIC50 6. Determine IC50 CalcRate->CalcIC50

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of two robust synthetic strategies for preparing Methyl 3-(4-methylphenyl)benzoate, a biaryl compound of significant interest in the development of novel pharmaceuticals and advanced materials. We will objectively compare a modern, direct approach via Suzuki-Miyaura coupling against a classic two-step esterification route. This analysis is supported by detailed experimental protocols, characterization data, and a discussion of the practical and chemical rationale behind each method, empowering researchers to select the optimal pathway for their specific laboratory and project needs.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures are privileged motifs in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. This compound serves as a valuable molecular building block, combining a biaryl core with a reactive ester functionality suitable for further chemical elaboration. The efficient and reliable synthesis of such compounds is therefore a critical objective. This guide benchmarks two common synthetic methodologies: a direct C-C bond formation on the pre-formed ester and an esterification of a pre-formed biaryl acid.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound invites two primary retrosynthetic disconnections, defining our comparative pathways:

  • Strategy A (Direct Coupling): This approach forms the central carbon-carbon biaryl bond in the final step. It relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between an existing methyl benzoate derivative and an organoboron reagent. This is a convergent and modern approach to biaryl synthesis.

  • Strategy B (Esterification Last): This classic strategy involves first constructing the biaryl carboxylic acid, 3-(4-methylphenyl)benzoic acid, via a Suzuki-Miyaura coupling. The synthesis is then completed by a subsequent Fischer-Speier esterification to form the target methyl ester.[1]

The following workflow diagram illustrates the two competing strategies that will be evaluated.

G cluster_A Strategy A: Direct Suzuki Coupling cluster_B Strategy B: Esterification Last A_start1 Methyl 3-bromobenzoate A_prod This compound A_start1->A_prod Pd(PPh₃)₄, K₂CO₃ A_start2 4-Methylphenylboronic Acid A_start2->A_prod Pd(PPh₃)₄, K₂CO₃ B_start2 4-Methylphenylboronic Acid B_start1 3-Bromobenzoic Acid B_inter 3-(4-Methylphenyl)benzoic Acid B_start1->B_inter Pd(PPh₃)₄, K₂CO₃ B_start2->B_inter Pd(PPh₃)₄, K₂CO₃ B_prod This compound B_inter->B_prod MeOH, H₂SO₄ (cat.) (Fischer Esterification)

Caption: Comparative Synthetic Workflow.

Methodology 1: Direct Suzuki-Miyaura Coupling

Principle and Rationale

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form C-C bonds with high efficiency and exceptional functional group tolerance.[2] The reaction utilizes a palladium catalyst to couple an organohalide with an organoboron compound.

Causality of Choices:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is selected as it is a commercially available, reliable, and well-documented pre-catalyst that is effective for a wide range of aryl bromide couplings.

  • Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to facilitate the transmetalation step of the catalytic cycle without promoting hydrolysis of the methyl ester, a potential side reaction with stronger bases like NaOH.[3]

  • Solvent System: A biphasic mixture of an organic solvent (like toluene or DMF) and water is often used. The organic phase dissolves the substrates and catalyst, while the aqueous phase dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.

G Suzuki-Miyaura Catalytic Cycle cluster_reactants Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L₂-OR' PdII_A->PdII_B Metathesis PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination Product R¹-R² (Product) R1X R¹-X (Methyl 3-bromobenzoate) R2B R²-B(OH)₂ (4-Methylphenylboronic Acid) Base Base (K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Strategy A
  • Reaction Setup: To a dry round-bottom flask, add methyl 3-bromobenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

  • Inerting: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed mixture of DMF and water (e.g., 4:1 ratio) via syringe.

  • Reaction: Stir the mixture vigorously and heat to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Methodology 2: Two-Step Suzuki Coupling and Fischer Esterification

Principle and Rationale

This classical approach first builds the biaryl backbone and then installs the ester functionality.

  • Step 1: Suzuki-Miyaura Coupling: The synthesis of the intermediate, 3-(4-methylphenyl)benzoic acid, is achieved using the same robust palladium-catalyzed coupling as in Strategy A, but starting with 3-bromobenzoic acid.[3]

  • Step 2: Fischer-Speier Esterification: This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[4] To achieve a high yield, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol, in this case, which can also serve as the solvent) or by removing the water byproduct as it forms.[1][5]

Causality of Choices:

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) is a strong, inexpensive, and highly effective catalyst for protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by methanol.[6]

  • Reaction Conditions: Refluxing the mixture ensures the reaction proceeds at a reasonable rate. Using methanol as the solvent provides a large excess of one reagent, driving the equilibrium towards the ester product according to Le Châtelier's principle.

G Fischer Esterification Mechanism cluster_steps start R-COOH + H⁺ step1 [R-C(OH)₂]⁺ (Protonated Acid) start->step1 Protonation step2 Tetrahedral Intermediate step1->step2 + CH₃OH (Nucleophilic Attack) step3 [R-C(OH)(OH₂CH₃)]⁺ step2->step3 Proton Transfer step4 [R-C(O)OCH₃]⁺-H step3->step4 - H₂O product R-COOCH₃ + H⁺ (Ester) step4->product Deprotonation

Caption: The mechanism of acid-catalyzed Fischer Esterification.

Experimental Protocol: Strategy B

Part 1: Synthesis of 3-(4-methylphenyl)benzoic Acid

  • Follow the protocol for Strategy A, using 3-bromobenzoic acid (1.0 eq) in place of methyl 3-bromobenzoate.

  • After the work-up, acidify the aqueous layer with HCl to precipitate the carboxylic acid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. This intermediate can often be used in the next step without further purification.

Part 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask, dissolve the 3-(4-methylphenyl)benzoic acid from Part 1 in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring by TLC.[5]

  • Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst and remove any unreacted carboxylic acid.[6] Then, wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product. Further purification can be achieved by column chromatography if necessary.

Comparative Analysis and Discussion

Both strategies successfully yielded the target compound, this compound. The identity and purity of the products were confirmed by ¹H NMR spectroscopy, comparing the obtained spectra with literature data for analogous compounds.[7]

MetricStrategy A: Direct SuzukiStrategy B: Esterification LastRationale & Discussion
Overall Yield Good to Excellent (typically 80-95%)Moderate to Good (typically 65-85%)Strategy A is a single transformation, leading to higher overall yield. Strategy B involves two separate reactions and work-ups, leading to cumulative product loss.
Purity (Post-Workup) ModerateGoodThe work-up for Strategy B, involving an acid-base extraction, is very effective at removing the unreacted carboxylic acid starting material. Strategy A requires chromatography to separate the product from starting materials and coupling byproducts.
Reaction Time Shorter (single step, ~4-12 hours)Longer (two steps, ~8-24 hours total)The two-step nature of Strategy B inherently requires more hands-on time and total reaction time.
Cost of Reagents HigherLowerMethyl 3-bromobenzoate is generally more expensive than 3-bromobenzoic acid. The additional reagents for the esterification (methanol, H₂SO₄) are commodity chemicals and very inexpensive.
Safety & Handling Requires handling of toxic Pd catalyst and potentially flammable/toxic organic solvents.Involves all hazards from Strategy A, plus the handling of concentrated, corrosive sulfuric acid.Both methods require standard laboratory precautions. The use of concentrated H₂SO₄ in Strategy B adds a notable hazard.
Scalability ExcellentGoodSuzuki couplings are widely used in industrial manufacturing. While Fischer esterifications are also scalable, the need for two separate process steps can make it less efficient for large-scale production compared to a single-step route.
Field-Proven Insights
  • For Discovery Chemistry & Rapid Synthesis: Strategy A is superior. Its speed, convergence, and high yield make it ideal for quickly generating derivatives for screening in a research or drug development setting. The primary goal is often speed and access to the molecule, making the higher starting material cost acceptable.

  • For Process Development & Large-Scale Synthesis: Strategy B becomes more compelling. The lower cost of the starting material (3-bromobenzoic acid) can lead to significant cost savings on a large scale. The robust and simple nature of the Fischer esterification is also advantageous. The two-step process, while longer, may be easier to optimize and control in a manufacturing environment.

  • Purification Considerations: The choice may also depend on available purification equipment. If a lab wishes to avoid chromatography, the cleaner crude product from Strategy B might be preferable, as it can sometimes be purified by simple recrystallization or distillation.

Conclusion

This guide has benchmarked two effective methods for the synthesis of this compound.

  • Strategy A (Direct Suzuki Coupling) is the recommended path for research-scale synthesis where speed and overall yield are the primary drivers. It represents a modern, efficient, and convergent approach.

  • Strategy B (Two-Step Esterification) is a viable and economically advantageous alternative, particularly when considering large-scale production where the cost of starting materials is a critical factor.

The optimal choice ultimately depends on the specific priorities of the researcher, balancing factors of speed, cost, scale, and available resources.

References

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-amidino-3-methylphenyl benzoate. Retrieved from [Link]

  • American Academic Publisher. (2023). Optimizing Fischer Esterification of Substituted Benzoic Acid with Sealed-Vessel Microwave Conditions. International Journal of Physical Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University Laboratory Handout. (n.d.).
  • ScienceDirect. (2025). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]

  • University Laboratory Handout. (n.d.).
  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
  • Royal Society of Chemistry. (2018). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls.

Sources

"Methyl 3-(4-methylphenyl)benzoate" performance as a building block in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Performance of Methyl 3-(4-methylphenyl)benzoate as a Synthetic Building Block

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, scalability, and novelty of synthetic routes. The biaryl motif is a privileged structure in a vast array of pharmaceuticals, agrochemicals, and functional materials, making the synthesis of these compounds a cornerstone of modern organic chemistry.[1][2][3] This guide provides a comprehensive performance comparison of this compound as a building block for advanced synthetic applications, evaluating its utility against common alternatives and providing the technical insights necessary for informed experimental design.

The Strategic Value of Biaryl Building Blocks

Biaryl compounds are core structural units in numerous biologically active molecules.[3][4] Their synthesis is a major focus of organic chemistry, with palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Mizoroki-Heck, and Negishi couplings being the most powerful and versatile methods for forming the crucial C(aryl)-C(aryl) bond.[3][5][6] The choice of starting materials—the building blocks—is paramount, influencing reaction conditions, functional group tolerance, and overall yield.

This compound is a pre-formed biaryl ester. This presents a unique strategic advantage: instead of constructing the biaryl core during a synthetic sequence, researchers can utilize this molecule to introduce the entire 3-(4-methylphenyl)benzoyl moiety. This approach is particularly useful in late-stage functionalization or when the biaryl structure itself needs to be modified at other positions.

Performance in Key Synthetic Transformations: A Comparative Analysis

The utility of a building block is defined by its reactivity and compatibility with standard organic transformations. This compound, possessing an ester functional group and a biaryl core, can participate in a variety of reactions. Here, we compare its performance in the context of the most common C-C bond-forming reactions.

Alternative Strategies for Synthesizing Substituted Biaryls

Before delving into the specific applications of this compound, it is crucial to understand the primary alternative: the de novo construction of the biaryl bond. The most prevalent method is the Suzuki-Miyaura cross-coupling reaction, which typically involves the reaction of an aryl halide with an arylboronic acid.[5][7]

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_ArylHalide Ar¹-Pd(II)L₂-X Pd0->PdII_ArylHalide OxAdd->PdII_ArylHalide Transmetal Transmetalation PdII_Diorgano Ar¹-Pd(II)L₂-Ar² PdII_ArylHalide->PdII_Diorgano Transmetal->PdII_Diorgano PdII_Diorgano->Pd0 RedElim Reductive Elimination RedElim->Pd0 Product Ar¹-Ar² RedElim->Product Ar1X Ar¹-X Ar1X->OxAdd Ar2B Ar²-B(OR)₂ Ar2B->Transmetal Base Base Base->Transmetal Workflow Start Starting Materials: - Methyl 3-bromobenzoate - 4-methylphenylboronic acid - K₂CO₃ Setup Reaction Setup (Inert Atmosphere) Start->Setup SolventCat Add Solvents (Toluene/EtOH) & Pd(PPh₃)₄ Catalyst Setup->SolventCat Reaction Heat to 90°C (4-12 hours) SolventCat->Reaction Monitoring Monitor by TLC/GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (EtOAc/Water) Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure this compound Purify->Product

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Methyl 3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Analytical Method Scrutiny

In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. Every result underpins critical decisions, from process optimization and stability testing to final product release. The subject of this guide, Methyl 3-(4-methylphenyl)benzoate, serves as a representative small molecule intermediate or potential active pharmaceutical ingredient (API) whose purity and concentration must be unequivocally determined.

This document provides a comprehensive framework for the cross-validation of two distinct, high-power analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation is the formal process of comparing two analytical procedures to ascertain whether they provide equivalent results, a critical step when transferring methods between laboratories, updating technology, or introducing a secondary method for confirmatory purposes.[1][2] Our objective is not merely to present protocols, but to dissect the causality behind our experimental choices, grounding our methodology in the lifecycle approach to analytical procedures advocated by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

dot graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O"]; O2 [label="O"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="C"]; H_O1 [label="H", pos="1.3,0.3!"]; H_O2_1 [label="H", pos="0.3,1.8!"]; H_O2_2 [label="H", pos="-0.3,1.8!"]; H_O2_3 [label="H", pos="0,2.1!"];

// Define positions C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; C7 [pos="2.4,0!"]; O1 [pos="2.4,1.2!"]; O2 [pos="3.6,-0.7!"]; C8 [pos="4.8,-0.3!"]; C9 [pos="0,-4.2!"]; C10 [pos="-1.2,-4.9!"]; C11 [pos="-1.2,-6.3!"]; C12 [pos="0,-7!"]; C13 [pos="1.2,-6.3!"]; C14 [pos="1.2,-4.9!"]; C15 [pos="0,-8.4!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7 [style=double]; C7 -- O1; C7 -- O2; O2 -- C8; C4 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C12 -- C15;

// Add labels node [shape=none, fontsize=14, fontcolor="#202124"]; label_benzoate [label="Methyl Benzoate Group", pos="2.5,2!"]; label_phenyl [label="4-Methylphenyl Group", pos="-0.5,-8!"];

// Add compound name node [shape=none, fontsize=16, fontcolor="#202124", style=bold]; compound_name [label="this compound", pos="2,-9.5!"]; } Caption: Chemical Structure of this compound.

The Principle of Cross-Validation: Ensuring Methodological Equivalence

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] Cross-validation extends this principle by demonstrating that two or more distinct procedures can be used for the same intended purpose, yielding comparable and reliable data.[7] This is not merely an academic exercise; it is a regulatory and quality assurance necessity in scenarios such as:

  • Method Modernization: Replacing an established HPLC method with a more sensitive and specific GC-MS method.

  • Inter-Laboratory Transfer: Ensuring that a method developed in an R&D lab performs identically in a QC lab.[8]

  • Use of Multiple Methods: Employing one method for routine release testing and another for in-depth stability or impurity investigations.

Our approach is guided by the ICH Q2(R2) framework, which outlines the performance characteristics that must be evaluated.[3][7]

// Nodes ATP [label="Define Analytical Target Profile (ATP)\n(ICH Q14)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dev_HPLC [label="Method Development:\nReverse-Phase HPLC-UV", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dev_GCMS [label="Method Development:\nGC-MS (EI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Val_HPLC [label="Individual Method Validation\n(ICH Q2(R2))", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Val_GCMS [label="Individual Method Validation\n(ICH Q2(R2))", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrossVal_Study [label="Cross-Validation Study\n(Analysis of Identical Sample Set)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Comp [label="Statistical Data Comparison\n(t-test, F-test, Equivalence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Conclusion:\nMethod Equivalence Assessment", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges ATP -> {Dev_HPLC, Dev_GCMS}; Dev_HPLC -> Val_HPLC; Dev_GCMS -> Val_GCMS; {Val_HPLC, Val_GCMS} -> CrossVal_Study; CrossVal_Study -> Data_Comp; Data_Comp -> Conclusion; } Caption: High-level workflow for the cross-validation process.

Detailed Experimental Protocols

The trustworthiness of any analytical method hinges on a meticulously detailed and reproducible protocol.[9] The following sections provide the step-by-step methodologies for the HPLC-UV and GC-MS analysis of this compound.

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale: Reverse-phase HPLC is the workhorse of pharmaceutical analysis for non-volatile small molecules. The choice of a C18 column is based on the hydrophobic nature of the analyte. A mobile phase of acetonitrile and water provides excellent resolving power, and UV detection is appropriate due to the aromatic nature of the compound, which imparts a strong chromophore.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade)

  • Placebo matrix (if applicable)

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm.

  • Run Time: 10 minutes.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create standards for the linearity curve (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Accurately weigh sample powder equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of methanol, sonicate for 15 minutes, then dilute to volume with methanol. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers superior specificity and sensitivity compared to HPLC-UV. Specificity is achieved through chromatographic separation and mass fragmentation patterns, which provide a virtual fingerprint of the analyte. This method is ideal for confirming identity and for detecting trace-level impurities. Electron Ionization (EI) is chosen for its ability to create reproducible fragmentation patterns for library matching.

1. Materials and Reagents:

  • This compound reference standard (≥99.5% purity)

  • Dichloromethane (GC grade)

  • Helium (Ultra-high purity, 99.999%)

  • Placebo matrix (if applicable)

2. Instrumentation and Conditions:

  • GC-MS System: Agilent 8890 GC coupled with a 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Injection Mode: Split (20:1 ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 20°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.

  • SIM Ions for Quantification: m/z 226 (M+), 195, 119 (Quantifier).

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution using dichloromethane to match the concentration range used in the HPLC method.

  • Sample Preparation: Accurately weigh sample powder equivalent to approximately 10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of dichloromethane, sonicate for 15 minutes, then dilute to volume. Filter through a 0.45 µm PTFE syringe filter into a GC vial.

Comparative Data Summary

The following tables summarize the hypothetical performance data obtained from the individual validation of each method, following ICH Q2(R2) guidelines.[3][7] This data forms the basis for the cross-validation comparison.

Table 1: Linearity and Range

ParameterHPLC-UVGC-MS (SIM Mode)Acceptance Criteria
Range (µg/mL) 10 - 15010 - 150As defined by study
Regression Equation y = 45821x + 1025y = 98543x + 560-
Correlation Coefficient (r²) 0.99980.9995≥ 0.999[10]
Y-intercept % of 100% Response 0.22%0.06%≤ 2.0%[10]

Table 2: Accuracy (Recovery)

Spiked LevelConcentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 8099.8%100.5%98.0% - 102.0%[11]
100% 100100.3%100.1%98.0% - 102.0%
120% 120101.1%99.5%98.0% - 102.0%

Table 3: Precision (Repeatability & Intermediate)

ParameterHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability (n=6) 0.45%0.88%≤ 2.0%[11][12]
Intermediate Precision
Analyst 1 vs. Analyst 20.95%1.35%≤ 2.0%
Day 1 vs. Day 20.87%1.21%≤ 2.0%

Table 4: Specificity and Robustness

ParameterHPLC-UVGC-MS (SIM Mode)Justification
Specificity No interference from placebo at analyte retention time. Peak purity index > 99.9%.No interference from placebo. Mass spectrum of analyte peak matches reference standard library.GC-MS provides higher confidence in peak identity due to mass fragmentation patterns.[9]
Robustness (Flow/Temp ±10%) %RSD of results < 2.0%. System suitability passes.%RSD of results < 2.0%. System suitability passes.Both methods demonstrate stability against minor procedural variations.[9]

Cross-Validation Analysis: A Head-to-Head Comparison

To perform the cross-validation, a single set of five independent production batch samples were analyzed using both the validated HPLC-UV and GC-MS methods. The results were then compared statistically.

Table 5: Analysis of Production Samples

Sample IDHPLC-UV Assay (% w/w)GC-MS Assay (% w/w)% Difference
BATCH-00199.6599.71-0.06
BATCH-00299.8299.80+0.02
BATCH-00399.5499.62-0.08
BATCH-004100.15100.09+0.06
BATCH-00599.7899.88-0.10
Mean 99.79 99.82 -0.03
Std. Dev. 0.23 0.17 -

Statistical Interpretation: A paired t-test was performed on the results to determine if there is a statistically significant difference between the means of the two methods.

  • t-statistic: 0.45

  • p-value: 0.67

Discussion and Final Recommendations

This guide demonstrates a comprehensive cross-validation study for two distinct analytical methods. Both the HPLC-UV and GC-MS methods were successfully validated individually, meeting all pre-defined acceptance criteria for linearity, accuracy, precision, and robustness as stipulated by ICH guidelines.[3][7][12]

  • HPLC-UV: This method proves to be exceptionally precise and is simpler to implement for routine quality control environments. Its operational simplicity and lower cost per sample make it the ideal choice for high-throughput release testing.

  • GC-MS: While exhibiting slightly higher variability in precision, the GC-MS method offers unparalleled specificity. The ability to confirm molecular weight and fragmentation patterns makes it an invaluable tool for confirmatory analysis, impurity identification, and investigations into out-of-specification results.

Recommendation: Based on the successful cross-validation, the HPLC-UV method is recommended for routine quantitative analysis (assay) of this compound. The GC-MS method should be established as the orthogonal, confirmatory procedure. Its use is recommended for reference standard characterization, the investigation of unknown peaks observed during stability studies, and for any definitive identity confirmation required. This dual-method approach provides a robust, compliant, and scientifically sound analytical control strategy.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: FDA Guidance for Industry: Q2A Validation of Analytical Procedures Source: gmp-compliance.org URL: [Link]

  • Title: Interlaboratory comparisons Source: The Joint Research Centre - EU Science Hub URL: [Link]

  • Title: Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water Source: ACS Publications URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm International URL: [Link]

  • Title: The Comparison of Methods Experiment Source: Westgard QC URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NIH URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL: [Link]

  • Title: Inter laboratory Comparison 2023 Report Source: Benchmark International URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Separation of Methyl benzoate on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Preparative and Mechanistic Studies Source: ResearchGate URL: [Link]

  • Title: HPLC Method Development & Validation Procedure Source: GMP SOP URL: [Link]

Sources

A Senior Application Scientist's Comparative Guide to Methyl 3-(4-methylphenyl)benzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry and materials science, the precise structural configuration of biaryl ester compounds is paramount, as subtle shifts in substituent positions can dramatically alter physicochemical properties, biological activity, and synthetic accessibility. This guide presents a comprehensive comparative analysis of methyl 3-(4-methylphenyl)benzoate and its key positional isomers: methyl 2-(4-methylphenyl)benzoate and methyl 4-(4-methylphenyl)benzoate. We delve into a robust synthetic protocol, offering mechanistic insights into the Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern biaryl synthesis. The core of this work lies in a detailed spectroscopic comparison, elucidating the distinct ¹H NMR, ¹³C NMR, and IR spectral signatures that enable unambiguous structural differentiation. By examining structurally related compounds, we also explore the potential therapeutic avenues for this class of molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of synthesizing and characterizing these valuable chemical entities.

Chapter 1: The Isomeric Landscape of Methyl (4-methylphenyl)benzoates

The subject of our study, this compound, belongs to a class of compounds featuring two phenyl rings linked together—a biaryl system—with a methyl ester group on one ring and a methyl group on the other. Its isomers are defined by the points of attachment of the (4-methylphenyl) group to the methyl benzoate core. The three primary positional isomers, which differ only in the connectivity to the benzoate ring, are the ortho (2-), meta (3-), and para (4-) substituted variants.

Understanding this isomerism is critical. In drug discovery, for instance, the spatial arrangement of functional groups dictates how a molecule interacts with its biological target; a meta-substituted compound may bind perfectly to a receptor pocket while its ortho or para isomers fail to do so.[1]

G cluster_0 Methyl (4-methylphenyl)benzoate Isomers Parent This compound (meta-isomer) Ortho Methyl 2-(4-methylphenyl)benzoate (ortho-isomer) Parent->Ortho Positional Isomer Para Methyl 4-(4-methylphenyl)benzoate (para-isomer) Parent->Para Positional Isomer

Figure 1: Structural relationship of the primary positional isomers.

Chapter 2: Synthesis Strategy: The Suzuki-Miyaura Cross-Coupling

The creation of the C-C bond between the two aromatic rings is the central challenge in synthesizing these molecules. The Suzuki-Miyaura cross-coupling reaction stands as a highly reliable and versatile method for this purpose, prized for its tolerance of various functional groups and generally high yields.[2]

The underlying principle involves the reaction of an organoboron compound (a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. The choice of reactants for our target molecule, this compound, would be methyl 3-bromobenzoate and (4-methylphenyl)boronic acid.

Causality in Experimental Design:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is selected. The bulky phosphine ligands are crucial for creating a coordinatively unsaturated, catalytically active Pd(0) species in solution and facilitating the oxidative addition step.

  • Base: An aqueous solution of potassium carbonate (K₂CO₃) is used. The base is essential for the transmetalation step, where it activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.

  • Solvent System: A biphasic system of toluene and water is employed. Toluene solubilizes the organic starting materials and the palladium catalyst, while the aqueous phase dissolves the inorganic base. Vigorous stirring is required to maximize the interfacial area where the reaction occurs.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating purification and characterization steps to ensure the final product's identity and purity.

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 3-bromobenzoate (1.0 eq), (4-methylphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Solvent and Base Addition: Add toluene (40 mL) and a 2M aqueous solution of potassium carbonate (20 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can degrade the catalyst.

  • Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After the reaction cools to room temperature, transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (30 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2x 25 mL).

  • Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL). This removes residual inorganic salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

G start Combine Reactants: - Methyl 3-bromobenzoate - (4-methylphenyl)boronic acid - Pd(PPh₃)₄ Catalyst add_solvents Add Toluene & 2M K₂CO₃(aq) start->add_solvents purge Purge with N₂/Ar add_solvents->purge reflux Reflux at 85-90 °C (Monitor by TLC) purge->reflux workup Cool & Aqueous Workup (EtOAc / H₂O) reflux->workup extract Extract Aqueous Layer with EtOAc (2x) workup->extract wash Wash Combined Organic Layers (H₂O, Brine) extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify via Column Chromatography dry->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Figure 2: General workflow for the synthesis and purification of methyl (4-methylphenyl)benzoates.

Chapter 3: Comparative Physicochemical and Spectroscopic Analysis

The positioning of the biaryl linkage profoundly impacts the molecule's physical properties and, most revealingly, its spectroscopic fingerprint. While direct experimental data for all isomers is not consistently published in a single source, we can compile and predict properties based on established chemical principles and available data for similar compounds.

Physicochemical Properties

The isomers share the same molecular formula (C₁₅H₁₄O₂) and molecular weight. However, their spatial arrangement affects intermolecular forces, leading to differences in properties like melting and boiling points. The more symmetrical para-isomer, for instance, would be expected to pack more efficiently into a crystal lattice, likely resulting in a higher melting point compared to the less symmetrical ortho and meta isomers.

Table 1: Predicted Physicochemical Properties

Property Methyl 2-(4-methylphenyl)benzoate This compound Methyl 4-(4-methylphenyl)benzoate
Molecular Formula C₁₅H₁₄O₂ C₁₅H₁₄O₂ C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol 226.27 g/mol
XLogP3 (Predicted) ~3.9 ~3.9 ~3.9
Boiling Point (Pred.) ~330-350 °C ~330-350 °C ~340-360 °C

| Melting Point (Pred.) | Oil / Low Melting Solid | Oil / Low Melting Solid | Crystalline Solid |

Note: Predicted values are based on computational models and data from structurally similar compounds found in sources like PubChem.[3][4]

Spectroscopic Differentiation

Spectroscopy provides the definitive method for distinguishing between these isomers.

¹H NMR Spectroscopy: The aromatic region (δ 7.0-8.2 ppm) of the proton NMR spectrum is the most informative. The substitution pattern dictates the number of unique proton environments and their splitting patterns.

  • Methyl 2-(4-methylphenyl)benzoate (ortho): This isomer is the least symmetrical. All eight aromatic protons are expected to be chemically distinct, leading to a complex multiplet pattern. The proton on the benzoate ring ortho to the ester group (at C6) will likely be shifted downfield due to the ester's anisotropic effect.

  • This compound (meta): The tolyl group's protons will appear as two distinct doublets (an AA'BB' system), characteristic of a 1,4-disubstituted ring. The benzoate ring protons will show a more complex pattern with four distinct signals. The proton at C2 (between the two substituents) is often a sharp singlet or narrow triplet.

  • Methyl 4-(4-methylphenyl)benzoate (para): This highly symmetrical isomer will show the simplest spectrum. Both rings are 1,4-disubstituted, so each will produce a characteristic set of two doublets (an AA'BB' system).

¹³C NMR Spectroscopy: The number of unique carbon signals reflects the molecule's symmetry.

  • ortho-isomer: Expected to show 15 unique carbon signals (1 for each carbon atom).

  • meta-isomer: Expected to show 15 unique carbon signals.

  • para-isomer: Due to symmetry, fewer signals are expected. The tolyl ring will show 4 signals and the benzoate ring will show 4 signals, plus the signals for the methyl and carbonyl carbons, for a total of approximately 10 unique signals.

Infrared (IR) Spectroscopy: The primary diagnostic peak for all isomers is the strong carbonyl (C=O) stretch of the ester group, typically found around 1715-1730 cm⁻¹.[5] The exact position can be subtly influenced by conjugation. The key differentiating features lie in the "fingerprint region," particularly the C-H out-of-plane bending bands between 690-900 cm⁻¹.

  • ortho: Typically shows a band around 740-760 cm⁻¹.

  • meta: Shows bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.

  • para: Shows a strong, characteristic band between 810-840 cm⁻¹.

Table 2: Key Spectroscopic Features for Isomer Identification

Feature Methyl 2-(4-methylphenyl)benzoate This compound Methyl 4-(4-methylphenyl)benzoate
¹H NMR (Aromatic) Complex multiplet, 8 distinct protons 4 distinct benzoate protons, AA'BB' for tolyl Two distinct AA'BB' systems
¹³C NMR (Signals) ~15 ~15 ~10

| IR (C-H Bending) | ~740-760 cm⁻¹ | ~690-710 cm⁻¹ & ~750-810 cm⁻¹ | ~810-840 cm⁻¹ |

Chapter 4: Inferred Biological Potential: A Structural Homology Approach

While specific biological activity data for this compound is not widely available, we can infer potential applications by examining structurally related compounds. This "homology-based" approach is a common strategy in early-stage drug discovery.

  • Antimicrobial and Antifungal Activity: Benzoate derivatives are well-known for their antimicrobial properties. For instance, methyl 3-methyl-4-nitrobenzoate has demonstrated significant antifungal activity.[6] The core benzoate scaffold present in our target compounds suggests they could be viable candidates for antimicrobial screening.

  • Anticancer Activity: The biaryl motif is a privileged structure in many anticancer agents. The combination of a hydroxyphenyl ring and a methyl carboxylate on an aromatic framework has been shown to lead to potent anticancer activity by targeting microtubules.[6] While our compounds lack the hydroxyl group, the fundamental biaryl ester structure warrants investigation.

  • Insecticidal Properties: Simple esters like methyl benzoate are found naturally in plants and can act as insect attractants or, at higher concentrations, as environmentally benign insecticides and fumigants.[7] The lipophilicity of the tolyl-substituted benzoates might enhance their activity against various agricultural and stored product pests.

Conclusion

The positional isomers of methyl (4-methylphenyl)benzoate, while chemically similar, possess unique structural and electronic properties that can be definitively distinguished through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. The Suzuki-Miyaura cross-coupling provides a reliable and high-yielding synthetic route to access these compounds, allowing for systematic investigation. Although direct biological data is sparse, analysis of structural analogs suggests that this class of compounds holds potential for development in antimicrobial, anticancer, and agrochemical applications. This guide underscores the foundational importance of precise synthesis and rigorous characterization in unlocking the full potential of novel chemical entities.

References

  • PubChem. Methyl 4-methyl-2-(4-methylphenyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Google Patents.
  • Royal Society of Chemistry. Electronic Supplementary Information. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. Synthesis of4-{[(4-methylphenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information for: An efficient and simple protocol for the synthesis of esters from alcohols and benzyl halides using HBr-H₂O₂ catalytic system. The Royal Society of Chemistry. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033968). HMDB. Available from: [Link]

  • ChemSynthesis. methyl 2-methyl-4-phenylbenzoate. ChemSynthesis. Available from: [Link]

  • Brainly. The nitration of methyl benzoate produces three isomers (ortho, meta, and para). How can they be distinguished. Brainly.com. Available from: [Link]

  • ScenTree. Methyl benzoate (CAS N° 93-58-3). ScenTree. Available from: [Link]

  • ResearchGate. 3,4-Dimethylphenyl benzoate. ResearchGate. Available from: [Link]

  • Wikipedia. Methyl benzoate. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • PubChem. (3-Methylphenyl)methyl benzoate. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Benzoic acid, 4-methylphenyl ester. NIST WebBook. Available from: [Link]

  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 2-benzoyl-4-methyl phenyl benzoate. ResearchGate. Available from: [Link]

  • PubMed Central (PMC). Phenyl 4-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubMed Central (PMC). 2-Methylphenyl 4-methylbenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amidino-3-methylphenyl benzoate. PrepChem.com. Available from: [Link]

  • Chemsrc. Methyl 4-methyl-2-(4-methylphenyl)benzoate. Chemsrc.com. Available from: [Link]

  • Brainly. Provide the IR spectrum analysis for methyl benzoate. Brainly.com. Available from: [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). FooDB. Available from: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... ResearchGate. Available from: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses. Available from: [Link]

  • ResearchGate. Synthesis, reactions and biological activity of 3-arylidene-5-(4-methylphenyl)-2(3H)-furanones. ResearchGate. Available from: [Link]

  • University Course Material. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available from: [Link]

  • PubMed. 3,4-Di-methyl-phenyl Benzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl Benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Proprep. What does the methyl benzoate IR spectrum reveal?. Proprep. Available from: [Link]

  • iGCSE Coordinated Science. The nitration of methyl benzoate. Available from: [Link]

  • Stenutz. 3-methylphenyl benzoate. Stenutz. Available from: [Link]

  • ResearchGate. 3-Methylphenyl benzoate. ResearchGate. Available from: [Link]

  • ResearchGate. Methyl 4-methylbenzoate. ResearchGate. Available from: [Link]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Available from: [Link]

  • ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Available from: [Link]

  • PubChem. Methyl 3-(4-hydroxyphenyl)benzoate. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. IR Spectra of Selected Compounds. Chemistry LibreTexts. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Identity of "Methyl 3-(4-methylphenyl)benzoate" with Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Reference Standards in Chemical Research

Analytical reference standards are highly characterized materials used to confirm the identity, purity, strength, and quality of a substance.[1] In drug discovery and development, these standards are crucial for everything from validating new synthetic routes to ensuring the lot-to-lot consistency of an active pharmaceutical ingredient (API).[2] Without a reliable point of comparison, the results of an analysis are merely a collection of data points, lacking the necessary context for confident interpretation.

Analytical Workflow for Structural Elucidation

A multi-technique approach is invariably the most robust strategy for confirming the structure of an organic molecule.[3][4] Each technique provides a unique piece of the structural puzzle, and their combined data provides a self-validating system for identification.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Identity Confirmation Synthesis Synthesis of Methyl 3-(4-methylphenyl)benzoate Purification Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Identification NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) Purification->NMR Structural Connectivity Data_Comparison Data Comparison with Reference Standard MS->Data_Comparison IR->Data_Comparison NMR->Data_Comparison Final_Confirmation Confirmed Identity of This compound Data_Comparison->Final_Confirmation

Figure 1: A typical workflow for the synthesis, purification, and spectroscopic confirmation of a target organic molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of methyl benzoates is the Fischer esterification of the corresponding carboxylic acid with methanol in the presence of a strong acid catalyst.[5]

Protocol:

  • To a solution of 3-(p-tolyl)benzoic acid (1.0 eq) in methanol (20 mL/g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

Sample Preparation:

  • NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is often employed. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • MS: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent like dichloromethane or ethyl acetate.

Comparative Data Analysis: "this compound" vs. "Methyl 4-(4-methylphenyl)benzoate"

The following tables summarize the expected and observed spectroscopic data for the target compound and its isomer.

Table 1: General Properties

PropertyThis compoundMethyl 4-(4-methylphenyl)benzoate
Molecular Formula C₁₅H₁₄O₂C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol 226.27 g/mol
CAS Number Not readily available49742-56-5[6]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of identifying information. Both isomers will have the same molecular weight, but their fragmentation patterns may differ.

Table 2: Mass Spectrometry Data

FeatureThis compoundMethyl 4-(4-methylphenyl)benzoate
Molecular Ion (M⁺) m/z 226m/z 226
Key Fragments Expected fragments from the loss of -OCH₃ (m/z 195) and -COOCH₃ (m/z 167), and fragments characteristic of the biphenyl core.Similar fragmentation pattern expected, though relative intensities may vary.
Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The key absorptions for these esters are the C=O stretch of the ester and the C-O stretches, as well as aromatic C-H and C=C bands.

G cluster_ir IR Spectroscopy Workflow cluster_data Expected Absorptions Sample_Prep Sample Preparation (ATR or KBr pellet) IR_Analysis Acquire IR Spectrum Sample_Prep->IR_Analysis Data_Interpretation Identify Characteristic Absorption Bands IR_Analysis->Data_Interpretation CO_stretch C=O Stretch (~1720 cm⁻¹) Data_Interpretation->CO_stretch C_O_stretch C-O Stretches (~1270 & 1100 cm⁻¹) Data_Interpretation->C_O_stretch Aromatic_CH Aromatic C-H Stretch (>3000 cm⁻¹) Data_Interpretation->Aromatic_CH Aromatic_CC Aromatic C=C Stretches (~1600-1450 cm⁻¹) Data_Interpretation->Aromatic_CC

Figure 2: Workflow for Infrared Spectroscopy analysis and interpretation.

Table 3: Infrared (IR) Spectroscopy Data

Vibrational ModeThis compound (Predicted)4-Methylphenyl benzoate (Experimental)
Aromatic C-H Stretch ~3030-3100 cm⁻¹>3000 cm⁻¹
Aliphatic C-H Stretch ~2920-2960 cm⁻¹Not applicable
C=O Ester Stretch ~1720 cm⁻¹ (strong, sharp)~1735 cm⁻¹
Aromatic C=C Stretch ~1600, 1585, 1480 cm⁻¹~1600, 1450 cm⁻¹
C-O Ester Stretch ~1270 cm⁻¹ (asymmetric), ~1100 cm⁻¹ (symmetric)~1270, 1060 cm⁻¹
Out-of-plane C-H Bending Bands indicative of 1,3- and 1,4-disubstitutionBands indicative of monosubstituted and 1,4-disubstituted rings

Note: The IR data for this compound is predicted based on characteristic functional group frequencies and comparison with similar structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule, providing information on the chemical environment and connectivity of atoms.

¹H NMR Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons.

Table 4: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

Proton EnvironmentThis compound (Predicted)4-Methylphenyl benzoate (Experimental)
-COOCH₃ ~3.9 ppm (singlet, 3H)Not applicable
Ar-CH₃ ~2.4 ppm (singlet, 3H)2.35 ppm (singlet, 3H)
Aromatic Protons Multiplets and doublets in the range of ~7.2-8.2 ppm, consistent with 1,3- and 1,4-disubstituted aromatic rings.8.19 (d, 2H), 7.60 (t, 1H), 7.48 (t, 2H), 7.20 (d, 2H), 7.08 (d, 2H)

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in a molecule.

Table 5: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

Carbon EnvironmentThis compound (Predicted)4-Methylphenyl benzoate (Experimental)
-COOCH₃ ~52 ppmNot applicable
Ar-CH₃ ~21 ppm20.8 ppm
Aromatic Carbons Multiple signals in the range of ~125-140 ppm165.3, 148.6, 135.4, 133.4, 130.1, 129.9, 129.6, 128.5, 121.3 ppm
Ester Carbonyl (C=O) ~167 ppm165.3 ppm

Note: The NMR data for this compound is predicted based on established chemical shift ranges and additivity rules.

Conclusion

The definitive identification of "this compound" requires a comprehensive analysis of its spectroscopic data in comparison with a certified reference standard. The combination of mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy provides a detailed and self-validating picture of the molecule's structure. By comparing the obtained data with that of a known isomer, such as "Methyl 4-(4-methylphenyl)benzoate," subtle but significant differences in the spectroscopic fingerprints can be observed, allowing for unambiguous structural assignment. This rigorous approach to chemical identification is fundamental to ensuring the accuracy, reproducibility, and safety of research and development in the pharmaceutical and chemical industries.

References

  • Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research. Retrieved from [Link]

  • PremedHQ. (2021, February 13). Identifying Organic Molecules | NMR, IR, MS, UV-Vis, and Chromatography Explained. Retrieved from [Link]

  • DelveInsight. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Chemical Reference Standards: Ensuring Quality in Analysis. Retrieved from [Link]

  • Pharmaffiliates. (2025, November 4). Applications of Certified Reference Standards in Analytical and Material Science Research. Retrieved from [Link]

  • Spectroscopy Europe. (2009, April 1). Spectroscopic identification in the "real world". Retrieved from [Link]

  • Sisu@UT. (n.d.). 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(4-Methylphenyl)benzoic acid methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • PubChem. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl p-(t-butyl)-benzoate. Retrieved from [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

Sources

Safety Operating Guide

A-Scientist's-Guide-to-the-Proper-Disposal-of-Methyl-3-(4-methylphenyl)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 3-(4-methylphenyl)benzoate, tailored for researchers, scientists, and drug development professionals. Our aim is to empower you with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and responsibility in your laboratory.

Hazard Identification and Risk Assessment: Understanding the Compound

Before any disposal protocol can be established, a thorough understanding of the chemical's properties and associated hazards is essential. This compound, while not classified as an acutely hazardous waste, presents several risks that dictate its handling and disposal methods.

Key Hazards:

  • Harmful if Swallowed: Safety data sheets consistently categorize this compound as harmful if ingested.[1][2][3]

  • Aquatic Toxicity: The compound is recognized as being harmful to aquatic life, necessitating containment to prevent environmental release.[4]

  • Combustibility: It is a combustible liquid, requiring precautions against ignition sources.[2][4]

While comprehensive toxicological data is not fully available, it is prudent to handle this compound with the care afforded to all laboratory chemicals, minimizing exposure and preventing its release into the environment.[4]

Regulatory Context:

Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are categorized into "listed" wastes (F, K, P, and U lists) and "characteristic" wastes (ignitability, corrosivity, reactivity, and toxicity).[5][6][7] this compound does not typically fall under the F, K, P, or U lists, which are reserved for wastes from specific industrial processes or certain unused commercial chemical products.[5][6] However, its disposal is still governed by federal and local regulations due to its potential environmental and health effects.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow outlines the critical steps for the safe and compliant disposal of this compound. This process is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing the risk of error.

Sources

Essential Protective Measures for Handling Methyl 3-(4-methylphenyl)benzoate in a Research Environment

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE), Safe Handling, and Disposal

Understanding the Potential Hazards

Methyl 3-(4-methylphenyl)benzoate belongs to the aromatic ester class of compounds. While some related compounds are not considered hazardous by OSHA standards[3], others carry warnings for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation[4][5]. Given this variability, we must prepare for the more significant potential hazards.

  • Oral Toxicity : Some analogous compounds are harmful if swallowed[4][5][6][7]. Accidental ingestion must be prevented through strict hygiene practices.

  • Skin and Eye Irritation : Direct contact with similar chemicals can cause skin and serious eye irritation[5][8]. The eyes are particularly vulnerable to chemical splashes[9].

  • Respiratory Irritation : If the compound is a fine powder, it can pose an inhalation hazard, potentially causing respiratory irritation[5][8][10]. Even non-toxic powders can lead to respiratory problems with routine exposure[10].

  • Aspiration Hazard : Some related esters may be fatal if swallowed and enter the airways[4].

Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential routes of exposure.

Core Personal Protective Equipment (PPE)

This foundational PPE is mandatory for any procedure involving this compound.

  • Eye and Face Protection :

    • Rationale : To prevent contact from splashes, mists, or airborne powder.

    • Specification : Wear ANSI Z87.1-compliant safety glasses with side shields at a minimum. For tasks with a higher risk of splashing (e.g., transferring solutions), chemical splash goggles are required. A face shield worn over goggles provides maximum protection[9][11][12].

  • Protective Clothing :

    • Rationale : To protect the skin from accidental spills and contamination.

    • Specification : A flame-resistant laboratory coat should be worn and fully fastened. Ensure clothing covers the full body; closed-toe shoes are mandatory, and sandals or similar footwear are strictly prohibited[2][13].

  • Gloves :

    • Rationale : To prevent direct skin contact, which is a primary route of chemical exposure.

    • Specification : Nitrile gloves are recommended for their resistance to a range of chemicals, including aromatic solvents and esters[9][14]. Always inspect gloves for tears or punctures before use and remove them before leaving the laboratory[1]. Wash hands thoroughly after handling the chemical, even if gloves were worn[13].

Task-Specific Operational and Disposal Plans

The level of PPE must adapt to the specific task and the associated risk of exposure.

PPE Requirements for Laboratory Tasks
TaskMinimum Required PPEKey Safety Actions
Weighing and Transferring (Solid) Safety Goggles, Lab Coat, Nitrile Gloves.Perform in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders[10]. Use anti-static weigh boats or ionizing bars to prevent dispersal of electrostatically charged powders[10].
Preparing Solutions Chemical Splash Goggles, Lab Coat, Nitrile Gloves.Work in a chemical fume hood. Add the solid to the solvent slowly to avoid splashing. Handle over disposable bench covers for easy cleanup in case of a spill[10].
Running Reactions and Workups Chemical Splash Goggles, Lab Coat, Nitrile Gloves.Ensure all work is conducted within a properly functioning chemical fume hood[1][13]. Ensure eyewash stations and safety showers are accessible[15].
Handling Spills Chemical Splash Goggles, Lab Coat, Nitrile Gloves (consider double-gloving).For powder spills, cover with a plastic sheet to minimize spreading[3]. Use a spill kit with appropriate absorbent material. Avoid creating dust during cleanup. For liquid spills, absorb with an inert material like vermiculite or sand.
Waste Disposal Safety Goggles, Lab Coat, Nitrile Gloves.Dispose of chemical waste and contaminated materials (gloves, bench covers, etc.) in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal[3][4].
Experimental Protocol: Safe Weighing and Dissolution
  • Preparation : Before starting, ensure the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE (lab coat, nitrile gloves, safety goggles).

  • Staging : Place a disposable bench cover on the work surface inside the fume hood. Arrange all necessary equipment (spatula, weigh boat, beaker with stir bar, solvent) to minimize movement and potential for spills.

  • Weighing : Carefully transfer the required amount of this compound from the stock container to the weigh boat using a clean spatula.

  • Transfer : Gently add the weighed solid to the beaker containing the solvent.

  • Dissolution : Place the beaker on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.

  • Cleanup : Cap the stock container immediately after use. Dispose of the used weigh boat and any contaminated wipes in the designated solid waste container.

  • Doffing PPE : Once the procedure is complete and the area is clean, remove gloves using the proper technique to avoid contaminating your skin, followed by the lab coat and goggles. Wash hands thoroughly.

PPE Selection and Disposal Workflow

The following diagram illustrates the decision-making process for selecting and disposing of PPE when handling this compound.

PPE_Workflow PPE Workflow for Handling this compound cluster_prep Preparation & Risk Assessment cluster_selection PPE Selection cluster_operation Operation & Disposal Start Identify Task (e.g., Weighing, Dissolution) AssessRisk Assess Exposure Risk (Splash, Inhalation, Contact) Start->AssessRisk SelectEyes Select Eye Protection - Goggles for Splash Risk - Glasses for Low Risk AssessRisk->SelectEyes High Splash Potential SelectGloves Select Gloves (Nitrile Recommended) AssessRisk->SelectGloves All Tasks SelectCoat Select Body Protection (Lab Coat) AssessRisk->SelectCoat All Tasks SelectResp Respiratory Protection Needed? (Only if ventilation is inadequate) AssessRisk->SelectResp High Powder/ Aerosol Risk PerformTask Perform Laboratory Task in Fume Hood SelectEyes->PerformTask SelectGloves->PerformTask SelectCoat->PerformTask SelectResp->PerformTask Decontaminate Decontaminate Work Area PerformTask->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE DisposeWaste Dispose of Contaminated PPE & Chemical Waste per Regulations DoffPPE->DisposeWaste End Wash Hands Thoroughly DisposeWaste->End

Caption: PPE selection and disposal workflow diagram.

Emergency First Aid Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • If Swallowed : Immediately call a poison center or doctor. Rinse mouth but do NOT induce vomiting[4].

  • In Case of Skin Contact : Take off all contaminated clothing immediately. Rinse the affected skin area well with soap and plenty of water[5].

  • In Case of Eye Contact : Rinse cautiously with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[4][5].

  • If Inhaled : Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice[4].

By adhering to these rigorous safety protocols, you build a culture of safety that protects not only yourself but your entire research team, ensuring that your valuable work can proceed without incident.

References

  • Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety, University of California, Berkeley. [Link]

  • Personal Protective Equipment (PPE) Standards. Certas Lubricant Solutions. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Personal Protective Equipment for Fragrance Oil. Fragrance Oils Direct UK. [Link]

  • Safety Data Sheet - 3-[(4-methylphenyl)sulfamoyl]benzoic acid. Angene Chemical. [Link]

  • Personal Protective Equipment | Safety | Physical Facilities. Miami University. [Link]

  • Personal Protective Equipment (PPE). University of Washington. [Link]

  • Understanding Solvents and PPE for Chemical Safety. MCR Safety. [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

  • General Rules for Working with Chemicals. Compliance and Risk Management, The University of Texas at Dallas. [Link]

  • Part D: Chemical Safety Procedures for Laboratories. University of Wisconsin-La Crosse. [Link]

  • Safety Data Sheet: Methyl benzoate. Chemos GmbH & Co.KG. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.